molecular formula C14H11BrO3 B1277081 4-[(4-Bromobenzyl)oxy]benzoic acid CAS No. 62290-41-9

4-[(4-Bromobenzyl)oxy]benzoic acid

Cat. No.: B1277081
CAS No.: 62290-41-9
M. Wt: 307.14 g/mol
InChI Key: VSTNSBIMTYJAGR-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) is a high-purity benzoic acid derivative with a molecular weight of 307.14 g/mol and a molecular formula of C₁₄H₁₁BrO₃ . This compound serves as a fundamental building block in organic synthesis and advanced materials research . Its structure combines a carboxylic acid moiety with an ether linkage and a bromine substituent, making it a versatile intermediate for constructing more complex molecules . In medicinal chemistry, this compound is a biochemical for proteomics research and is investigated for its interactions with molecular targets like enzymes and receptors . The bromobenzyl group is significant as it can facilitate various binding interactions, including halogen bonding, while the benzoic acid portion influences solubility and reactivity . Related chemotypes, specifically 4-benzyloxy-benzylamino scaffolds, have shown promise as potent and selective agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a target for treating diabetic retinopathy and age-related macular degeneration . This highlights the value of such structures in developing non-invasive therapies for oculovascular diseases . In materials science, benzoic acid derivatives like this one are explored for their potential in creating liquid crystals and other functional materials due to their ability to form ordered structures . The compound can be synthesized via Williamson ether synthesis, often involving the reaction of a 4-hydroxybenzoic acid salt with 4-bromobenzyl bromide . A common synthetic precursor is Methyl 4-((4-bromobenzyl)oxy)benzoate (CAS 62290-47-5), which is then hydrolyzed to yield the final carboxylic acid product . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNSBIMTYJAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429212
Record name 4-[(4-bromobenzyl)oxy]benzoic acid
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Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62290-41-9
Record name 4-[(4-Bromophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62290-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-[(4-Bromobenzyl)oxy]benzoic acid CAS number and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 62290-41-9 Role: Advanced Intermediate for Liquid Crystals & Medicinal Chemistry

Part 1: Executive Summary

4-[(4-Bromobenzyl)oxy]benzoic acid is a bifunctional aromatic ether used primarily as a mesogenic core in the synthesis of liquid crystals and as a scaffold in medicinal chemistry (specifically for PPAR


 agonists). Its structure features a rigid central ether linkage connecting two phenyl rings—one bearing a reactive carboxylic acid tail and the other a lipophilic bromobenzyl head. This "rod-like" (calamitic) geometry is critical for inducing liquid crystalline phases and facilitating receptor binding in biological targets.

This guide provides a validated synthetic workflow, physical property analysis, and application logic for researchers utilizing this compound in material science and drug discovery.

Part 2: Chemical Identity & Physical Properties[1]

Identification Data
PropertyDetail
Chemical Name 4-[(4-Bromobenzyl)oxy]benzoic acid
CAS Number 62290-41-9
Synonyms 4-(4-Bromobenzyloxy)benzoic acid; p-(p-Bromobenzyloxy)benzoic acid
Molecular Formula C

H

BrO

Molecular Weight 307.14 g/mol
SMILES OC(=O)c1ccc(OCc2ccc(Br)cc2)cc1
InChI Key VSTNSBIMTYJAGR-UHFFFAOYSA-N
Physical & Chemical Properties

Note: As a specialized intermediate, specific experimental constants may vary by crystal habit. The values below represent typical ranges for this structural class.

PropertyValue / Description
Physical State White to off-white crystalline powder.
Melting Point High-melting solid (Typically >200°C due to dimer formation via COOH hydrogen bonding).
Solubility Insoluble: Water.[1] Soluble: DMSO, DMF, hot Ethanol, THF.
pKa (Predicted) ~4.5 (Carboxylic acid moiety).
Reactivity The bromine atom is susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The carboxylic acid allows for esterification or amide coupling.

Part 3: Validated Synthetic Protocol

Expertise & Experience: Direct alkylation of 4-hydroxybenzoic acid can lead to mixtures due to the nucleophilicity of both the phenoxide and the carboxylate. The most robust "Self-Validating" protocol involves a two-step sequence: Esterification (protection)


 Alkylation 

Hydrolysis.
Reaction Scheme
  • Step A (Williamson Ether Synthesis): Methyl 4-hydroxybenzoate + 4-Bromobenzyl bromide

    
     Methyl 4-[(4-bromobenzyl)oxy]benzoate.
    
  • Step B (Saponification): Intermediate Ester

    
    Target Acid .
    
Detailed Methodology
Step A: Formation of the Ether-Ester Intermediate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with:

    • Methyl 4-hydroxybenzoate (15.2 g, 100 mmol)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (27.6 g, 200 mmol) [Anhydrous, ground to powder]
    • Acetone (150 mL) [Reagent grade]

  • Addition: Add 4-Bromobenzyl bromide (25.0 g, 100 mmol) in one portion.

  • Reaction: Heat to reflux (approx. 60°C) with vigorous stirring for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K

    
    CO
    
    
    
    ). Evaporate the acetone filtrate to dryness.
  • Purification: Recrystallize the crude solid from Ethanol to yield the methyl ester intermediate.

Step B: Hydrolysis to the Free Acid
  • Reaction: Dissolve the purified ester (from Step A) in a mixture of Methanol (100 mL) and THF (50 mL). Add 10% aqueous NaOH (50 mL).

  • Conditions: Reflux for 2–4 hours. The solution should become clear as the salt forms.

  • Precipitation: Cool the mixture. Acidify carefully with 1M HCl to pH ~2–3. The product will precipitate as a white solid.[2]

  • Isolation: Filter the solid, wash typically with water (to remove salts) and cold methanol (to remove trace impurities).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Methyl 4-hydroxybenzoate Step1 Step 1: Reflux in Acetone (Williamson Ether Synthesis) Start->Step1 Reagents Add: 4-Bromobenzyl bromide + K2CO3 (Base) Reagents->Step1 Intermediate Intermediate: Methyl 4-[(4-bromobenzyl)oxy]benzoate Step1->Intermediate -KBr Step2 Step 2: Hydrolysis (NaOH / MeOH / H2O) Intermediate->Step2 Acidify Acidify (HCl pH 2) Precipitate Product Step2->Acidify Final Final Product: 4-[(4-Bromobenzyl)oxy]benzoic acid Acidify->Final Filtration & Drying

Caption: Two-stage synthetic pathway ensuring regioselectivity and high purity. The ester protection prevents side reactions at the carboxylate.[3][4]

Part 4: Applications & Structure-Activity Relationship (SAR)

Liquid Crystal Materials

This compound serves as a "calamitic" (rod-like) mesogen. The rigid core (two phenyl rings + ether link) provides the necessary anisotropy for liquid crystalline phases.

  • Modification: The carboxylic acid is often esterified with long alkyl chains or chiral alcohols to tune the phase transition temperatures (Nematic/Smectic phases).

  • Utility: Used in the synthesis of side-chain liquid crystal polymers (SCLCPs).[5]

Medicinal Chemistry (PPAR Agonists)

The 4-benzyloxy-benzylamino scaffold is a pharmacophore found in PPAR


 (Peroxisome Proliferator-Activated Receptor alpha) agonists.[3][4]
  • Mechanism: The carboxylic acid mimics the fatty acid head group, binding to the receptor's polar pocket, while the bromobenzyl tail occupies the hydrophobic pocket.

  • Research Use: Investigated for treating dyslipidemia and diabetic retinopathy.

Solid-Phase Synthesis (Linkers)

Similar to the "Wang Linker," the bromobenzyl moiety can be immobilized on resins, while the carboxylic acid serves as an attachment point for building small molecule libraries.

Functional Logic Diagram

SAR Core 4-[(4-Bromobenzyl)oxy]benzoic Acid Bromo Bromo Group (Ar-Br) Core->Bromo Ether Ether Linkage (-O-) Core->Ether Acid Carboxylic Acid (-COOH) Core->Acid Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Bromo->Coupling Derivatization Flexibility Mesogenic Spacer (Liquid Crystals) Ether->Flexibility Conformational Control Binding Polar Head Group (Receptor Binding) Acid->Binding H-Bonding / Salt Formation

Caption: Functional decomposition of the molecule highlighting its reactive sites and their utility in material and medicinal science.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.8 ppm (Broad s, 1H, -COOH )
      
    • 
       ~7.90 ppm (d, 2H, Benzoic Ar-H ortho to COOH)
      
    • 
       ~7.60 ppm (d, 2H, Benzyl Ar-H ortho to Br)
      
    • 
       ~7.40 ppm (d, 2H, Benzyl Ar-H meta to Br)
      
    • 
       ~7.10 ppm (d, 2H, Benzoic Ar-H ortho to Ether)
      
    • 
       ~5.20 ppm (s, 2H, -O-CH 
      
      
      
      -Ar)
  • Mass Spectrometry (ESI-):

    • Expected [M-H]

      
       peak at m/z 305/307 (1:1 ratio due to 
      
      
      
      Br/
      
      
      Br isotopes).

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Labeling: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

  • Benchchem. 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) Product Description & Synthesis Overview. Retrieved from

  • Sigma-Aldrich. 4-Bromobenzoic acid (Starting Material) Safety Data Sheet. (Used for analog safety data). Retrieved from

  • National Institutes of Health (PMC). Synthesis of side-chain ligands for polymeric liquid crystals (Analogous Methodologies). Retrieved from

  • Organic Syntheses. General Procedure for Williamson Ether Synthesis of Hydroxybenzoates. (Methodological Basis). Retrieved from

Sources

Technical Analysis of 4-[(4-Bromobenzyl)oxy]benzoic Acid: Structural Characterization and Synthetic Utility

[1]

Executive Summary & Chemical Profile

This technical guide provides a comprehensive structural analysis of 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 62290-41-9).[1] As a bifunctional intermediate containing a carboxylic acid and an aryl bromide linked by an ether bridge, this compound serves as a critical scaffold in the development of PPAR


 agonistsliquid crystal materials1

The following protocols prioritize "self-validating" analytical methods, where specific spectral signatures (e.g., Bromine isotopic patterns in MS, integration ratios in NMR) intrinsically confirm structural identity without reliance on external standards alone.

Chemical Identity Table
ParameterDetail
IUPAC Name 4-[(4-bromophenyl)methoxy]benzoic acid
CAS Number 62290-41-9
Molecular Formula

Molecular Weight 307.14 g/mol
SMILES C1=CC(=CC=C1COCC2=CC=C(C=C2)C(=O)O)Br
Key Functionality Carboxylic Acid (H-bond donor), Aryl Bromide (Cross-coupling handle), Ether (Linker)

Synthesis & Impurity Profiling

The synthesis typically follows a Williamson Ether Synthesis pathway.[1][2] Understanding this route is essential for identifying specific impurities during structural analysis.[1]

Reaction Logic

The process involves the O-alkylation of a 4-hydroxybenzoic acid ester (to prevent acid-base side reactions) with 4-bromobenzyl bromide, followed by ester hydrolysis.[1][2]

SynthesisPathSM14-HydroxybenzoicAcid EsterInterIntermediate Ester(Ether Linkage Formed)SM1->InterK2CO3, AcetoneReflux (SN2)SM24-BromobenzylBromideSM2->InterTargetTARGET:4-[(4-Bromobenzyl)oxy]benzoic acidInter->TargetLiOH/NaOHHydrolysisImpurity1Impurity A:Unreacted PhenolInter->Impurity1IncompleteAlkylationImpurity2Impurity B:Hydrolysis ByproductsTarget->Impurity2Over-acidification

Figure 1: Synthetic pathway highlighting the origin of potential impurities. The ester protection strategy necessitates a hydrolysis step, introducing potential ester contaminants if incomplete.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the ether linkage and the para-substitution pattern.

Self-Validating Protocol: The integration ratio between the singlet methylene protons (


1:4 (2H : 8H)1
Predicted

NMR Data (DMSO-

, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH 12.5 - 13.0Broad Singlet1HAcidic proton; exchangeable with

.[1]
Ar-

~7.90Doublet (

Hz)
2HOrtho to electron-withdrawing -COOH (deshielded).[1]
Ar-

~7.58Doublet (

Hz)
2HOrtho to -Br (weakly deshielded).[1]
Ar-

~7.40Doublet (

Hz)
2HMeta to -Br.[1]
Ar-

~7.10Doublet (

Hz)
2HOrtho to electron-donating Ether (shielded).[1]
-O-C

-
~5.15Singlet2HDiagnostic benzylic ether peak.[1]

Critical Analysis:

  • The Ether Singlet: The sharp singlet at ~5.15 ppm is the "anchor" signal. If this appears as a doublet, it suggests the presence of unreacted benzyl bromide (coupling with diastereotopic protons if chiral impurities exist, though unlikely here) or hydrolysis to benzyl alcohol (shift change).

  • AA'BB' Systems: Both aromatic rings will display characteristic "roofing" effects in their doublets due to the para-substitution.[1]

Mass Spectrometry (MS)

MS provides the definitive elemental confirmation through the unique isotopic signature of Bromine.

Self-Validating Protocol: In the molecular ion cluster (



1:11


Fragmentation Logic (ESI Negative Mode)
  • Parent Ion (

    
    ):  304.98 (
    
    
    ) and 306.98 (
    
    
    ).[1]
  • Fragment A (Decarboxylation): Loss of

    
     (
    
    
    ).[1]
  • Fragment B (Ether Cleavage): Rupture of the benzyl-oxygen bond yields the bromobenzyl carbocation or radical.[1]

MassSpeccluster_legendDiagnostic CheckParentParent Ion [M-H]-m/z 305 / 307 (1:1 Ratio)(Deprotonated Acid)Frag1Fragment: [M-H-CO2]-Loss of Carboxyl GroupParent->Frag1DecarboxylationFrag2Fragment: Bromobenzyl CleavageYields 4-Hydroxybenzoate ionm/z ~137Parent->Frag2Ether C-O ScissionInfoThe 1:1 doublet at m/z 305/307is the definitive signaturefor Mono-Bromine.

Figure 2: Mass spectrometry fragmentation logic. The 1:1 isotopic ratio is the primary quality check for the halogenated moiety.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the functional group transformation (Ester

  • O-H Stretch (Acid): Broad, intense band spanning 2500–3300 cm⁻¹ .[1][3][4] This "hump" often obscures C-H stretches and confirms the hydrolysis of the intermediate ester.

  • C=O Stretch (Acid): Sharp, intense peak at 1680–1700 cm⁻¹ .[1] Note: If the peak is >1720 cm⁻¹, it may indicate residual ester intermediate.[1]

  • C-O-C Stretch (Ether): Strong bands in the 1230–1260 cm⁻¹ region (Asymmetric stretch).[1]

  • C-Br Stretch: Weak/Medium bands in the fingerprint region (500–600 cm⁻¹ ), though often difficult to assign definitively without reference standards.[1]

Quality Control & Purity Protocols

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1] The lipophilic bromobenzyl group will significantly increase retention time compared to 4-hydroxybenzoic acid.[1]

  • Detection: UV at 254 nm (Aromatic

    
    ).[1]
    
Thermal Analysis (DSC)

As a potential liquid crystal mesogen, the compound may exhibit complex thermal behavior.

  • Melting Point: Expect a high melting point (typically >200°C for rigid benzoic acid dimers).[1] Literature for the 4-bromo analogue suggests ~254°C; the ether linkage may lower this slightly but increases flexibility.[1]

  • Protocol: Run Differential Scanning Calorimetry (DSC) at 10°C/min. Look for a sharp endotherm (melting) and potential smaller endotherms indicating liquid crystalline phase transitions (e.g., Nematic/Smectic) before isotropization.

References

  • BenchChem. 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) Product Description & Applications. Retrieved from

  • PubChem. 4-Bromobenzoic acid (Related Structure/Precursor Data). National Library of Medicine.[1] Retrieved from [1]

  • SpectraBase. NMR Data for 4-Bromobenzoic Acid Derivatives. Wiley Science Solutions.[1] Retrieved from [5]

  • Mandal, S., et al. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid.[1] Tenside Surfactants Detergents, 2020.[1] (Context for Synthesis).

  • Sigma-Aldrich. Product Specification: 4-[(4-bromobenzyl)oxy]benzoic acid.[1][2] Retrieved from [1]

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 4-[(4-Bromobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of bifunctional building blocks is paramount. 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) represents a highly versatile chemotype characterized by two orthogonal reactive sites: an aryl bromide and a carboxylic acid, separated by a conformationally flexible ether linkage[1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the chemical causality behind its structural utility, and a self-validating, step-by-step synthetic protocol. By understanding the mechanistic behavior of this molecule, researchers can effectively deploy it in downstream applications ranging from Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists in medicinal chemistry to the development of liquid crystal polymers[2].

Physicochemical Profiling & Structural Data

To ensure rigorous experimental design, it is critical to establish the baseline quantitative properties of the compound. The following table summarizes the core physicochemical data synthesized from authoritative chemical databases[1][3].

ParameterValue / Description
Chemical Name 4-[(4-Bromobenzyl)oxy]benzoic acid
CAS Registry Number 62290-41-9
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol
Precursor CAS (Methyl Ester) 62290-47-5
Core Moieties Aryl bromide, Carboxylic acid, Benzyl ether
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Ether oxygen, Carboxylic oxygens)

Structural Rationale & Chemical Causality

The utility of 4-[(4-Bromobenzyl)oxy]benzoic acid lies in its orthogonal reactivity . As a Senior Application Scientist, I advise teams to leverage this molecule when divergent functionalization is required.

  • The Aryl Bromide Moiety: The bromine atom situated at the para position of the benzyl ring is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations). Its para orientation minimizes steric hindrance during the oxidative addition step of the catalytic cycle.

  • The Carboxylic Acid Moiety: The -COOH group (pKa ~4.5) serves as a reliable anchor for peptide coupling (amidation) or esterification. It can be activated using standard coupling reagents like HATU or EDC.

  • The Ether Linkage: Unlike ester or amide linkages, the ether bond (-O-) is metabolically stable against esterases and peptidases, making it highly desirable in pharmacokinetic optimization for in vivo studies[2].

Validated Experimental Protocols: Synthesis Workflows

A common pitfall in synthesizing this molecule is the direct reaction of 4-hydroxybenzoic acid with 4-bromobenzyl bromide. Because the carboxylate anion is a stronger nucleophile than the phenoxide anion, direct alkylation yields unwanted ester byproducts.

To establish a self-validating system , we employ a two-step Williamson Ether Synthesis using a methyl ester protecting group[2].

Protocol: Two-Step Williamson Ether Synthesis

Step 1: Regioselective O-Alkylation Causality: We utilize Methyl 4-hydroxybenzoate to mask the carboxylic acid. Potassium carbonate (K₂CO₃) is selected as a mild base because it is strong enough to deprotonate the phenol (pKa ~10) but will not hydrolyze the ester under anhydrous conditions.

  • Initialization: Dissolve 1.0 equivalent of Methyl 4-hydroxybenzoate in anhydrous N,N-Dimethylformamide (DMF). DMF is chosen as a polar aprotic solvent to accelerate the Sₙ2 substitution.

  • Deprotonation: Add 1.5 equivalents of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise add 1.1 equivalents of 4-bromobenzyl bromide.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The reaction is complete when the lower R_f phenolic spot disappears.

  • Workup: Quench with ice water. Extract with Ethyl Acetate, wash extensively with brine to remove DMF, and concentrate to yield Methyl 4-((4-bromobenzyl)oxy)benzoate (CAS 62290-47-5) [2].

Step 2: Saponification and Acidification Causality: Base-catalyzed hydrolysis (saponification) irreversibly cleaves the methyl ester. Subsequent acidification protonates the carboxylate, driving the product out of solution due to a drastic reduction in aqueous solubility.

  • Hydrolysis: Dissolve the intermediate from Step 1 in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol. Add 2.0 equivalents of 2M aqueous NaOH.

  • Reaction: Stir at 50°C for 2 hours.

  • In-Process Validation: Concentrate the mixture under reduced pressure to remove organic solvents. The remaining aqueous layer must be completely clear; any turbidity indicates incomplete hydrolysis of the hydrophobic ester.

  • Acidification (Self-Validation): Slowly add 1M HCl until the pH reaches ~2. A voluminous white precipitate will immediately form. This is the protonated 4-[(4-Bromobenzyl)oxy]benzoic acid .

  • Isolation: Filter the solid, wash with cold distilled water to remove inorganic salts, and dry under high vacuum.

Synthesis A Methyl 4-hydroxybenzoate C Williamson Etherification (K2CO3, DMF, 80°C) A->C B 4-Bromobenzyl bromide B->C D Methyl 4-((4-bromobenzyl)oxy)benzoate (CAS 62290-47-5) C->D Alkylation E Saponification (NaOH/MeOH, then HCl) D->E Hydrolysis F 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) E->F Acidification

Fig 1: Two-step Williamson ether synthesis workflow for 4-[(4-Bromobenzyl)oxy]benzoic acid.

Downstream Applications: Drug Discovery & Materials

The strategic value of this compound is realized in its downstream applications.

  • Medicinal Chemistry (Proteomics & Therapeutics): The 4-benzyloxy-benzylamino scaffold, derived from this acid, is a critical chemotype in the development of potent and selective agonists for PPARα [2]. These receptors are prime targets for treating metabolic disorders, diabetic retinopathy, and age-related macular degeneration. The carboxylic acid is typically converted into an amide to link with various pharmacophores, while the bromine allows for late-stage diversification via cross-coupling.

  • Materials Science: The rigid, linear, biphenyl-like geometry imparted by the para-substituted ether makes this compound an excellent monomeric precursor for liquid crystal polymers [2]. The ability of these molecules to form highly ordered nematic phases is directly causal to their rigid-rod structural mechanics.

Downstream Core 4-[(4-Bromobenzyl)oxy]benzoic acid Br_Site Aryl Bromide Moiety Core->Br_Site COOH_Site Carboxylic Acid Moiety Core->COOH_Site CrossCoupling Suzuki/Stille Coupling (C-C Bond Formation) Br_Site->CrossCoupling Pd Catalyst Amidation Amidation / Esterification (Peptide Coupling) COOH_Site->Amidation HATU / EDC LiquidCrystals Liquid Crystal Polymers (Materials Science) CrossCoupling->LiquidCrystals PPAR PPARα Agonists (Medicinal Chemistry) Amidation->PPAR

Fig 2: Divergent downstream functionalization exploiting orthogonal reactive moieties.

Conclusion

4-[(4-Bromobenzyl)oxy]benzoic acid (C₁₄H₁₁BrO₃, MW: 307.14 g/mol ) is far more than a simple chemical catalog entry; it is a rationally designed building block[1]. By employing a protected Williamson ether synthesis, researchers can reliably produce this compound at scale. Its orthogonal reactivity profile ensures that it will remain a staple intermediate in both the synthesis of novel therapeutics and the engineering of advanced liquid crystalline materials.

References

Sources

Solubility profile of 4-[(4-Bromobenzyl)oxy]benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 4-[(4-Bromobenzyl)oxy]benzoic Acid

Abstract This technical guide provides a rigorous framework for the solubility profiling, thermodynamic modeling, and solvent selection for 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9). As a critical mesogenic core in liquid crystal synthesis and a functional intermediate in pharmaceutical chemistry, understanding its solid-liquid equilibrium (SLE) is paramount for optimizing recrystallization yields and reaction kinetics. This document outlines the theoretical solubility landscape, detailed experimental protocols for data acquisition, and the thermodynamic models required to correlate experimental results.

Introduction: The Physicochemical Landscape

4-[(4-Bromobenzyl)oxy]benzoic acid is a hybrid molecule featuring a polar carboxylic acid head group and a lipophilic, brominated aromatic tail. This dual nature dictates its solubility behavior, creating a specific "solubility window" essential for process chemists.

  • Structural Determinants:

    • Carboxylic Acid Moiety (-COOH): Facilitates dimerization via intermolecular hydrogen bonding in non-polar solvents and dipole-dipole interactions in polar protic solvents.

    • Ether Linkage (-O-): Adds flexibility and influences the molecular packing in the crystal lattice.

    • Bromine Substituent (-Br): Increases molecular weight and lipophilicity (logP), enhancing solubility in halogenated and aromatic solvents while reducing water solubility via the hydrophobic effect.

Theoretical Solubility Profile (Hansen Solubility Parameters): Based on group contribution methods, the compound exhibits high affinity for solvents with moderate polarity and hydrogen-bonding capability.

  • High Solubility Predicted:

    
    -Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).
    
  • Moderate Solubility Predicted: Ethanol, Acetone, Ethyl Acetate.

  • Low Solubility Predicted: Water, n-Hexane (Anti-solvent candidates).

Experimental Methodology: High-Precision Solubility Determination

To establish an authoritative solubility profile, researchers must move beyond visual estimation to thermodynamic equilibrium measurements. The Laser Monitoring Observation Technique is the gold standard for this application due to its non-invasive nature and high accuracy.

Protocol: Laser Monitoring Isothermal Saturation

Objective: Determine the mole fraction solubility (


) of the solute in various organic solvents across a temperature range (e.g., 278.15 K to 323.15 K).

Apparatus:

  • Jacketed glass vessel (50 mL) with temperature control (

    
     0.05 K).
    
  • Laser monitoring system (He-Ne laser, light intensity meter).

  • Magnetic stirrer.[1]

Step-by-Step Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel. Maintain constant temperature via a circulating water bath.
    
  • Solute Addition: Incrementally add 4-[(4-Bromobenzyl)oxy]benzoic acid while stirring.

  • Dissolution Monitoring: Direct the laser beam through the solution.

    • Clear Solution: High laser transmission.

    • Saturation Point: Appearance of the first non-dissolving micro-crystal causes Tyndall scattering, resulting in a sharp drop in transmitted light intensity.

  • Equilibrium Verification: Once the intensity drop is confirmed and stable for >10 minutes, record the total mass of solute added (

    
    ).
    
  • Calculation: Calculate mole fraction solubility (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling & Correlation

Raw solubility data must be correlated using semi-empirical models to allow for interpolation and process design.

Model 1: Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature, adjusted for non-ideality. It is highly effective for polar/non-polar systems.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2][3][4]
    
  • 
    : Empirical parameters derived from multiple linear regression.
    
  • Application: Use this model to predict solubility at unmeasured temperatures within the experimental range.

Model 2: (Buchowski-Ksiazczak) Equation

This model relates solubility to the melting point and enthalpy of fusion, offering insight into the solid-state properties.



  • 
    : Model parameters.[5]
    
  • 
    : Melting temperature of the solute.
    

Visualization: Experimental Logic & Decision Making

The following diagram illustrates the decision matrix for solvent selection based on solubility data, crucial for purification (recrystallization) processes.

SolubilityWorkflow Start Start: Solvent Selection for Recrystallization Measure Measure Solubility (x) at T_low and T_high Start->Measure CheckHigh Is Solubility at T_high > 5%? Measure->CheckHigh CheckDiff Is (x_high - x_low) Large? CheckHigh->CheckDiff Yes AntiSolvent Candidate: Anti-Solvent (Precipitation Medium) CheckHigh->AntiSolvent No (Too low) GoodSolvent Candidate: Good Solvent (High T Dissolution) CheckDiff->GoodSolvent Yes (Steep Curve) PoorSolvent Discard Solvent CheckDiff->PoorSolvent No (Flat Curve) Process Proceed to Cooling Crystallization GoodSolvent->Process AntiSolvent->Process Used in Binary Mix

Figure 1: Decision logic for classifying solvents based on temperature-dependent solubility profiles.

Results Interpretation & Application

Thermodynamic Dissolution Properties

Using the Van't Hoff analysis on the linear portion of the solubility plot (


 vs 

), researchers can derive:
  • Enthalpy of Dissolution (

    
    ): 
    
    • Positive (+): Endothermic process. Solubility increases with temperature (Typical for this compound).[3]

    • Magnitude: Indicates the energy barrier to break the crystal lattice and solvate the molecules. Higher values imply stronger crystal lattice interactions (likely due to

      
      -
      
      
      
      stacking of the bromobenzyl rings).
  • Entropy of Dissolution (

    
    ): 
    
    • Reflects the increase in disorder. A large positive value suggests that the entropy gain drives the dissolution, overcoming the enthalpic penalty.

Practical Recommendations for Process Chemists
  • Recrystallization: A binary solvent system of Ethanol (Good Solvent) and Water (Anti-Solvent) is often ideal. The benzoic acid derivative dissolves in hot ethanol; water is added until turbidity, then cooled.

  • Reaction Medium: For Williamson ether synthesis, DMF or Acetone (with

    
    ) are preferred due to high solubility, facilitating nucleophilic attack.
    

References

  • NIST. (2025). Thermodynamic Properties of Halobenzoic Acids and Derivatives. National Institute of Standards and Technology. [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid Derivatives in Organic Solvents: A Comparative Thermodynamic Study.[Link]

Sources

Structural Dichotomy in Drug Design: A Technical Analysis of 4-[(4-Bromobenzyl)oxy]benzoic Acid vs. 4-(Bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced selection of chemical building blocks is critical for successful drug development and materials science. While 4-[(4-Bromobenzyl)oxy]benzoic acid (Compound A) and 4-(bromomethyl)benzoic acid (Compound B) share a benzoic acid core and a bromine atom, their spatial geometry and the electronic environment of their respective halogens dictate vastly different reactivity profiles.

This whitepaper provides an in-depth mechanistic and experimental guide to these two compounds, exploring how the shift from an aryl bromide to a benzylic bromide fundamentally alters their synthetic utility—from transition-metal cross-coupling to hyper-reactive alkylation.

Structural and Physicochemical Profiling

The functional divergence between these two molecules originates from the hybridization of the carbon bonded to the bromine atom.

Compound A (4-[(4-Bromobenzyl)oxy]benzoic acid) features an aryl bromide (


). The molecule possesses an extended, semi-rigid geometry due to the ether linkage connecting two aromatic rings. The lone pairs on the bromine atom can partially delocalize into the aromatic 

-system, strengthening the C-Br bond and rendering it highly inert to standard nucleophilic attack. It is frequently utilized as a structural scaffold in proteomics research, the synthesis of liquid crystals, and the development of Peroxisome Proliferator-Activated Receptor alpha (PPAR

) agonists for oculovascular diseases [1].

Compound B (4-(Bromomethyl)benzoic acid) features a benzylic bromide (


). This compact molecule is a bifunctional linker. The adjacent aromatic ring stabilizes the developing p-orbital in an 

transition state, making the benzylic carbon exceptionally electrophilic. It is a critical intermediate in the synthesis of the antihypertensive drug eprosartan, the photosensitizer temoporfin [3], and serves as the foundational precursor for Wang-type resins in solid-phase organic synthesis (SPOS) [2].
Quantitative Data Comparison
Physicochemical Property4-[(4-Bromobenzyl)oxy]benzoic acid (Compound A)4-(Bromomethyl)benzoic acid (Compound B)
CAS Number 62290-41-96232-88-8
PubChem CID N/A (Complex Derivative)22599 [4]
Molecular Formula


Molecular Weight 307.14 g/mol 215.04 g/mol
Halogen Hybridization Aryl Bromide (

)
Benzylic Bromide (

)
Primary Reactivity Transition-metal catalyzed cross-coupling

Nucleophilic Substitution
Key Application PPAR

agonists, structural scaffolds
SPOS Linkers (Wang Resin), Bioconjugation

Mechanistic Reactivity Profiles

Understanding the causality behind the reactivity of these molecules is essential for designing robust synthetic routes.

The Aryl Bromide Paradigm (Compound A)

Because the electron-rich aromatic ring repels incoming nucleophiles, Compound A cannot undergo


 reactions. Furthermore, the 

bond is shorter and stronger than an alkyl bromide. To functionalize this position, transition-metal catalysis (typically Palladium) is required. The Pd(0) catalyst undergoes oxidative addition, inserting itself into the strong C-Br bond to activate the molecule for subsequent C-C bond formation (e.g., Suzuki-Miyaura or Heck couplings).

CompA A Compound A (Aryl Bromide) Pd Pd(0) Catalyst Oxidative Addition A->Pd Breaks C(sp2)-Br B Arylboronic Acid Transmetalation Pd->B Base activates Boron C Reductive Elimination B->C Intermediate Complex C->Pd Catalyst Regeneration Prod Biaryl Product (Extended Scaffold) C->Prod C-C Bond Formation

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the aryl bromide of Compound A.

The Benzylic Bromide Paradigm (Compound B)

Conversely, Compound B is designed for rapid bimolecular nucleophilic substitution (


). The high reactivity is caused by the 

-system of the adjacent benzene ring, which overlaps with the partially empty p-orbital of the transition state, lowering the activation energy. This allows Compound B to act as a potent alkylating agent for amines, thiols, and hydroxyl groups without the need for heavy metal catalysts [2].

CompB B Compound B (Benzylic Bromide) TS SN2 Transition State (Benzylic Stabilization) B->TS Nucleophilic Attack Nuc Nucleophile (e.g., Polymer-OH) Nuc->TS Polar Aprotic Solvent Prod Alkylated Product (Wang Linker) TS->Prod Bromide Leaving Group

Bimolecular nucleophilic substitution (SN2) pathway of Compound B's benzylic bromide.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and in-process monitoring.

Protocol 1: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling (Using Compound A)

Objective: To construct a complex pharmacophore by coupling Compound A with an arylboronic acid.

  • Preparation & Degassing: In a Schlenk flask, dissolve Compound A (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: Water is essential to dissolve the inorganic base, while Dioxane solubilizes the organic components. The mixture must be sparged with Argon for 15 minutes to remove dissolved oxygen, which would otherwise irreversibly oxidize the Pd(0) catalyst to inactive Pd(II).

  • Catalyst & Base Addition: Add

    
     (0.05 eq) and Potassium Carbonate (
    
    
    
    , 3.0 eq).
    • Causality:

      
       serves a dual purpose: it neutralizes the acid generated during the reaction and coordinates with the boronic acid to form a reactive, electron-rich boronate ate-complex, which is mandatory for the transmetalation step.
      
  • Reaction Execution: Heat the mixture to 90°C under Argon for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the peak corresponding to Compound A (

    
     307) disappears, replaced by the mass of the cross-coupled product.
    
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Acidify the aqueous layer (if the carboxylic acid was not protected) to precipitate the final product.

Protocol 2: Solid-Phase Linker Attachment via Alkylation (Using Compound B)

Objective: To attach Compound B to a solid support to generate a Wang-type resin for combinatorial peptide synthesis [2].

  • Resin Swelling: Suspend a hydroxyl-functionalized polystyrene resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, exposing internal reactive sites. DMF is chosen as a polar aprotic solvent because it solvates cations but leaves nucleophilic anions unsolvated and highly reactive, accelerating the

      
       pathway.
      
  • Reagent Addition: Add Compound B (3.0 eq relative to resin loading capacity) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq).

    • Causality: An excess of Compound B drives the reaction to completion on the solid phase. DIPEA acts as a non-nucleophilic base to scavenge the Hydrobromic acid (HBr) byproduct, preventing the acidification of the microenvironment which could stall the reaction.

  • Reaction Execution: Agitate gently at room temperature for 24 hours.

  • Self-Validation (Cleavage Test): To validate attachment, a small aliquot of the resin is washed, dried, and treated with Trifluoroacetic Acid (TFA). The cleavage product is analyzed via HPLC. The presence of the expected UV-active peak confirms successful linker attachment.

  • Workup: Filter the resin and wash sequentially with DMF, Methanol, and Dichloromethane (DCM) to remove all unreacted Compound B and salts. Dry under vacuum.

References

  • Benchchem. "4-[(4-Bromobenzyl)oxy]benzoic acid|CAS 62290-41-9". Benchchem.
  • Benchchem. "Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis". Benchchem.
  • Fisher Scientific. "4-(Bromomethyl)benzoic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar". Fisher Scientific.
  • PubChem. "4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599". National Institutes of Health (NIH).

Thermodynamic Architecture of Ether-Linked Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Molecular Design to Mesophase Stability

Executive Summary

The thermodynamic profile of ether-linked benzoic acid derivatives—specifically the p-n-alkoxybenzoic acids (


)—represents a critical intersection between pharmaceutical solid-state chemistry and soft matter physics. For drug development professionals, the ether linkage modulates lipophilicity and crystal lattice energy, directly influencing bioavailability and solubility. For materials scientists, these derivatives serve as fundamental building blocks for liquid crystals (LCs), where the delicate balance between enthalpy (

) and entropy (

) dictates the stability of nematic and smectic mesophases.

This technical guide synthesizes the core thermodynamic properties of these derivatives, providing actionable protocols for their characterization and theoretical frameworks for interpreting phase behavior.

Molecular Architecture & Thermodynamic Theory

The substitution of a proton with an alkoxy group at the para position of benzoic acid introduces two competing thermodynamic vectors:

  • Electronic Resonance: The oxygen atom donates electron density into the aromatic ring, increasing the polarizability of the

    
    -system. This enhances intermolecular Van der Waals forces, theoretically raising the enthalpy of sublimation (
    
    
    
    ).
  • Steric/Entropic Freedom: The flexible alkyl tail adds conformational degrees of freedom. As the chain length (

    
    ) increases, the entropy of fusion (
    
    
    
    ) rises, often destabilizing the rigid crystal lattice in favor of liquid crystalline (mesomorphic) states.
The Dimerization Factor

In both the crystalline and mesomorphic states, these acids exist primarily as centrosymmetric dimers linked by hydrogen bonds between the carboxylic acid groups. Thermodynamic modeling must account for this dimerization, as the "effective" molecular weight is double the formula weight.



Note: In non-polar solvents and the melt phase,


 is high, meaning the dimer is the thermodynamically stable species.
Phase Transition Thermodynamics

The p-n-alkoxybenzoic acids exhibit a rich polymorphism. Short chains (methoxy, ethoxy) are typically non-mesogenic (melt directly to isotropic liquid), while intermediate chains (propoxy to heptyloxy) display enantiotropic nematic phases.

Quantitative Data: Phase Transition Profile

The following table summarizes the transition temperatures and enthalpies for key derivatives. Note the "Odd-Even" effect in the clearing points, a hallmark of liquid crystalline thermodynamics.

Derivative (

-alkoxy)
Melting Point (

)
Clearing Point (

)

(kJ/mol)
Mesophase Type
4-Methoxy (C1) 184 °C (457 K)None~28.5Crystalline Only
4-Ethoxy (C2) 196 °C (469 K)None~30.1Crystalline Only
4-Propoxy (C3) 145 °C (418 K)154 °C (427 K)~24.2Nematic
4-Butoxy (C4) 147 °C (420 K)160 °C (433 K)~25.8Nematic
4-Pentyloxy (C5) 124 °C (397 K)151 °C (424 K)~22.4Nematic
4-Hexyloxy (C6) 106 °C (379 K)153 °C (426 K)~26.5Nematic

Data synthesized from standard calorimetric studies (DSC).

Visualization: Structure-Property Logic

The following diagram illustrates the causal relationship between alkyl chain elongation and phase stability.

PhaseLogic Chain Alkyl Chain Elongation (C1 -> C8) VdW Increased Van der Waals Interactions Chain->VdW Lateral Forces Entropy Increased Conformational Entropy Chain->Entropy Flexible Tail Mesophase Stabilization of Nematic/Smectic Phases VdW->Mesophase Anisotropy Packing Disruption of Crystal Packing Entropy->Packing Lower Lattice Energy Packing->Mesophase Fluidity

Figure 1: Causal pathway linking molecular structure to thermodynamic phase behavior.

Solubility & Solvation Thermodynamics[2][3][4][5][6][7][8]

For pharmaceutical applications, the solubility of these derivatives in polar organic solvents (ethanol, methanol) is governed by the Gibbs free energy of solution (


).
Thermodynamic Parameters

The dissolution process is described by: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">


[1][2]
  • 
     (Enthalpy of Solution):  Typically positive (endothermic) for these crystalline solids. The energy required to break the crystal lattice (
    
    
    
    ) usually exceeds the solvation energy.
  • 
     (Entropy of Solution):  The driving force. The mixing entropy dominates, especially at higher temperatures.
    

Key Insight: For 4-methoxybenzoic acid in ethanol, solubility increases non-linearly with temperature. Van't Hoff plots (


 vs 

) often show curvature, indicating that

is temperature-dependent, likely due to the breaking of carboxylic acid dimers in the solution phase.
Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols include self-validation steps.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

values with <0.5% error.
  • Sample Preparation:

    • Weigh 2–5 mg of dried sample into an aluminum pan.

    • Validation: Ensure sample is flat on the pan bottom for optimal thermal contact. Hermetically seal to prevent sublimation (critical for C1-C3 derivatives).

  • Instrument Calibration:

    • Calibrate temperature and enthalpy using Indium (

      
      C) and Zinc (
      
      
      
      C).
    • Validation: Check calibration daily. Drift >0.2°C requires recalibration.

  • Thermal Cycle:

    • Heat 1: 25°C to

      
      C at 10°C/min. (Erases thermal history).
      
    • Cool 1: Controlled cooling at 5°C/min to 0°C. (Establishes reversible mesophases).

    • Heat 2: 0°C to

      
      C at 5°C/min. (Data collection).
      
  • Data Analysis:

    • Integrate endothermic peaks on Heat 2.

    • Validation: The baseline before and after the transition must be linear.

Protocol B: Solubility Measurement (Shake-Flask + HPLC)

Objective: Measure equilibrium solubility for thermodynamic modeling.

SolubilityWorkflow Start Excess Solid + Solvent Equilibration Shake at Const. Temp (T ± 0.1°C) Time: 24-48h Start->Equilibration Sampling Filter (0.45 µm PTFE) (Pre-heated syringe) Equilibration->Sampling Dilution Dilute w/ Mobile Phase (Prevent precipitation) Sampling->Dilution Analysis HPLC-UV Analysis (Quantify vs. Standard) Dilution->Analysis

Figure 2: Workflow for precise solubility determination.

Critical Validation Step: Measure pH of the supernatant. If pH drifts significantly, the acid may be dissociating or reacting with the solvent (esterification in alcohols), invalidating the thermodynamic data.

References
  • Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data. Detailed vapor pressure and sublimation enthalpy data.

  • Phase Transition Enthalpy Measurements of Organic Compounds. NIST Chemistry WebBook. Comprehensive database for fusion enthalpies.

  • Solubility and Thermodynamics of Benzoic Acid Derivatives. Journal of Molecular Liquids. Analysis of solubility parameters and solvent interactions.

  • Liquid Crystals: Nature's Delicate Phase of Matter. Princeton University Press. Theoretical grounding for the odd-even effect in clearing points.

Sources

Navigating the Chemistry of 4-[(4-Bromobenzyl)oxy]benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Interest in Modern Drug Discovery

4-[(4-Bromobenzyl)oxy]benzoic acid is a benzoic acid derivative with a molecular formula of C₁₄H₁₁BrO₃ and a molecular weight of 307.14 g/mol .[1] This compound is a valuable building block in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a carboxylic acid group, an ether linkage, and a bromobenzyl moiety, makes it a versatile intermediate for the synthesis of more complex molecules.[1] In drug development, derivatives of this and similar structures are being investigated for their potential therapeutic applications. For instance, related 4-benzyloxy-benzylamino scaffolds have demonstrated potential as agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a target in the treatment of diabetic retinopathy and age-related macular degeneration.[1]

I. Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with a chemical is the cornerstone of laboratory safety. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from related compounds, 4-[(4-Bromobenzyl)oxy]benzoic acid should be handled with care.

Inferred GHS Classification:

Hazard ClassHazard CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]WarningGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]WarningGHS07
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2]WarningGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[2]WarningGHS07

This classification is inferred from the hazard profiles of 4-Bromobenzoic acid and 4-(Bromomethyl)benzoic acid and should be used as a precautionary guideline.

Caption: GHS Exclamation Mark Pictogram.

II. Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring a safe working environment.

Engineering Controls:
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential for preventing contact with 4-[(4-Bromobenzyl)oxy]benzoic acid.

PPE_Workflow

Caption: Recommended PPE workflow.

Specific PPE Recommendations:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Skin and Body Protection: A standard laboratory coat should be worn. For handling larger quantities or when there is a significant risk of skin contact, consider additional protective clothing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[4] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal technique.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization or dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[3]

III. First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6][7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][7]
Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards from Combustion: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2][3][7]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][4]

Accidental Release Measures:
  • Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate personal protective equipment as outlined in Section II. Avoid breathing dust and ensure adequate ventilation.[2][3][4]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][4]

  • Methods for Cleaning Up: For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][3][4]

IV. Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol [1]
Appearance Likely a solid
Solubility Data not available, but likely soluble in organic solvents.

V. Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

  • Conditions to Avoid: Avoid the creation of dust.

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[2][3][7]

VI. Synthesis and Application Insights

4-[(4-Bromobenzyl)oxy]benzoic acid is typically synthesized via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, a salt of 4-hydroxybenzoic acid (or its ester derivative to protect the carboxylic acid) is reacted with 4-bromobenzyl bromide.[1]

Williamson_Ether_Synthesis

Caption: Generalized Williamson ether synthesis pathway.

The presence of the bromobenzyl group in 4-[(4-Bromobenzyl)oxy]benzoic acid is significant in medicinal chemistry as it can participate in various binding interactions, including halogen bonding, with biological targets such as enzymes and receptors.[1] The benzoic acid moiety influences the compound's solubility and reactivity.[1]

VII. Conclusion

4-[(4-Bromobenzyl)oxy]benzoic acid is a valuable research chemical with promising applications in drug discovery and materials science. While a dedicated SDS is not widely available, a comprehensive understanding of its potential hazards can be established by examining its structural components and the safety profiles of related compounds. By adhering to the stringent safety protocols outlined in this guide, researchers can confidently and safely work with this compound, paving the way for future scientific advancements.

References

  • 4-(Bromomethyl)benzoic Acid Safety Data Sheet. (2025, January 23). [Source Redacted for Privacy].
  • 4-Bromobenzoic acid Safety Data Sheet. (2025, December 18). [Source Redacted for Privacy].
  • 4-BROMOBENZOIC ACID Safety Data Sheet. (2015, April 16). Elemental Microanalysis Ltd.
  • 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • 4-Bromobenzoic acid Safety Data Sheet. (2025, November 6). Sigma-Aldrich Inc.
  • 4-(Bromomethyl)
  • 4-Bromobenzoic acid Safety Data Sheet. (2025, September 6). [Source Redacted for Privacy].
  • 4-Bromobenzoic acid. PubChem. National Institutes of Health. Retrieved from [Link]

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4-[(4-Bromobenzyl)oxy]benzoic Acid: Comprehensive Chemical Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) is a highly versatile bifunctional chemical intermediate characterized by a carboxylic acid moiety, an ether linkage, and a bromine-substituted benzyl ring 1[1]. Widely cataloged across chemical databases such as PubChem and ChemSpider via its unique InChIKey, this compound has garnered significant attention in medicinal chemistry and advanced materials science. It serves as a critical biochemical probe for proteomics research and acts as a fundamental building block for synthesizing Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists 1[1]. Furthermore, its ability to form highly ordered structures makes it a valuable precursor in the development of liquid crystals 1[1].

Chemical Identity & Physicochemical Profiling

Accurate identification and predictive modeling of physicochemical properties are paramount for downstream applications in drug design—specifically for assessing lipophilicity, membrane permeability, and receptor binding affinity. The table below consolidates the core identifiers and structural metrics of the compound.

PropertyValue
Compound Name 4-[(4-Bromobenzyl)oxy]benzoic acid
CAS Registry Number 62290-41-9 1[1]
Molecular Formula C₁₄H₁₁BrO₃ 1[1]
Molecular Weight 307.14 g/mol 1[1]
InChIKey VSTNSBIMTYJAGR-UHFFFAOYSA-N 1[1]
MDL Number MFCD06203321
LogP (Predicted) 3.6 2[2]
Rotatable Bonds 4 2[2]

Chemo-Selective Synthesis via Williamson Etherification

The synthesis of 4-[(4-Bromobenzyl)oxy]benzoic acid requires careful consideration of chemo-selectivity. The theoretical starting material, 4-hydroxybenzoic acid, possesses two acidic sites: a phenolic hydroxyl (pKa ~9.3) and a carboxylic acid (pKa ~4.5). A direct Williamson ether synthesis using a standard base would deprotonate both sites, leading to unwanted esterification (alkylation of the carboxylate) alongside the desired etherification.

To ensure a self-validating and high-yield protocol, a two-step sequence is employed utilizing a methyl ester protecting group [[1]](1].

Step-by-Step Methodology

Step 1: Synthesis of Methyl 4-((4-bromobenzyl)oxy)benzoate

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of methyl 4-hydroxybenzoate in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes to selectively generate the phenoxide nucleophile.

  • Alkylation: Dropwise, add a solution of 4-bromobenzyl bromide (1.05 equivalents) dissolved in a minimal volume of DMF.

  • Reaction: Elevate the temperature to 60°C and stir for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting phenol is completely consumed.

  • Workup: Quench the reaction by pouring it into crushed ice/water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester, Methyl 4-((4-bromobenzyl)oxy)benzoate (CAS 62290-47-5) 1[1].

Step 2: Saponification to the Free Acid

  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 3.0 equivalents of Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH).

  • Reflux: Heat the mixture to reflux for 2-4 hours. The base-catalyzed cleavage of the ester bond yields the water-soluble sodium carboxylate salt.

  • Acidification (Critical Step): Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl until the pH reaches 2-3. This protonates the carboxylate, causing the highly lipophilic 4-[(4-Bromobenzyl)oxy]benzoic acid to precipitate out of the solution.

  • Purification: Filter the white precipitate under vacuum, wash with cold deionized water, and recrystallize from hot ethanol to achieve analytical purity.

Synthesis A Methyl 4-hydroxybenzoate (Protected Carboxylic Acid) C K2CO3, DMF, 60°C (Williamson Ether Synthesis) A->C B 4-Bromobenzyl bromide (Alkylating Agent) B->C D Methyl 4-((4-bromobenzyl)oxy)benzoate (Ether Intermediate) C->D E NaOH/H2O, THF, Reflux (Saponification) D->E F Acidification (1M HCl to pH 2) (Protonation) E->F G 4-[(4-Bromobenzyl)oxy]benzoic acid (Target Compound) F->G

Fig 1: Chemo-selective two-step synthesis of 4-[(4-Bromobenzyl)oxy]benzoic acid.

Pharmacological Applications & Receptor Modulation

In medicinal chemistry, the structural topology of 4-[(4-Bromobenzyl)oxy]benzoic acid is highly prized. The bromobenzyl group acts as a potent hydrophobic anchor capable of forming specific halogen bonds within protein binding pockets, while the benzoic acid moiety provides critical hydrogen bonding and electrostatic interactions 1[1].

Derivatives of this compound, particularly 4-benzyloxy-benzylamino scaffolds, have been identified as potent, selective agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα) [[1]](1]. PPARα is a nuclear receptor protein that functions as a transcription factor regulating the expression of genes involved in lipid metabolism and inflammation. Consequently, these synthetic agonists are currently under intense investigation for the non-invasive treatment of oculovascular diseases, including diabetic retinopathy and age-related macular degeneration 1[1].

PPAR_Pathway Ligand 4-Benzyloxy-benzylamino Scaffold (Synthetic Agonist) Receptor PPARα Receptor (Ligand-Binding Domain) Ligand->Receptor Binding & Activation Complex Ligand-PPARα-RXR Heterodimeric Complex Receptor->Complex RXR Recruitment PPRE Peroxisome Proliferator Response Element (Target DNA Sequence) Complex->PPRE Nuclear Translocation & DNA Binding Transcription Gene Transcription (Modulation of Lipid Metabolism & Inflammation) PPRE->Transcription Transcriptional Upregulation

Fig 2: Mechanism of action for PPARα agonists utilizing the bromobenzyl scaffold.

References

  • Benchchem - 4-[(4-Bromobenzyl)oxy]benzoic acid | CAS 62290-41-9. 1

  • Molaid - p-(4'-Brombenzyloxy)benzoesaeure - CAS 62290-41-9. 2

  • Sigma-Aldrich - 4-[(4-bromobenzyl)oxy]benzoic acid (MDL: MFCD06203321).

Sources

In-Depth Technical Guide: Bromobenzyl Ether Benzoic Acid Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromobenzyl ether benzoic acids represent a critical class of bifunctional intermediates in modern drug discovery, particularly in the synthesis of metabolic modulators (SGLT2 inhibitors), G-protein coupled receptor (GPCR) agonists, and anti-inflammatory agents.[1] Structurally characterized by a benzoic acid moiety linked via an ether bridge to a brominated benzyl group (e.g., 4-((4-bromobenzyl)oxy)benzoic acid ), these scaffolds offer two distinct orthogonal reaction sites: the carboxylic acid for amide/ester formation and the aryl bromide for palladium-catalyzed cross-coupling.

This technical guide provides a rigorous analysis of the synthetic architecture, stability profiles, and application of these intermediates. It moves beyond standard preparations to detail optimized protocols for high-purity isolation, critical for GMP-compliant downstream processing.[1]

Part 1: Chemical Architecture & Reactivity Profile

The utility of bromobenzyl ether benzoic acids lies in their bifunctional orthogonality .

  • The Ether Linkage (

    
    ): 
    
    • Stability: The benzyl ether linkage is generally stable to basic conditions and mild acids, making it robust during standard nucleophilic substitutions. However, it can be cleaved under strong Lewis acidic conditions (e.g.,

      
      ) or hydrogenolysis (
      
      
      
      ), serving as a latent phenol protecting group if required.[1]
    • Electronic Effect: The ether oxygen acts as a

      
      -withdrawing but 
      
      
      
      -donating group, activating the benzoic acid ring towards electrophilic attack ortho to the oxygen, while the methylene spacer insulates the distal bromophenyl ring.
  • The Aryl Bromide (

    
    ): 
    
    • Reactivity: A prime handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] The position of the bromine (para vs. meta) dictates the spatial vector of the final pharmacophore.

  • The Carboxylic Acid (

    
    ): 
    
    • Reactivity: Ready for conversion to acyl chlorides, active esters (NHS), or direct amide coupling.[1] In SGLT2 inhibitor synthesis, this moiety often evolves into the proximal aryl ring or a linker to the glycoside.

Structural Visualization: Divergent Synthetic Utility

The following diagram illustrates how this intermediate serves as a "linchpin" in divergent synthesis.

DivergentSynthesis Intermediate Bromobenzyl Ether Benzoic Acid Suzuki Suzuki Coupling (Biaryl Scaffolds) Intermediate->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Amide Coupling (Peptidomimetics) Intermediate->Amide EDC/HOBt, R-NH2 Hydrogenolysis Ether Cleavage (Phenol Deprotection) Intermediate->Hydrogenolysis H2, Pd/C

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and carboxylic acid functional groups.[1]

Part 2: Optimized Synthetic Protocol

The industry-standard route to these intermediates is the Williamson Ether Synthesis . While conceptually simple, process variables such as solvent choice, base stoichiometry, and temperature control are critical to minimize ester byproducts (formed via alkylation of the carboxylate) and ensure high regioselectivity for the phenolic oxygen.

Protocol: Synthesis of 4-((4-Bromobenzyl)oxy)benzoic Acid

Objective: Selective O-alkylation of 4-hydroxybenzoic acid with 4-bromobenzyl bromide.

1. Reaction Setup
  • Substrate: 4-Hydroxybenzoic acid (1.0 equiv)

  • Electrophile: 4-Bromobenzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)[1]
    
  • Solvent: Acetone (Reagent Grade) or DMF (for scale-up >100g)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate reaction.

2. Step-by-Step Methodology
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) in Acetone (150 mL).

  • Deprotonation: Add anhydrous

    
     (34.5 g, 250 mmol) slowly. The solution will turn opaque/slurry. Stir at room temperature for 30 minutes to ensure formation of the phenoxide/carboxylate dianion.
    
    • Expert Insight: The dianion forms readily. The phenolic oxygen is more nucleophilic than the carboxylate due to the "hard/soft" acid-base principle and resonance delocalization, favoring ether formation over esterification under these conditions.

  • Addition: Add 4-bromobenzyl bromide (27.5 g, 110 mmol) and KI (1.66 g, 10 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate).
    
  • Workup (Critical for Purity):

    • Evaporate acetone under reduced pressure.

    • Resuspend the solid residue in water (300 mL) to dissolve inorganic salts (

      
      ).
      
    • Acidification: Slowly add 2N HCl with vigorous stirring until pH reaches ~2.0. This protonates the carboxylate, precipitating the product as a white solid.

    • Note: Do not use concentrated HCl too rapidly to avoid trapping impurities in the crystal lattice.

  • Purification: Filter the precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ) to remove unreacted benzyl bromide.
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) if HPLC purity is <98%.

3. Quantitative Data Summary
ParameterValueNotes
Yield 85–92%High yield indicates efficient O-alkylation.[1]
Melting Point 210–214°CSharp range confirms purity.
HPLC Purity >98.5%Required for pharmaceutical intermediates.
Appearance White crystalline powderYellowing indicates oxidation or bromide impurities.

Part 3: Mechanistic Pathway & Troubleshooting[1]

Understanding the mechanism allows for rapid troubleshooting of process deviations.

Reaction Mechanism (Graphviz)

Mechanism Start 4-Hydroxybenzoic Acid + K2CO3 Dianion Dianion Formation (Phenoxide + Carboxylate) Start->Dianion Deprotonation Transition SN2 Transition State (Phenoxide attack on Benzyl-Br) Dianion->Transition + 4-Bromobenzyl bromide ProductSalt Product Potassium Salt Transition->ProductSalt - KBr FinalAcid 4-((4-Bromobenzyl)oxy)benzoic Acid (Precipitate) ProductSalt->FinalAcid + HCl (Acidification)

Figure 2: Step-wise mechanistic pathway from deprotonation to final acid precipitation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or competing esterification.[1]Increase reaction time; ensure

is finely milled; switch solvent to DMF.
Oily Product Residual solvent or benzyl bromide impurity.Wash solid thoroughly with hexanes; recrystallize from EtOH/H2O.
Yellow Coloration Oxidation of phenol or iodine traces.Add sodium thiosulfate wash during workup; ensure inert atmosphere (

).

Part 4: Applications in Drug Development

SGLT2 Inhibitor Pharmacophores

SGLT2 inhibitors (e.g., Dapagliflozin, Canagliflozin) rely on a specific spatial arrangement of two phenyl rings connected by a linker.[1] The bromobenzyl ether motif serves as a precursor to the "distal" ring.

  • Mechanism: The ether oxygen mimics the glycosidic linkage found in the natural product Phlorizin, while the benzoic acid moiety can be transformed into the requisite C-aryl glucoside scaffold via Friedel-Crafts acylation or organolithium addition to gluconolactones.

Biaryl Coupling via Suzuki-Miyaura

The aryl bromide is a "privileged" handle. In the synthesis of GPR40 agonists, this intermediate undergoes Suzuki coupling with boronic acids to create biaryl ether acids, a common motif in metabolic disease therapeutics.

Example Reaction:


[1]

References

  • BenchChem. (2025).[2][3][4] Synthesis routes of 4-(2-bromoacetyl)benzoic Acid and related intermediates. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-[(4-bromobenzyl)oxy]benzoic acid. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from

  • Organic Syntheses. (2010). Oxidation of Benzyl Ethers and Synthesis of Bromobenzoic Acid Derivatives. Retrieved from

  • Google Patents. (2018). Preparation method of 4-bromobenzoic acids and ether derivatives. CN108558636A. Retrieved from

Sources

Methodological & Application

Application Note: Williamson Ether Synthesis of Bromobenzyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of bromobenzyl benzoic acid derivatives via Williamson ether synthesis. This scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for biphenyl ethers, PPAR agonists, and enzyme inhibitors.

Executive Summary

The synthesis of bromobenzyl benzoic acid derivatives presents a classic chemoselectivity challenge: differentiating between the phenolic hydroxyl group (target nucleophile) and the carboxylic acid moiety (competing nucleophile). While direct alkylation is possible, it often leads to ester byproducts (O-alkylation of carboxylate).

This guide recommends a Three-Stage "Gold Standard" Protocol (Esterification


 Etherification 

Hydrolysis) for maximum purity and reproducibility in drug development contexts. A secondary Direct Alkylation Protocol is provided for rapid screening where lower yields are acceptable.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

In a basic medium, 4-hydroxybenzoic acid exists as a dianion. The phenoxide (


) is more nucleophilic than the carboxylate (

) due to charge localization. However, the carboxylate is also reactive toward highly electrophilic benzyl halides.
  • Path A (Desired): Phenoxide attacks alkyl halide

    
     Ether.
    
  • Path B (Undesired): Carboxylate attacks alkyl halide

    
     Ester.
    
  • Path C (Double Alkylation): Both attack

    
     Ether-Ester.
    
Reaction Mechanism (SN2)

The reaction proceeds via an


 mechanism.[1][2][3][4] The base deprotonates the phenol, generating a phenoxide anion. This nucleophile performs a backside attack on the bromobenzyl bromide, displacing the bromide ion.

Key Mechanistic Insight: The presence of a bromine atom on the benzyl ring (ortho, meta, or para) introduces steric and electronic variables. An ortho-bromo substituent on the electrophile can significantly retard the rate due to steric hindrance, requiring higher temperatures or the "Cesium Effect" (use of


) to facilitate the reaction.
Pathway Visualization

ReactionPathway Start Hydroxybenzoic Acid (Substrate) Base Base Deprotonation (K2CO3/Cs2CO3) Start->Base Direct Route Path_Protect Ester Protection (Methyl/Ethyl Ester) Start->Path_Protect Recommended Route Dianion Dianion Intermediate (Phenoxide + Carboxylate) Base->Dianion Path_Direct Direct Alkylation (Risk: Ester formation) Dianion->Path_Direct Poor Selectivity Product Bromobenzyl Benzoic Acid (Target Ether) Path_Direct->Product Low Yield/Mix Etherification Williamson Etherification (Bromobenzyl Bromide) Path_Protect->Etherification Phenol Selective Hydrolysis Saponification (LiOH/NaOH) Etherification->Hydrolysis Hydrolysis->Product High Purity

Figure 1: Strategic decision tree contrasting the direct alkylation route vs. the protection-deprotection strategy.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent DMF or Acetonitrile DMF (polar aprotic) maximizes nucleophilicity of the phenoxide. Acetonitrile is easier to remove but requires longer reaction times.
Base

(Standard) or

(Difficult substrates)

is sufficient for most.

is superior for sterically hindered ortho-bromobenzyl halides due to the "Cesium Effect" (higher solubility/looser ion pair).
Temperature 60°C – 80°C Sufficient to overcome activation energy without promoting elimination or decomposition.
Catalyst TBAI (Tetra-n-butylammonium iodide)Optional. 10 mol% TBAI acts as a Phase Transfer Catalyst (PTC) or Finkelstein catalyst (Br

I), accelerating sluggish reactions.
Stoichiometry 1.1 – 1.2 equiv. Alkyl HalideSlight excess ensures complete consumption of the limiting phenolic substrate.

Experimental Protocols

Protocol A: The "Gold Standard" Route (Protection-Alkylation-Hydrolysis)

Best for: Scale-up, high purity requirements, and sterically hindered substrates.

Step 1: Esterification (Pre-cursor Preparation)

Note: If starting with commercially available Methyl 4-hydroxybenzoate, skip to Step 2.

  • Dissolve 4-hydroxybenzoic acid (10 mmol) in MeOH (30 mL).

  • Add catalytic

    
     (0.5 mL) dropwise.
    
  • Reflux for 6-12 hours. Monitor by TLC (EtOAc/Hexane).

  • Concentrate in vacuo, neutralize with sat. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , and extract with EtOAc.[5] Yields are typically >95%.[6]
    
Step 2: Williamson Ether Synthesis

Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), Bromobenzyl bromide (1.1 equiv),


 (2.0 equiv), DMF (0.2 M concentration).
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxybenzoate (1.52 g, 10 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous

    
     (2.76 g, 20 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange (phenoxide formation).
    
  • Addition: Add the bromobenzyl bromide (e.g., 3-bromobenzyl bromide, 2.75 g, 11 mmol) dropwise or in one portion.

    • Optimization: If using 2-bromobenzyl bromide (ortho-substituted), add TBAI (370 mg, 1 mmol) and consider switching base to

      
      .
      
  • Reaction: Heat to 60°C and stir for 4–6 hours.

  • Monitoring: Check TLC (20% EtOAc in Hexanes). Product will be less polar than the starting phenol.

  • Workup:

    • Cool to RT. Pour mixture into ice-water (200 mL).

    • The ester product often precipitates as a solid. Filter and wash with water.[7][8]

    • If oil forms: Extract with EtOAc (3 x 50 mL). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Step 3: Saponification (Hydrolysis)
  • Dissolve the ether-ester intermediate (from Step 2) in THF/MeOH/Water (3:1:1 ratio).

  • Add LiOH·

    
     (3.0 equiv).
    
  • Stir at RT (or 40°C if slow) for 2–4 hours.

  • Acidification: Concentrate to remove organics. Acidify aqueous residue to pH ~2 with 1N HCl.

  • Isolation: The target acid, 4-(bromobenzyloxy)benzoic acid , will precipitate. Filter, wash with water, and dry under vacuum.[5][8][9]

Protocol B: Direct Selective Alkylation (High Throughput)

Best for: Rapid library generation where chromatography is automated. Risk: ~10-15% Ester byproduct formation.

  • Dissolution: Dissolve 4-hydroxybenzoic acid (1.0 equiv) in Acetone (0.1 M).

  • Base: Add

    
     (2.2 equiv). Crucial: Use >2 equivalents to neutralize both protons.
    
  • Reflux: Heat to reflux for 30 mins to ensure dianion formation.

  • Addition: Add Bromobenzyl bromide (1.0 equiv strictly).

    • Note: Limiting the alkyl halide prevents alkylation of the less nucleophilic carboxylate.

  • Reaction: Reflux for 8–12 hours.

  • Workup:

    • Remove Acetone in vacuo.

    • Dissolve residue in water.[5]

    • Wash: Extract with Ether/DCM to remove any ester byproduct (O-alkyl benzoate) and unreacted alkyl halide. The product (dianion) remains in the aqueous phase.

    • Precipitation: Acidify the aqueous layer (pH 2) to precipitate the target acid.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance (e.g., 2-bromo substitution)Switch solvent to DMF; Increase Temp to 80°C; Add 10% TBAI or NaI.
Ester Byproduct Poor Chemoselectivity (Direct Route)Switch to Protocol A (Ester protection). Ensure strictly 1.0 equiv of alkyl halide in Protocol B.
Dark Coloration Oxidation of PhenolDegas solvents with

before use. Ensure inert atmosphere.
Incomplete Hydrolysis Steric bulk of benzyl groupIncrease temp to 60°C; Use NaOH instead of LiOH; extend time.

References

  • Williamson, A. W. (1850).[2][6][10] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2][3][11][6][10][12][13][14][15] MasterOrganicChemistry.com. Link

  • BenchChem. (2025).[11][8] "Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers". BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Benzyl Ethers: Protective Groups". Organic-Chemistry.org. Link

  • ChemicalBook. (2023). "Synthesis of 2-Benzyloxy-5-Bromo-Benzoic Acid". ChemicalBook Protocols. Link

  • Chemistry Stack Exchange. (2015). "Selective alkylation of carboxylic acid versus phenol". StackExchange. Link

Sources

Using 4-[(4-Bromobenzyl)oxy]benzoic acid as a linker in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-[(4-Bromobenzyl)oxy]benzoic Acid in Solid-Phase Synthesis

Part 1: Introduction & Strategic Overview

4-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 62290-41-9) represents a specialized class of bifunctional linkers—often more accurately described as immobilized scaffolds —used in the construction of combinatorial libraries. Unlike traditional linkers (e.g., Wang, Rink) that serve solely as temporary anchors, this molecule is frequently incorporated into the final target structure, serving as a robust "diversity core" for Palladium-catalyzed cross-coupling reactions.

Core Utility: The "Anchor-and-Grow" Strategy

The molecule features two distinct orthogonal functionalities:

  • Carboxylic Acid (Anchor): Facilitates stable attachment to amino-functionalized resins (e.g., Rink Amide, MBHA) via standard amide coupling.

  • Aryl Bromide (Handle): A highly reactive site for Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions.

This dual functionality allows researchers to immobilize the scaffold and then "grow" complexity via the bromine handle.[1][2] The ether linkage (-O-CH2-) acts as a stable spacer, providing conformational flexibility and separating the reactive biaryl center from the resin matrix to minimize steric hindrance during catalysis.

Part 2: Mechanism of Action

The utility of this linker relies on the stability of the aryl benzyl ether bond under basic cross-coupling conditions and its subsequent behavior during cleavage.

1. Resin Loading: The carboxylic acid moiety is activated (typically with HATU/DIC) and coupled to the resin's amine group. This forms a chemically robust amide bond that withstands the elevated temperatures (60–80°C) and basic conditions (carbonate/phosphate bases) required for Suzuki coupling.

2. Diversity Introduction (The "Handle"): The exposed aryl bromide serves as the electrophile. Upon addition of a Pd(0) catalyst and an organoboron species (boronic acid/ester), the bromine is displaced to form a new carbon-carbon bond.

  • Note: The electron-withdrawing nature of the bromine initially stabilizes the benzyl ether. Substitution with electron-rich aryl groups can subtly alter the electronic properties of the final molecule.

3. Cleavage: Upon completion of the synthesis, the molecule is cleaved from the resin.[3]

  • From Rink Amide Resin: Treatment with 95% TFA yields the primary amide derivative of the biaryl product.

  • From Wang Resin (via Esterification): If attached to a hydroxyl resin (less common for this specific scaffold due to ester instability during basic coupling), cleavage yields the free carboxylic acid .

Part 3: Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Covalent attachment of 4-[(4-Bromobenzyl)oxy]benzoic acid to Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)

  • 4-[(4-Bromobenzyl)oxy]benzoic acid (3 eq.[1] relative to resin loading)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • DMF (Anhydrous)

Procedure:

  • Swelling: Place resin in a synthesis vessel and swell with DCM (3 x 5 min), followed by DMF (3 x 5 min).

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation: In a separate vial, dissolve 4-[(4-Bromobenzyl)oxy]benzoic acid and HATU in minimal DMF. Add DIPEA. Shake for 2 minutes to pre-activate.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 2–4 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Colorless beads: Complete coupling.

    • Blue beads: Incomplete. Repeat coupling with fresh reagents.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted amines.

Protocol B: Solid-Phase Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the aryl bromide handle.[2]

Materials:

  • Loaded Resin (from Protocol A)

  • Aryl Boronic Acid (5 eq.)

  • Pd(PPh3)4 (0.1 eq.) or Pd2(dba)3 / XPhos for difficult substrates.

  • Base: 2M aq. Na2CO3 (5 eq.)

  • Solvent: DMF or Dioxane (degassed).

Procedure:

  • Degassing: It is critical to use degassed solvents to preserve the Pd catalyst. Sparge DMF with Argon for 15 mins.

  • Reaction Setup: In a reaction vial (screw cap), add the resin, Boronic Acid, and Base solution.

  • Catalyst Addition: Add the Pd catalyst last inside a glovebox or under a stream of Argon.

  • Coupling: Seal the vial and heat to 80°C for 12–16 hours with gentle agitation.

    • Tip: Do not use magnetic stir bars directly on resin (grinds beads). Use an orbital shaker or overhead stirrer.

  • Washing (Critical):

    • Wash with DMF (3x).

    • Wash with Sodium Diethyldithiocarbamate (0.05 M in DMF) x 3 to remove residual Palladium (scavenging).

    • Wash with DCM (3x), MeOH (3x), DCM (3x).

Protocol C: Cleavage & Isolation

Procedure:

  • Cleavage Cocktail: Prepare TFA:TIS:H2O (95:2.5:2.5).

  • Incubation: Add cocktail to resin and shake for 2 hours at room temperature.

  • Collection: Filter the resin and collect the filtrate. Wash resin once with pure TFA.

  • Precipitation: Concentrate the filtrate under N2 flow to a small volume. Pour into cold Diethyl Ether (-20°C) to precipitate the product.

  • Purification: Centrifuge, decant ether, and dry the pellet. Analyze via HPLC/MS.

Part 4: Visualization & Logic

Workflow Diagram: The "Scaffold" Strategy

SPS_Workflow Resin Rink Amide Resin (NH2-Functionalized) Loaded Immobilized Scaffold (Resin-Amide-Ar-Br) Resin->Loaded Amide Coupling (HATU/DIPEA) Linker 4-[(4-Bromobenzyl)oxy] benzoic acid Linker->Loaded Reagent Product_Resin Functionalized Resin (Resin-Amide-Ar-R) Loaded->Product_Resin Pd(0), 80°C Cross-Coupling Suzuki Suzuki Coupling (R-B(OH)2 + Pd) Suzuki->Product_Resin Final Final Biaryl Amide (H2N-CO-Ph-O-CH2-Ph-R) Product_Resin->Final 95% TFA Cleavage TFA Cleavage

Caption: Step-wise transformation of the bromobenzyl-benzoate scaffold into a functionalized biaryl amide library.

Part 5: Data Summary & Troubleshooting

Table 1: Optimization of Suzuki Coupling on Solid Phase

ParameterStandard ConditionOptimization for Steric BulkReason
Catalyst Pd(PPh3)4 (Tetrakis)Pd2(dba)3 + XPhosXPhos prevents catalyst aggregation and boosts reactivity for hindered aryl bromides.
Base 2M Na2CO3 (aq)Cs2CO3 (anhydrous)Anhydrous conditions prevent hydrolysis of sensitive ester linkages (if present).
Solvent DMFDioxane/H2O (4:1)Dioxane swells polystyrene resins well and supports higher temperatures.
Temp/Time 80°C / 12h90°C / 24hExtended time ensures penetration of reagents into the resin matrix.

Troubleshooting Guide:

  • Incomplete Coupling (Step 1): If Kaiser test remains blue, double-couple using PyBOP instead of HATU to avoid guanidinium side reactions.

  • Black Resin after Suzuki: Indicates Palladium precipitation ("Pd black"). Ensure rigorous degassing and consider adding TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer.

  • Low Yield after Cleavage: The ether linkage might be sensitive to Lewis acids generated in situ. Ensure scavengers (TIS/Water) are fresh to quench tert-butyl cations.

References

  • Pícha, J., et al. (2020).[3] Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.[3][4] ChemPlusChem, 85(6), 1297-1306.[3] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling mechanism cited in Protocol B).

Sources

Application Note: Coupling 4-[(4-Bromobenzyl)oxy]benzoic Acid to Wang Resin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for anchoring 4-[(4-Bromobenzyl)oxy]benzoic acid to Wang resin (4-benzyloxybenzyl alcohol resin). This specific coupling is a critical entry point for combinatorial libraries, particularly those utilizing Suzuki-Miyaura cross-couplings on solid support, where the aryl bromide serves as a reactive handle.

Unlike standard amide bond formation, esterification to the hydroxyl group of Wang resin requires robust activation to overcome the lower nucleophilicity of the alcohol compared to an amine. This protocol utilizes the Steglich esterification method (DIC/DMAP), optimized to maximize loading efficiency while minimizing side reactions such as N-acylurea formation.

Scientific Mechanism & Rationale

The Chemistry of Attachment

The coupling involves the esterification of a benzoic acid derivative to a benzylic alcohol linker.

  • Activation: Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form an O-acylisourea intermediate.

  • Catalysis: 4-Dimethylaminopyridine (DMAP) is essential. It acts as a nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium salt. This species is sufficiently electrophilic to acylate the sterically hindered hydroxyl group of the Wang resin.

  • Why not HOBt? While HOBt is standard for peptide coupling to suppress racemization, it forms an active ester that is often too stable to react efficiently with the resin's hydroxyl group. Since 4-[(4-Bromobenzyl)oxy]benzoic acid is achiral at the coupling site, racemization is not a concern, allowing the use of the more aggressive DIC/DMAP system.

Reaction Scheme

The following diagram illustrates the activation and coupling pathway.

ReactionScheme Acid 4-[(4-Bromobenzyl)oxy] benzoic acid Inter O-Acylisourea Intermediate Acid->Inter + DIC DIC DIC (Activator) DIC->Inter Active N-Acylpyridinium Species Inter->Active + DMAP DMAP DMAP (Catalyst) DMAP->Active Product Resin-Bound Ester Active->Product + Resin-OH Resin Wang Resin (OH-functionalized) Resin->Product

Figure 1: Mechanistic pathway for the DIC/DMAP-mediated esterification of Wang resin.

Materials & Equipment

Reagents
ReagentSpecificationRole
Wang Resin 100-200 mesh, ~1.0 mmol/g loadingSolid Support
Target Acid 4-[(4-Bromobenzyl)oxy]benzoic acidLinker/Payload
DIC N,N'-DiisopropylcarbodiimideCoupling Agent
DMAP 4-DimethylaminopyridineNucleophilic Catalyst
DCM Dichloromethane (Anhydrous)Swelling Solvent
DMF N,N-Dimethylformamide (Anhydrous)Reaction Co-solvent
Acetic Anhydride Reagent GradeCapping Agent
Pyridine Reagent GradeBase for Capping
Equipment
  • Fritted glass reaction vessel (SPPS vessel) or polypropylene syringe reactor.

  • Orbital shaker or wrist-action shaker (Do not use magnetic stir bars as they grind the resin).

  • Vacuum filtration setup.[1][2]

  • UV-Vis Spectrophotometer (optional for QC).

Detailed Protocol

Phase 1: Resin Preparation

Objective: Maximize surface area by fully swelling the polymer matrix.

  • Weigh 1.0 g of Wang resin into the reaction vessel.

  • Add 10 mL of DCM (Dichloromethane).

    • Note: DCM swells polystyrene resins better than DMF, exposing reactive sites buried in the core.

  • Agitate gently for 30 minutes .

  • Drain the solvent via vacuum filtration.

Phase 2: Coupling Reaction

Objective: Esterification of the resin hydroxyl groups.[3] Standard Stoichiometry: 3 equivalents (eq) of Acid, 3 eq of DIC, 0.1 eq of DMAP relative to resin loading.

  • Prepare Solution A (Acid/Activator):

    • In a glass vial, dissolve 3.0 mmol of 4-[(4-Bromobenzyl)oxy]benzoic acid in 8 mL of DMF/DCM (1:1 ratio).

    • Note: If solubility is poor in DCM, increase DMF ratio. The acid must be fully dissolved.

    • Add 3.0 mmol (470 µL) of DIC.

    • Stir for 2 minutes to pre-activate.

  • Prepare Solution B (Catalyst):

    • Dissolve 0.1 mmol of DMAP in 0.5 mL DMF.

  • Combine:

    • Add Solution A to the drained resin.

    • Immediately add Solution B.

  • Incubate:

    • Agitate at room temperature for 4 to 16 hours (Overnight is recommended for maximum loading).

  • Wash:

    • Drain the reaction mixture.[4]

    • Wash resin with DMF (3 x 10 mL).

    • Wash resin with DCM (3 x 10 mL).

Phase 3: Capping (End-Capping)

Objective: Acetylate any unreacted hydroxyl groups to prevent interference in downstream chemistry.

  • Prepare Capping Solution: DCM : Acetic Anhydride : Pyridine (80 : 10 : 10) .

  • Add 10 mL of Capping Solution to the resin.

  • Agitate for 30 minutes .

  • Drain and wash extensively:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (2 x 10 mL) – MeOH shrinks the resin, aiding in drying.

    • DCM (2 x 10 mL) – Final wash to remove MeOH for faster drying.

  • Dry resin under high vacuum for 24 hours.

Experimental Workflow Diagram

Workflow Start Start: 1.0g Wang Resin Swell Swell in DCM (30 min) Start->Swell React Coupling Reaction 4-16 Hours, RT Swell->React Prepare Dissolve Acid + DIC (3 eq) Add DMAP (0.1 eq) Prepare->React Add Reagents Wash1 Wash: DMF x3, DCM x3 React->Wash1 Cap Capping Ac2O / Pyridine / DCM Wash1->Cap Wash2 Final Wash DMF, DCM, MeOH Cap->Wash2 Dry Dry in Vacuo Wash2->Dry

Figure 2: Step-by-step workflow for the solid-phase coupling process.

Quality Control: Loading Determination

Since the attached molecule is not an Fmoc-amino acid, the standard piperidine-UV test is inapplicable. We utilize a Gravimetric Cleavage Assay .

Protocol:
  • Weigh exactly 100 mg of the dried, loaded resin (

    
    ).
    
  • Treat with 2 mL of 50% TFA / 50% DCM for 1 hour.

  • Filter the solution into a tared flask (

    
    ).
    
  • Wash resin with 1 mL DCM; combine filtrates.

  • Evaporate solvents (Rotavap or N2 stream) and dry residue in vacuo.

  • Weigh the flask again to determine the mass of cleaved acid (

    
    ).
    
Calculation:


  • MW of 4-[(4-Bromobenzyl)oxy]benzoic acid = 307.14 g/mol .[5][6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading (<0.5 mmol/g) Incomplete swellingEnsure initial swelling is done in pure DCM, not DMF.
Wet reagentsUse anhydrous solvents; water destroys the active ester.
Steric hindranceDouble coupling: Repeat the coupling step with fresh reagents.
Resin Aggregation Hydrogen bondingWash with 1% DIPEA in DMF to disrupt aggregates before coupling.
Precipitate in Reaction Urea formationFilter the activation solution (Acid+DIC) before adding to resin to remove diisopropylurea (DIU).

References

  • Novabiochem (Merck). Solid Phase Synthesis Handbook. "Esterification of Wang Resin."[2][3][7]

  • Biotage.

  • BenchChem. "4-[(4-Bromobenzyl)

  • Sciforum. "Solid Phase Coupling of Benzoic Acid to Wang Resin: Thermal vs Microwave."

  • Santa Cruz Biotechnology. "4-[(4-Bromobenzyl)

Sources

Reagents for esterification of 4-[(4-Bromobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification Protocols for 4-[(4-Bromobenzyl)oxy]benzoic Acid

Executive Summary & Compound Analysis

Target Substrate: 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 62290-41-9) Molecular Formula: C₁₄H₁₁BrO₃ MW: 307.14 g/mol [1][2][3]

This guide details the esterification strategies for 4-[(4-Bromobenzyl)oxy]benzoic acid , a critical intermediate in the synthesis of liquid crystalline mesogens and PPAR


 agonists.

Structural Considerations for Method Selection:

  • The Ether Linkage (Critical): The molecule contains a p-bromobenzyl ether moiety. While benzyl ethers are generally stable to basic conditions, they can be susceptible to cleavage under vigorous acidic conditions (e.g., refluxing HBr or high-concentration H₂SO₄). Therefore, base-promoted alkylation or mild coupling conditions are often superior to harsh Fischer esterification for high-value derivatives.

  • The Aryl Bromide: The Ar-Br bond is stable under standard esterification conditions but serves as a reactive handle for subsequent cross-coupling (Suzuki-Miyaura). Protocols must avoid Pd-contaminants or reducing conditions that could debrominate the ring.

  • Solubility: The compound exhibits poor solubility in non-polar solvents (Hexane, Toluene) and water. It is soluble in DMF, DMSO, THF, and warm alcohols.

Reagent Selection Matrix

The choice of reagent depends heavily on the desired ester (


) and the scale of operation.
MethodReagentsIdeal ForProsCons
A. Base-Promoted Alkylation

-X (Halide), K₂CO₃, DMF
Methyl/Ethyl Esters (Small-Mid Scale)Mildest conditions. No risk of ether cleavage. High yield.Requires toxic alkyl halides (e.g., MeI). Removal of DMF required.
B. Steglich Coupling

-OH, DCC/EDC, DMAP, DCM
Complex/Bulky AlcoholsRoom temp. Neutral pH.[4][5] Good for acid-sensitive substrates.Urea byproduct removal can be tedious (use EDC to solve).
C. Acid Chloride Activation (COCl)₂, DMF (cat), then

-OH
Scale-up (>50g)Highly reactive. Quantitative conversion. Low cost.Generates HCl gas. Requires anhydrous conditions.
D. Fischer Esterification

-OH (Solvent), H₂SO₄ (cat)
Simple Esters (Commodity Scale)Cheapest reagents. Simple workup.Risk: Potential ether cleavage if refluxed too long/too acidic.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (Recommended for Methyl/Ethyl Esters)

Rationale: This method utilizes the carboxylate nucleophile, avoiding protonation of the ether oxygen. It is the "safest" route for maintaining structural integrity.

Reagents:

  • Substrate: 4-[(4-Bromobenzyl)oxy]benzoic acid (1.0 equiv)[3]

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)

Workflow:

  • Dissolution: Charge a round-bottom flask with the carboxylic acid and DMF. Stir until dissolved (gentle heating to 40°C may be required).

  • Deprotonation: Add K₂CO₃ in one portion. The suspension will become thick; ensure vigorous stirring. Stir at Room Temperature (RT) for 15 minutes to form the carboxylate salt.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise via syringe. Caution: MeI is volatile and toxic.

  • Reaction: Remove ice bath and stir at RT for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The ester typically precipitates as a white solid.

    • If solid forms: Filter, wash with water, and dry.[6][7]

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[4][7]

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Protocol B: Steglich Esterification (For Complex/Labile Alcohols)

Rationale: When coupling with complex alcohols (e.g., for liquid crystal synthesis), acid catalysis is too slow or destructive. DCC/DMAP activates the acid under neutral conditions.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (

    
    -OH) (1.0 – 1.1 equiv)
    
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM (Dichloromethane), anhydrous.

Workflow:

  • Setup: Dissolve the acid, the alcohol, and DMAP in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Activation: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT and stir overnight (12-16h). A white precipitate (Dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU byproduct through a Celite pad.

  • Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), then Saturated NaHCO₃, then Brine.

  • Isolation: Dry organic layer (MgSO₄) and concentrate.[4] Purify via flash column chromatography (Silica gel).

Protocol C: Acid Chloride Method (Scale-Up Route)

Rationale: For large batches, DCC is expensive and atom-inefficient. The acid chloride route is robust.

Reagents:

  • Substrate (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: DCM or Toluene

  • Quench: Alcohol (

    
    -OH) + Pyridine (1.2 equiv)
    

Workflow:

  • Suspend the acid in DCM. Add catalytic DMF.

  • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Stir at RT until gas evolution ceases and the solution clears (approx. 2h).

  • Concentrate in vacuo to remove excess oxalyl chloride (yields the crude acid chloride solid).

  • Redissolve in DCM. Add the Alcohol and Pyridine (base scavenger) at 0°C.

  • Stir 2h at RT. Standard aqueous workup.

Visualization: Decision Tree & Mechanism

EsterificationStrategy Start Target: 4-[(4-Bromobenzyl)oxy]benzoic acid Ester Decision Select Ester Type / Scale Start->Decision Simple Simple Alkyl Ester (Methyl/Ethyl) Decision->Simple Complex Complex/Bulky Ester (e.g., Mesogens) Decision->Complex Scale Large Scale (>50g) Decision->Scale MethodA Method A: Alkylation (K2CO3 + MeI/EtI) *Mildest, High Yield* Simple->MethodA Preferred MethodB Method B: Steglich (DCC + DMAP) *Neutral pH* Complex->MethodB Standard MethodC Method C: Acid Chloride ((COCl)2 -> ROH) *Most Robust* Scale->MethodC Cost Efficient Risk Risk Check: Avoid Strong Acid Reflux (Ether Cleavage) MethodA->Risk Safe MethodC->Risk Safe (if anhydrous)

Caption: Strategic decision tree for selecting the optimal esterification protocol based on scale and substrate complexity.

Quality Control & Validation

To validate the successful formation of the ester and the integrity of the ether linkage, use 1H NMR (400 MHz, DMSO-d6 or CDCl3) .

Functional GroupDiagnostic Signal (

ppm)
Validation Criteria
Ester Methyl (-COOCH₃) 3.85 – 3.90 (Singlet, 3H)Appearance confirms esterification.
Ether Methylene (-O-CH₂-Ar) 5.10 – 5.20 (Singlet, 2H)Critical: Must remain a sharp singlet. Disappearance or splitting indicates cleavage.
Aromatic Protons (Benzoate) 7.00 (d) & 8.00 (d)AA'BB' pattern typical of para-substitution.
Aromatic Protons (Bromobenzyl) 7.40 (d) & 7.55 (d)Check integration to ensure 1:1 ratio with benzoate ring.

References

  • Neises, B., & Steglich, W. (1978).[5][8] Simple Method for the Esterification of Carboxylic Acids.[8] Angewandte Chemie International Edition.[8] Retrieved from [Link]

  • PrepChem. (2023).[9] Synthesis of 4-bromobenzyl methyl ether (Alkylation Protocol). Retrieved from [Link]

  • PubChem. (2025).[10][11] Methyl 4-(bromomethyl)benzoate Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification. Retrieved from [Link]

Sources

Application Note: Orthogonal Bioconjugation Using 4-[(4-Bromobenzyl)oxy]benzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Focus: Antibody-Drug Conjugates (ADCs), Peptide Stapling, and Site-Specific Protein Labeling

Introduction & Mechanistic Rationale

The development of advanced biotherapeutics relies heavily on the precision of the linkers used to join payloads (e.g., fluorophores, cytotoxic drugs) to targeting proteins. 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) has emerged as a highly versatile, bifunctional linker for next-generation bioconjugation.

Structurally, this molecule offers two orthogonal reactive termini separated by a rigid ether-arene architecture:

  • A Carboxylic Acid Moiety: Enables standard amide bond formation with primary amines (e.g., lysine residues or amine-functionalized payloads) via carbodiimide activation.

  • An Aryl Bromide Moiety: Serves as a prime substrate for transition-metal-catalyzed cross-coupling.

Causality in Linker Design: The benzyloxy ether linkage is not merely a spacer; it is a critical determinant of the conjugate's spatial conformation. The rigid, hydrophobic nature of the dual-aromatic system prevents the payload from folding back onto the protein surface, thereby minimizing steric clash and preserving the binding affinity of the targeting biomolecule [1]. Furthermore, the aryl bromide provides a gateway to [2], a breakthrough methodology that allows for ultra-fast, site-specific conjugation under purely aqueous, biocompatible conditions.

Orthogonal Reactivity and Workflow Design

To fully leverage this linker, bioconjugation workflows must be executed in a specific sequence to prevent cross-reactivity. The optimal strategy involves a divergent two-step approach :

  • Step 1: Activate the carboxylic acid to conjugate a small-molecule payload or PEG chain. This leaves the aryl bromide intact.

  • Step 2: Convert the aryl bromide into a Palladium Oxidative Addition Complex (Pd-OAC), which is then reacted with a cysteine-bearing protein.

Attempting traditional direct cross-coupling (e.g., Suzuki-Miyaura) in the presence of unprotected proteins often leads to denaturation due to the required heat, organic solvents, and basic conditions. By pre-forming the Pd-OAC, the final protein conjugation step becomes a rapid, room-temperature reaction in physiological buffer [3].

Workflow Start 4-[(4-Bromobenzyl)oxy]benzoic acid (Bifunctional Linker) Step1 Activation (EDC/NHS) Target: COOH Group Start->Step1 Intermediate Ar-Br Functionalized Payload Conjugate Step1->Intermediate + Payload Payload Amine-Bearing Payload (e.g., Fluorophore/Drug) Payload->Intermediate Step2 Pd-OAC Formation Target: Aryl Bromide Intermediate->Step2 Final Final Bioconjugate (S-Arylated Protein) Step2->Final + Protein Protein Cysteine-Bearing Protein (e.g., mAb) Protein->Final

Workflow for orthogonal bioconjugation using the bifunctional 4-[(4-Bromobenzyl)oxy]benzoic acid linker.

Experimental Protocols: A Self-Validating System

Protocol I: Payload Attachment via NHS-Ester Activation

This protocol details the attachment of an amine-functionalized payload to the carboxylic acid terminus of the linker.

Mechanistic Rationale: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. The addition of Sulfo-NHS converts this into a semi-stable NHS ester. This two-step activation minimizes hydrolysis and maximizes the efficiency of the subsequent nucleophilic attack by the primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-[(4-Bromobenzyl)oxy]benzoic acid (10 mM) in anhydrous DMF.

  • Activation: Add 1.2 eq of EDC-HCl and 1.5 eq of Sulfo-NHS. Stir the mixture at room temperature for 2 hours under nitrogen.

  • Conjugation: Add 0.9 eq of the amine-bearing payload (dissolved in DMF with 2.0 eq of DIPEA to ensure the amine is deprotonated and nucleophilic). Stir for 4–6 hours at room temperature.

  • Purification: Purify the resulting aryl-bromide-functionalized payload via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • System Validation:

    • Analytical LC-MS: Confirm the disappearance of the starting linker and the presence of the product mass.

    • Isotope Pattern: The product must exhibit a characteristic 1:1 isotopic doublet (M / M+2) in the mass spectrum, confirming the retention of the bromine atom.

Protocol II: Site-Specific Protein Conjugation via Pd-OAC S-Arylation

This protocol utilizes the aryl bromide terminus to perform a highly selective S-arylation on a free cysteine residue of a target protein.

Mechanistic Rationale: The oxidative addition of Palladium(0) into the aryl bromide bond generates a stable Pd(II) complex (Pd-OAC). When introduced to a protein, the Pd(II) center undergoes rapid ligand substitution with a nucleophilic cysteine thiolate, followed by reductive elimination to form a robust, irreversible carbon-sulfur (thioether) bond [2].

Step-by-Step Methodology:

  • Pd-OAC Generation: In a glovebox, mix 1.0 eq of the purified Ar-Br payload (from Protocol I), 0.5 eq of

    
    , and 1.2 eq of a biaryl phosphine ligand (e.g., sSPhos) in degassed THF. Stir for 1 hour to form the Pd-OAC. Lyophilize to a stable powder.
    
  • Protein Preparation: Reduce the target protein (e.g., an antibody) with TCEP (3.0 eq) in 50 mM Tris buffer (pH 7.5) for 2 hours to liberate free cysteines. Remove excess TCEP via a desalting column (e.g., PD-10).

  • Bioconjugation: Dissolve the Pd-OAC in a minimal volume of DMSO (final concentration <5% v/v) and add it to the protein solution (protein concentration ~10–50 μM). Incubate at room temperature for 30–60 minutes.

  • Purification: Remove the palladium catalyst and unreacted small molecules using Size Exclusion Chromatography (SEC) or dialysis against PBS.

  • System Validation:

    • Ellman’s Assay (DTNB): Measure absorbance at 412 nm before and after conjugation. A near-complete depletion of the free thiol signal validates successful target engagement.

    • Intact Mass Spectrometry (ESI-TOF): Deconvolute the protein mass to confirm the exact mass shift corresponding to the payload linker (minus HBr).

Pathway ArBr Aryl Bromide Conjugate OAC Pd(II) Oxidative Addition Complex (OAC) ArBr->OAC Oxidative Addition Pd0 Pd(0) Precatalyst + Biaryl Phosphine Pd0->OAC Thiolate Pd(II)-Thiolate Intermediate OAC->Thiolate Ligand Substitution (-HBr) Protein Protein-Cys-SH Protein->Thiolate Product S-Arylated Protein (Stable Thioether) Thiolate->Product Reductive Elimination

Mechanistic pathway of Palladium-mediated cysteine S-arylation using the Ar-Br linker terminus.

Quantitative Data Summary

The following table summarizes the expected performance metrics and validation standards for each bioconjugation phase utilizing the 4-[(4-Bromobenzyl)oxy]benzoic acid linker.

Reaction PhaseTarget Functional GroupKey Reagents & CatalystsTypical Yield / ConversionAnalytical Validation Method
Amide Coupling Carboxylic Acid (-COOH)EDC-HCl, Sulfo-NHS, DIPEA85 – 95% (Isolated)RP-HPLC, LC-MS (Isotope profiling)
Pd-OAC Formation Aryl Bromide (-ArBr)

, sSPhos
> 90% (Conversion)

P NMR, ESI-MS
Cysteine Arylation Pd-OAC & Free Thiol (-SH)Aqueous Buffer (pH 7.5), 25°C> 95% (Protein modification)ESI-TOF MS, Ellman's Reagent Assay

References

  • Vinogradova, E. V., Zhang, C., Spokoyny, A. M., Pentelute, B. L., & Buchwald, S. L. "Organometallic palladium reagents for cysteine bioconjugation." Nature 526, 687–691 (2015). URL:[Link]

  • Rojas, A., et al. "Site-Specific Antibody Prodrugs via S-Arylation: A Bioconjugation Approach Toward Masked Tyrosine Analogues." ChemRxiv (2020). URL:[Link]

Application Note: Strategic Synthesis of PPAR Agonists via the 4-[(4-Bromobenzyl)oxy]benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors governing lipid metabolism, glucose homeostasis, and inflammation.[1] The development of high-affinity agonists—specifically for PPAR


 (dyslipidemia), PPAR

(diabetes), and PPAR

(metabolic syndrome)—relies heavily on a "Head-Linker-Tail" pharmacophore model.

This application note details the use of 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) as a versatile "Linker-Head" scaffold. This intermediate provides a pre-assembled acidic head group (crucial for receptor binding) and a brominated handle for the modular attachment of lipophilic tails via palladium-catalyzed cross-coupling.

Strategic Rationale & Retrosynthesis

The Pharmacophore Model

PPAR agonists typically consist of three domains:

  • Acidic Head: Binds to the polar pocket of the PPAR Ligand Binding Domain (LBD), interacting with key residues (e.g., Tyr473 in PPAR

    
    ).
    
  • Aromatic Linker: Spans the binding pocket; often a biaryl ether.

  • Lipophilic Tail: Occupies the hydrophobic pocket to stabilize the active conformation (Helix 12).

4-[(4-Bromobenzyl)oxy]benzoic acid serves as the Head + Linker unit. The bromine atom allows for the rapid diversification of the Tail region using Suzuki-Miyaura coupling, enabling the synthesis of libraries of biaryl ether agonists.

Retrosynthetic Pathway

The following diagram illustrates the modular assembly of PPAR agonists using this scaffold.

Retrosynthesis Target Target PPAR Agonist (Biaryl Ether Scaffold) Step1 Deprotection (Ester Hydrolysis) Target->Step1 Intermediate Coupled Ester Intermediate (Tail Attached) Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Pd-Catalyzed) Intermediate->Step2 Scaffold Scaffold: 4-[(4-Bromobenzyl)oxy]benzoate Step2->Scaffold Boronic Lipophilic Tail: Aryl Boronic Acid Step2->Boronic

Figure 1: Retrosynthetic strategy for assembling PPAR agonists from the bromobenzyl-oxy-benzoate scaffold.

Experimental Protocols

Pre-requisite: Scaffold Activation (Esterification)

Note: While the free acid is the starting material, Suzuki couplings are often cleaner with esters to prevent catalyst poisoning by the free carboxylate.

Reaction: 4-[(4-Bromobenzyl)oxy]benzoic acid + MeOH


Methyl 4-[(4-bromobenzyl)oxy]benzoate

Protocol:

  • Dissolve 4-[(4-Bromobenzyl)oxy]benzoic acid (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL).

  • Add concentrated

    
     (0.5 mL) dropwise.
    
  • Reflux for 4–6 hours (monitor by TLC, Hexane/EtOAc 3:1).

  • Cool to RT, concentrate in vacuo to ~10 mL.

  • Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with sat.

    
     and Brine.
    
  • Dry over

    
    , filter, and concentrate to yield the white solid ester.
    
    • Yield Expectation: >90%.

Core Workflow: Suzuki-Miyaura Cross-Coupling

This step installs the hydrophobic tail. We will use 4-(Trifluoromethyl)phenylboronic acid as a model tail, a common motif in potent PPAR agonists (e.g., GW501516 analogs).

Reaction: Methyl 4-[(4-bromobenzyl)oxy]benzoate + 4-CF3-Ph-B(OH)2


Biaryl Product

Materials:

  • Scaffold Ester (from 3.1): 1.0 eq

  • Aryl Boronic Acid: 1.2 eq

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Setup: In a generic microwave vial or round-bottom flask, add the Scaffold Ester (1.0 mmol, ~321 mg) and 4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 228 mg).

  • Solvent: Add 10 mL of degassed solvent mixture (Dioxane/Water 4:1).

    • Expert Tip: Oxygen is the enemy of Pd(0). Sparge solvent with Argon for 15 mins prior to use.

  • Base: Add

    
     (2.0 mmol, 276 mg).
    
  • Catalyst: Add

    
     (58 mg, 0.05 mmol) under a stream of Argon. Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 30 mins (microwave).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute filtrate with EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine.

    • Dry (

      
      ) and concentrate.
      
  • Purification: Flash Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Target: Methyl 4-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}benzoate.

Final Deprotection (Saponification)

The ester must be hydrolyzed to the free acid to be active against PPARs.

Protocol:

  • Dissolve the coupled ester (0.5 mmol) in THF/MeOH (1:1, 10 mL).

  • Add aqueous LiOH (1M, 2.0 mL) .

  • Stir at RT for 4 hours. (Heating to 50°C may be required if solubility is poor).

  • Acidification: Carefully acidify to pH ~3 using 1N HCl. The product usually precipitates.

  • Isolation: Filter the white precipitate. Wash with cold water and Hexane.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Analytical Characterization

A successful synthesis of the model agonist 4-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}benzoic acid should yield the following spectral data:

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

12.8 (s, 1H)
Carboxylic Acid (-COOH)

7.90 (d, 2H), 7.10 (d, 2H)
Benzoic Acid Ring (AA'BB')

7.80 - 7.60 (m, 8H)
Biphenyl System (Aromatic protons)

5.25 (s, 2H)
Benzylic Methylene (-O-CH2-)
13C NMR ~167 ppmCarbonyl (C=O)
~69 ppmBenzylic Carbon
~124 ppm (q, J=272 Hz)

Carbon (Coupled to F)
HRMS (ESI-) [M-H]- calc: 385.09Confirms molecular formula

Biological Validation (Luciferase Reporter Assay)

To confirm the synthesized molecule acts as a PPAR agonist, a cell-based reporter assay is the standard method.

Workflow Diagram:

BioAssay Transfection Transfect HEK293 Cells (PPAR Plasmid + PPRE-Luciferase) Treatment Treat with Compound (0.1 nM - 10 µM) Transfection->Treatment Incubation Incubate 24h Treatment->Incubation Lysis Cell Lysis & Luciferin Addition Incubation->Lysis Readout Measure Luminescence (Relative Light Units) Lysis->Readout

Figure 2: Luciferase reporter assay workflow for validating PPAR agonism.

Procedure Summary:

  • Transfection: Cotransfect HEK293 cells with a plasmid expressing the PPAR subtype (e.g., hPPAR

    
    ) and a reporter plasmid containing PPAR Response Elements (PPRE) upstream of Luciferase.
    
  • Dosing: Treat cells with the synthesized acid (dissolved in DMSO) at varying concentrations. Include GW501516 as a positive control.[2]

  • Readout: Increased luminescence compared to DMSO control indicates transcriptional activation (Agonism).

Safety & Handling

  • 4-[(4-Bromobenzyl)oxy]benzoic acid: Irritant. Avoid inhalation of dust.

  • Aryl Boronic Acids: Generally low toxicity but treat as chemical irritants.

  • Palladium Catalysts: Heavy metal hazard. Dispose of in dedicated heavy metal waste streams.

  • Solvents: Toluene and Dioxane are flammable and potential carcinogens. Use in a fume hood.

References

  • Design and Synthesis of PPAR Agonists

    • Xu, Y. et al.

      
       agonists." Bioorganic & Medicinal Chemistry Letters, 2006. Link
      
    • Context: Describes the SAR of alkoxy-benzyl acid derivatives similar to the scaffold used here.
  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

    • Context: The foundational text for the coupling reaction used in Step 3.2.
  • PPAR Biology & Assays

    • Berger, J. P., et al. "The mechanisms of action of PPARs." Annual Review of Medicine, 2005. Link

    • Context: Explains the biological relevance of the acidic head group and ligand binding domain interactions.
  • Chemical Scaffold Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776896, 4-[(4-Bromobenzyl)oxy]benzoic acid." Link

    • Context: Verification of the starting m

Sources

Optimizing reaction yields for bromobenzyl ether formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Reaction Yields for Bromobenzyl Ether Formation

Introduction & Strategic Importance

Bromobenzyl ethers are indispensable structural motifs and robust protecting groups in organic synthesis and drug development. The electron-withdrawing nature of the para-bromo substituent serves a dual purpose: it stabilizes the ether against oxidative cleavage and decreases the electron density on the oxygen atom, which prevents undesirable neighboring-group participation (such as Bartlett cyclizations) during complex multi-step syntheses (1)[1].

Despite the fundamental reliability of the Williamson ether synthesis, researchers frequently encounter suboptimal yields when scaling up bromobenzyl ether formation. These failures are rarely due to the intrinsic reactivity of the primary bromobenzyl halide, but rather stem from competing side reactions such as hydrolysis, elimination, or over-alkylation (2)[2]. This guide provides field-proven methodologies to optimize these reactions through rational base selection, solvent tuning, and Phase-Transfer Catalysis (PTC).

Mechanistic Insights & Causality

The Williamson ether synthesis is a classic


 bimolecular nucleophilic substitution. Success depends entirely on maximizing the nucleophilicity of the alkoxide/phenoxide while preserving the integrity of the electrophile (bromobenzyl halide).
  • Solvent Causality: In standard anhydrous protocols, polar aprotic solvents like DMF or DMSO are strictly required. These solvents strongly solvate the alkali metal cation (e.g.,

    
     or 
    
    
    
    ), leaving the anionic nucleophile relatively unsolvated, highly exposed, and thermodynamically reactive (3)[3].
  • The Hydrolysis Trap: The most common cause of low yields is the presence of trace moisture. Water reacts with the strong base to form hydroxide ions, which rapidly attack the bromobenzyl halide to yield bromobenzyl alcohol, permanently quenching the electrophile (2)[2].

  • Phase-Transfer Catalysis (PTC): For phenolic substrates, liquid-liquid PTC offers a highly efficient alternative. By using a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB), the phenoxide is continuously shuttled into the organic layer. This isolates the water-sensitive bromobenzyl halide in the organic phase, preventing hydrolysis while driving the

    
     reaction to completion under mild conditions (4)[4].
    

Quantitative Data: Condition Screening

The table below synthesizes expected yields and mechanistic rationales across different substrate classes and optimization strategies.

Table 1: Optimization of 4-Bromobenzyl Ether Synthesis Yields

Substrate TypeBase / CatalystSolvent SystemTemp (°C)Typical Yield (%)Mechanistic Rationale
Aliphatic Alcohol NaH (1.2 eq)Anhydrous DMF0 to 2575 - 85%High

requires a strong, irreversible base for complete deprotonation. DMF ensures the alkoxide remains highly reactive (5)[5].
Phenol (Standard)

(1.5 eq)
DMF or MeCN6080 - 90%Phenols are sufficiently acidic; mild carbonate bases prevent side reactions while driving O-alkylation (6)[6].
Phenol (Hindered) KOH / TBAB (5 mol%)Toluene /

25 to 5090 - 98%PTC minimizes hydrolysis. The lipophilic quaternary ammonium salt maximizes phenoxide solubility in the organic phase (7)[7].

Workflow Visualization

Workflow N1 Substrate Evaluation N2 Determine pKa & Sterics N1->N2 N3 Aliphatic (High pKa) N2->N3 pKa > 15 N4 Phenolic (Low pKa) N2->N4 pKa < 11 N5 Protocol A: Anhydrous NaH in DMF/THF N3->N5 N6 Protocol B: PTC KOH, TBAB in Toluene/H2O N4->N6 N7 In-Process Validation (TLC & GC-MS) N5->N7 N6->N7 N8 Hydrolysis Detected? N7->N8 Byproducts N9 Optimal Ether Yield N7->N9 Target Confirmed N8->N6 Switch to PTC

Decision matrix for selecting optimal bromobenzyl ether synthesis conditions.

Detailed Experimental Protocols

Protocol A: Anhydrous Synthesis for Aliphatic Alcohols (NaH / DMF)

This protocol is designed for aliphatic alcohols where a strong, irreversible base is required to generate the alkoxide (5)[5].

Step 1: System Preparation Flame-dry a round-bottom flask under a steady stream of Argon. Add the aliphatic alcohol (1.0 equiv) and dissolve in anhydrous DMF (5–10 mL per mmol of alcohol). Cool the reaction vessel to 0 °C using an ice bath.

  • Validation Checkpoint: The solvent must be strictly anhydrous. Any moisture will prematurely consume the NaH.

Step 2: Deprotonation Carefully add Sodium Hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Stir for 60 minutes.

  • Validation & Causality: You must observe the evolution of

    
     gas (bubbling). This is a self-validating step; if bubbling does not occur, the NaH has degraded into inactive NaOH, and the reaction will fail. The cessation of bubbling indicates complete alkoxide formation.
    

Step 3: Alkylation Dissolve 4-bromobenzyl bromide (1.1 to 1.5 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. Allow the mixture to gradually warm to room temperature and stir for 12–24 hours.

  • Validation Checkpoint: Monitor via TLC (typically 9:1 Hexanes:EtOAc). The highly UV-active bromobenzyl ether product will appear at a higher

    
     than the starting alcohol.
    

Step 4: Quench and Workup Cool the flask back to 0 °C. Cautiously quench the reaction by adding saturated aqueous


 dropwise. Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers extensively with water (

mL) to remove DMF, followed by brine. Dry over anhydrous

, filter, and concentrate under reduced pressure.
Protocol B: Phase-Transfer Catalysis for Phenols (KOH / TBAB)

This protocol utilizes a biphasic system to suppress hydrolysis and is highly recommended for phenolic substrates (4)[4].

Step 1: Biphasic Setup In a round-bottom flask, dissolve the phenol (1.0 equiv) and 4-bromobenzyl bromide (1.1 equiv) in Toluene (5 mL per mmol).

Step 2: Catalysis & Reaction Add an aqueous solution of KOH (3.0 equiv dissolved in an equal volume of water relative to toluene). Add Tetrabutylammonium bromide (TBAB) (5 mol%) to the biphasic mixture. Stir vigorously ( > 800 rpm) at room temperature or gently heat to 50 °C for 4–8 hours.

  • Validation & Causality: High-speed stirring is critical. The TBAB catalyst forms a lipophilic ion pair with the phenoxide, shuttling it into the toluene layer where it reacts with the bromobenzyl bromide. Without vigorous mixing, the interfacial surface area is too low, and the reaction stalls.

Step 3: Workup Halt stirring and allow the phases to separate. Extract the aqueous layer with additional Toluene or Ethyl Acetate. Wash the combined organic layers with 1M NaOH to remove unreacted phenol, then with water and brine. Dry over


 and concentrate.
  • Validation Checkpoint:

    
     NMR of the crude product should reveal a distinct, sharp singlet corresponding to the benzylic 
    
    
    
    protons, typically integrating to 2H and appearing between
    
    
    4.40 and 4.60 ppm (6)[6].

References

  • TailoredRead: Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Source: [Link]

  • Royal Society of Chemistry (RSC): Developing benign syntheses using ion pairs via solvent-free mechanochemistry. Source:[Link]

  • National Institutes of Health (NIH): Towards an Enantioselective Synthesis of (−)-Zampanolide: Preparation of the C9-C20 Region. Source:[Link]

  • MDPI: Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Source:[Link]

Sources

Scale-up synthesis of 4-[(4-Bromobenzyl)oxy]benzoic acid for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) , a critical pharmacophore used in the development of SGLT2 inhibitors (e.g., Tofogliflozin) and PPAR agonists. Unlike bench-scale methods that often utilize direct alkylation of hydroxybenzoic acid—leading to chemoselectivity issues—this guide focuses on a two-step Ester-Protection Route . This strategy maximizes yield, minimizes impurity formation (specifically the ester-ether byproduct), and ensures high purity (>99.5% HPLC) suitable for GMP environments.

Process Development Strategy

Retrosynthetic Analysis & Route Selection

The target molecule contains two oxygen-rich functional groups: a carboxylic acid and a phenolic ether.

  • Route A (Direct Alkylation): Reacting 4-hydroxybenzoic acid directly with 4-bromobenzyl bromide requires 2 equivalents of base. This often results in competitive alkylation at the carboxylate oxygen, yielding the ester impurity (4-bromobenzyl 4-[(4-bromobenzyl)oxy]benzoate), which is difficult to purge.

  • Route B (Ester-Protection Route - Selected): We utilize Methyl 4-hydroxybenzoate as the starting material. The methyl ester protects the carboxylic acid, forcing alkylation exclusively at the phenolic oxygen. A subsequent hydrolysis step yields the free acid.[1] This route is preferred for scale-up due to superior impurity control.

Critical Process Parameters (CPPs)
  • Solvent Selection: While DMF is common in academic literature, its high boiling point and water miscibility complicate solvent recovery. We recommend Methyl Ethyl Ketone (MEK) or Acetone . MEK (b.p. 80°C) allows for higher reaction temperatures than acetone, accelerating the kinetics without the workup burden of DMF.

  • Base Selection: Anhydrous Potassium Carbonate (K₂CO₃) is selected over Sodium Hydride (NaH). NaH generates hydrogen gas (explosion hazard on scale) and requires anhydrous conditions. K₂CO₃ is easily handled, inexpensive, and effective for phenolic alkylation.

  • Stoichiometry: A slight excess of the electrophile (4-bromobenzyl bromide, 1.05 eq) ensures complete consumption of the limiting reagent (Methyl 4-hydroxybenzoate), simplifying purification.

Detailed Experimental Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

Reaction: Methyl 4-hydroxybenzoate + 4-Bromobenzyl bromide + K₂CO₃ → Methyl 4-[(4-bromobenzyl)oxy]benzoate

Reagents & Materials
ReagentMW ( g/mol )EquivalentsMass/Vol (Scale)
Methyl 4-hydroxybenzoate 152.151.001.00 kg
4-Bromobenzyl bromide 249.941.051.72 kg
Potassium Carbonate (anhydrous) 138.212.001.82 kg
MEK (2-Butanone) 72.11Solvent10.0 L (10 vol)
Procedure
  • Charging: To a clean, dry 20 L reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 10.0 L of MEK .

  • Dissolution: Add 1.00 kg of Methyl 4-hydroxybenzoate . Stir at 25°C until fully dissolved.

  • Base Addition: Add 1.82 kg of Potassium Carbonate (granular or powder). Note: Use powder for faster kinetics, but ensure good agitation to prevent caking.

  • Electrophile Addition: Slowly add 1.72 kg of 4-Bromobenzyl bromide over 30 minutes. Caution: 4-Bromobenzyl bromide is a lachrymator. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Maintain reflux for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC.[2] Target: <1.0% Methyl 4-hydroxybenzoate remaining.

  • Workup:

    • Cool reaction mass to 25°C.

    • Filter the solids (K₂CO₃/KBr salts) using a Nutsche filter. Wash the cake with 2.0 L of MEK.

    • Concentrate the combined filtrate under reduced pressure to approx. 30% volume.

    • Add 5.0 L of Methanol (solvent swap for next step) and cool to 0–5°C to precipitate the intermediate ester.

    • Optional: If high purity is needed immediately, filter the solid ester. For this protocol, we proceed to hydrolysis (telescoping).[1]

Step 2: Saponification & Isolation

Reaction: Methyl Ester + NaOH/H₂O → Target Acid

Reagents (Continued)
ReagentConcentrationAmount
Sodium Hydroxide 20% aq. solution3.0 L (approx 2.5 eq)
Hydrochloric Acid 6N (approx 20%)As needed for pH adj.
Water (DI) -10.0 L
Procedure
  • Hydrolysis: To the methanolic solution from Step 1 (containing the intermediate ester), add 3.0 L of 20% NaOH solution .

  • Reaction: Heat to reflux (approx. 65°C) for 2–4 hours. The suspension will clear as the sodium salt forms.

    • IPC: Monitor by HPLC for disappearance of Methyl ester.

  • Clarification: If any insoluble particles remain, filter the hot solution through a Celite pad to remove mechanical impurities.

  • Acidification (Precipitation):

    • Cool the reaction mixture to 20°C.

    • Slowly add 6N HCl while stirring vigorously until pH reaches 1–2. The product will precipitate as a thick white solid.

    • Critical: Control addition rate to avoid trapping impurities in the crystal lattice.

  • Isolation: Stir the slurry for 1 hour at 10°C. Filter the solid.

  • Washing: Wash the wet cake with 5.0 L of water (to remove salts) followed by 2.0 L of cold methanol (to remove organic impurities).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization: Process Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation and the logic of the ester protection strategy.

ReactionScheme SM Methyl 4-hydroxybenzoate (Starting Material) Intermediate Intermediate Ester (Methyl 4-[(4-bromobenzyl)oxy]benzoate) SM->Intermediate Step 1: K2CO3, MEK, Reflux (Williamson Ether Synthesis) Reagent 4-Bromobenzyl Bromide (Electrophile) Reagent->Intermediate Product Target Product 4-[(4-Bromobenzyl)oxy]benzoic acid Intermediate->Product Step 2: NaOH, MeOH/H2O then HCl (Hydrolysis)

Caption: Two-step synthesis route ensuring chemoselectivity via ester protection.

Scale-Up Workflow Diagram

This flowchart details the operational steps for the manufacturing floor.

Workflow Start START: Reactor Setup Clean/Dry 20L Reactor Step1 STEP 1: Alkylation Charge MEK, SM, K2CO3 Add Bromide over 30 min Start->Step1 Reflux REACTION Reflux 80°C (6-8h) IPC: HPLC <1% SM Step1->Reflux Filter FILTRATION (Hot/Warm) Remove K2CO3/KBr salts Reflux->Filter Hydrolysis STEP 2: Hydrolysis Add NaOH/MeOH Reflux 65°C (2h) Filter->Hydrolysis Acidify ISOLATION Acidify with HCl to pH 1-2 Precipitate Product Hydrolysis->Acidify Dry FINISHING Filter, Wash (H2O/MeOH) Vac Oven Dry 50°C Acidify->Dry

Caption: Operational workflow for the 1.0 kg scale-up batch.

Quality Control & Analytical Standards

HPLC Method Parameters

To ensure the product meets pharmaceutical specifications (>99.5% purity), use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Times (approx):

    • 4-Hydroxybenzoic acid (Hydrolysis byproduct): ~2.5 min

    • Methyl 4-hydroxybenzoate (SM): ~5.0 min

    • Target Acid: ~10.5 min

    • Intermediate Ester: ~14.0 min

Impurity Profile
ImpurityOriginControl Strategy
Unreacted SM (Methyl Ester) Incomplete hydrolysisEnsure full reflux time in Step 2; monitor pH.
4-Bromobenzyl Alcohol Hydrolysis of excess bromideWashes out in the filtrate during acid precipitation.
Bis-alkylation products Reaction at COOH (if Acid route used)Prevented by using Ester route.

Safety & Hazard Analysis

  • 4-Bromobenzyl Bromide:

    • Hazard: Severe lachrymator (tear gas effect) and skin corrosive.

    • Control: Handle only in a functioning fume hood. Use silver shield gloves. Neutralize spills with dilute ammonia or sodium thiosulfate.

  • Exotherm Control:

    • The alkylation is exothermic. On a >10 kg scale, the addition of 4-bromobenzyl bromide must be dose-controlled to maintain reactor temperature <85°C.

  • Genotoxicity:

    • Alkyl halides are potential PGIs (Potentially Genotoxic Impurities). The final crystallization and washing steps are critical to purge unreacted bromide to <10 ppm levels.

References

  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid (EP1454891A1).[2] [Note: Describes analogous ether synthesis conditions using DMF/K2CO3]. Retrieved from [2]

  • Organic Syntheses. (2011). Williamson Ether Synthesis Variants and Optimization. Retrieved from [Link]

  • PubChem. (2025).[3] 4-[(4-Bromobenzyl)oxy]benzoic acid Compound Summary. Retrieved from [Link]

Sources

Functionalization of 4-[(4-Bromobenzyl)oxy]benzoic acid for liquid crystal design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 4-[(4-Bromobenzyl)oxy]benzoic Acid for Tunable Liquid Crystal Design

Executive Summary

This guide details the strategic functionalization of 4-[(4-Bromobenzyl)oxy]benzoic acid (4-BBOBA) , a critical intermediate in the synthesis of calamitic (rod-like) and bent-core liquid crystals (LCs).[1] Unlike simple mesogens, 4-BBOBA offers a dual-handle scaffold: a bromine moiety for palladium-catalyzed core extension and a carboxylic acid for supramolecular dimerization or esterification.

This protocol addresses the specific challenges of working with this scaffold—solubility issues, competing reactivity during cross-coupling, and the impact of the methylene ether spacer (–CH₂–O–) on phase transition temperatures. We present a modular workflow allowing researchers to tune the mesogenic core for specific Nematic (N) or Smectic (Sm) phases.

Strategic Design & Causality

The Mesogenic Scaffold

The 4-BBOBA molecule consists of two phenyl rings linked by a methylene ether spacer.

  • The Spacer Effect: The –CH₂–O– linkage introduces a "kink" (approx. 110° bond angle) and flexibility compared to a direct biphenyl bond. This often suppresses high-melting crystal phases, widening the liquid crystalline window, but can destabilize the Nematic phase in favor of Smectic phases due to decoupling of the aromatic cores [1].[1]

  • The Bromine Handle: Located on the benzyl ring, this allows for Suzuki-Miyaura or Sonogashira coupling to extend the rigid core, essential for increasing the clearing point (

    
    ).
    
  • The Acid Handle: Allows for the attachment of chiral tails (for cholesteric phases) or long alkyl chains (to induce nanosegregation and Smectic ordering).

Synthetic Pathway Selection
  • Path A (Esterification First): Recommended when the target tail is chemically stable (e.g., alkyl chains).[1] Esterifying the acid improves solubility in organic solvents (THF, Toluene) required for the subsequent Suzuki coupling.

  • Path B (Coupling First): Recommended if the target tail is labile or if the acid moiety is required for hydrogen-bonded supramolecular LCs. Note that Suzuki coupling on free acids requires careful pH control to prevent catalyst poisoning.

Experimental Protocols

Protocol A: Steglich Esterification (Tail Introduction)

Objective: To attach a flexible alkyl or chiral tail to the carboxylic acid, protecting the group and tuning the melting point.[1]

Reagents:

  • Substrate: 4-[(4-Bromobenzyl)oxy]benzoic acid (1.0 equiv)

  • Alcohol: R-OH (e.g., n-Octanol or chiral menthol) (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1][2]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-BBOBA (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP (0.1 equiv).

  • Addition: Dropwise add a solution of DCC (1.1 equiv) in DCM over 20 minutes. Reasoning: Slow addition prevents the formation of N-acylurea side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates progress.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Validation Point:

  • IR Spectroscopy: Disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and appearance of the ester C=O stretch (~1720 cm⁻¹).

Protocol B: Suzuki-Miyaura Cross-Coupling (Core Extension)

Objective: To replace the bromine atom with an aryl group, extending the mesogenic core to induce liquid crystallinity.[1]

Reagents:

  • Substrate: Esterified 4-BBOBA derivative (from Protocol A) (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (e.g., 4-cyanophenylboronic acid) (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine the substrate and boronic acid in the Toluene/Ethanol solvent mixture. Sparge with Argon for 15 minutes. Reasoning: Oxygen causes homocoupling of boronic acids and oxidizes the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous K₂CO₃ base under a counter-flow of Argon.

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90–100°C) for 12–24 hours. Note: Vigorous stirring is critical for phase transfer efficiency.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate and separate phases.[3]

  • Work-up: Wash the organic layer with water and brine.[3] Dry over Na₂SO₄.[3]

  • Purification: Recrystallization from Ethanol is preferred over chromatography for LCs to ensure high purity (>99.5%) required for sharp phase transitions [2].[1]

Visualization of Workflows

Figure 1: Modular Synthesis Logic

The following diagram illustrates the decision pathways for functionalizing the 4-BBOBA scaffold.

G Start 4-[(4-Bromobenzyl)oxy] benzoic acid (4-BBOBA) PathA Path A: Tail First (Recommended) Start->PathA PathB Path B: Core First (Specific Cases) Start->PathB Ester Esterification (DCC/DMAP) PathA->Ester Add R-OH Suzuki Suzuki Coupling (Pd(PPh3)4) PathB->Suzuki Add Ar-B(OH)2 (Careful pH) ProdA Ester Intermediate (Protected Tail) Ester->ProdA Final Final Liquid Crystal (Extended Core + Tail) Ester->Final ProdB Biaryl Acid (Extended Core) Suzuki->ProdB Suzuki->Final ProdA->Suzuki Add Ar-B(OH)2 ProdB->Ester Add R-OH

Caption: Decision matrix for functionalization. Path A is preferred to improve solubility and protect the acidic proton during palladium catalysis.

Characterization & Data Interpretation

To validate the Liquid Crystalline nature of the product, Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are required.[1][4]

Table 1: Expected Impact of Functionalization on Phase Behavior
ModificationStructural ChangeExpected Phase EffectMechanism
Core Extension Add Phenyl Ring (Biaryl)Increase

(Clearing Point)
Increases aspect ratio and π-π stacking interactions.[1]
Tail Elongation Short Alkyl (C1-C4)Promote Nematic PhaseMaintains rigidity; prevents layer formation.[1]
Tail Elongation Long Alkyl (C8-C12)Promote Smectic PhaseInduces nanosegregation between aromatic core and aliphatic tails.
Lateral Fluoro Add F to Phenyl RingDecrease Melting Point (

)
Disrupts crystal packing due to steric bulk and dipole.
Protocol C: Phase Characterization Workflow
  • POM (Texture Analysis):

    • Place sample between glass slides (no cover slip for free surface alignment).

    • Heat to Isotropic phase, then cool at 5°C/min.

    • Observation:Schlieren texture indicates Nematic; Focal-conic fan texture indicates Smectic A/C.[5]

  • DSC (Thermal Transitions):

    • Run Heat-Cool-Heat cycles. Use the second heating curve for data.

    • Look for small enthalpy peaks (

      
       kJ/mol) for N-I transitions and large peaks for Crystal-LC transitions.
      

References

  • Imrie, C. T., & Henderson, P. A. (2007).[1] Liquid crystal dimers and oligomers: synthesis and mesomorphic properties. Chemical Society Reviews.

  • BenchChem. (2025).[1][3] Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.

  • Gray, G. W., & Goodby, J. W. (1984).[1] Smectic Liquid Crystals: Textures and Structures. Leonard Hill, London.[1]

  • Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews.

  • Sigma-Aldrich. (2025). Product Specification: 4-[(4-Bromobenzyl)oxy]benzoic acid.[6][7][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 4-[(4-Bromobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development & Formulation Support Center. As drug development professionals and formulation scientists, you frequently encounter Active Pharmaceutical Ingredients (APIs) that exhibit "brick dust" or "grease ball" characteristics.

4-[(4-Bromobenzyl)oxy]benzoic acid is a classic example of a challenging lipophilic weak acid. While it possesses an ionizable carboxylic acid headgroup, its massive, highly hydrophobic 4-bromobenzyloxy tail drives severe aqueous insolubility and rapid aggregation. This guide provides field-proven, self-validating methodologies to force this compound into stable aqueous solutions for your biological assays.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I prepared a 10 mM stock of 4-[(4-Bromobenzyl)oxy]benzoic acid in 100% DMSO. When I perform a 1:100 dilution into PBS (pH 7.4), the solution immediately turns cloudy. Why is this happening? A: You are observing a classic "solvent crash." DMSO is a powerful hydrogen-bond acceptor that effectively disrupts the crystalline lattice of the compound. However, when you introduce this stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic 4-bromobenzyloxy moiety completely exposed to the aqueous environment. The thermodynamic penalty of hydrating this bulky hydrophobic group forces the molecules to rapidly nucleate and precipitate [1]. To prevent this, you must lower the interfacial tension before the bulk aqueous phase is introduced by utilizing a surfactant step-down approach (see Protocol A).

Q2: Since it is a benzoic acid derivative, shouldn't adjusting the buffer pH to 7.4 be enough to dissolve it? A: No, pH adjustment is necessary but not sufficient. The benzoic acid moiety has a pKa of approximately 4.0–4.5. At a physiological pH of 7.4, >99.9% of the molecules are ionized to the carboxylate anion, which provides essential ion-dipole interactions with water [2]. However, the massive hydrophobic contribution (high LogP) of the bromobenzyl ether group heavily outweighs the hydration energy of the single carboxylate. Ionization prevents the compound from forming a highly ordered crystalline solid, but it will still form amorphous aggregates or micelles at very low micromolar concentrations unless secondary solubilizers are used.

Q3: My cell-based assay cannot tolerate DMSO or surfactants like Tween-80 due to cytotoxicity. How can I achieve high micromolar concentrations in strictly aqueous media? A: The most robust approach for strictly aqueous, cell-compatible systems is host-guest complexation using cyclodextrins. Specifically, 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly recommended. The

-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is geometrically ideal for encapsulating the bromobenzyl ring. By inserting the lipophilic tail into the hydrophobic cavity of the cyclodextrin, the complex exposes only the hydrophilic exterior of the cyclodextrin and the ionized carboxylate group to the water. This exponentially increases apparent solubility without the membrane-disrupting effects of organic solvents [3].

Part 2: Quantitative Data Summary

Selecting the correct formulation strategy depends entirely on the downstream biological assay's tolerance for excipients. Use the table below to select the appropriate method.

Solubilization StrategyExcipient SystemExpected Solubility LimitBiological CompatibilityPrimary Use Case
pH Adjustment Only PBS (pH 7.4)< 50 µMExcellentHighly sensitive cell assays
Co-solvent System 5% DMSO in Buffer~ 100 - 200 µMModerateBiochemical / Enzyme assays
Micellar Dispersion 5% DMSO + 5% Tween-801 - 5 mMLow (Cytotoxic)Cell-free biophysical assays
Inclusion Complex 20% HP-

-CD (pH 7.4)
5 - 10 mMHighIn vivo dosing / Cell assays

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not assume the compound is in solution just because it appears clear to the naked eye; always include the final centrifugation and quantification steps to rule out colloidal suspensions.

Protocol A: Micellar Co-Solvent Formulation (For Cell-Free Assays)

This protocol utilizes a step-down dilution to prevent solvent crashing by coating the hydrophobic API in surfactant before water contact.

  • Stock Preparation: Dissolve 4-[(4-Bromobenzyl)oxy]benzoic acid in 100% anhydrous DMSO to yield a 20 mM primary stock. Vortex until completely clear.

  • Surfactant Priming: In a secondary microcentrifuge tube, combine 50 µL of the 20 mM DMSO stock with 50 µL of 100% Tween-80 (or Kolliphor EL). Vortex vigorously for 2 minutes. Causality: This creates a homogeneous organic-surfactant matrix, ensuring the API is partitioned into the surfactant prior to hydration.

  • Aqueous Phase Addition: Place the tube on a vortex mixer at medium speed. Slowly add 900 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise.

  • Validation (Critical): Centrifuge the final mixture at 10,000 x g for 10 minutes.

    • Pass: No visible pellet. The supernatant is a stable 1 mM micellar dispersion.

    • Fail: A white pellet indicates the surfactant ratio is too low for your specific buffer ionic strength.

Protocol B: Host-Guest Complexation (For Cell-Based & In Vivo Assays)

This protocol relies on thermodynamic equilibration to force the API into the hydrophobic cavity of HP-


-CD.
  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in 50 mM Phosphate buffer (pH 7.4).
    
  • Compound Addition: Add the solid 4-[(4-Bromobenzyl)oxy]benzoic acid powder directly to the HP-

    
    -CD solution to exceed the target concentration (e.g., add 5 mg of powder per 1 mL of solution to create a supersaturated state).
    
  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes to provide activation energy. Transfer the vial to an end-over-end rotator at room temperature and agitate for 48 hours. Causality: Host-guest complexation is an equilibrium-driven process; insufficient incubation time will result in falsely low solubility.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. The filter removes all uncomplexed, undissolved API.

  • Validation: Quantify the exact concentration of the filtrate using HPLC-UV against a known standard curve prepared in 100% DMSO.

Part 4: Solubilization Decision Matrix

SolubilizationWorkflow Start 4-[(4-Bromobenzyl)oxy]benzoic acid (Solid API) Ionization Step 1: pH Adjustment Ensure Buffer pH > 6.0 Start->Ionization CheckSol Is Target Concentration Achieved? Ionization->CheckSol Success Proceed to Downstream Assay CheckSol->Success Yes Fail Precipitation / Low Yield CheckSol->Fail No ToxicityCheck Assay Tolerates Organic Solvents? Fail->ToxicityCheck Micelle Micellar Solubilization (DMSO + Tween 80) ToxicityCheck->Micelle Yes CDComplex Host-Guest Complexation (HP-β-CD) ToxicityCheck->CDComplex No (In vivo/Cellular) Micelle->Success CDComplex->Success

Decision matrix for solubilizing 4-[(4-Bromobenzyl)oxy]benzoic acid based on assay constraints.

References

  • Solubility enhancement techniques: A comprehensive review.World Journal of Biology Pharmacy and Health Sciences.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.National Center for Biotechnology Information (NCBI).
  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach.National Center for Biotechnology Information (NCBI).

Technical Support Center: Troubleshooting 4-[(4-Bromobenzyl)oxy]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals experiencing low yields, complex mixtures, or failed precipitations during the synthesis of 4-[(4-bromobenzyl)oxy]benzoic acid .

This guide bypasses generic advice to address the specific mechanistic hurdles of this reaction. The core challenge lies in the ambident nature of 4-hydroxybenzoic acid: it possesses both a carboxylic acid (pKa ~4.5) and a phenolic hydroxyl group (pKa ~9.3). Without precise control over chemoselectivity, thermodynamics, and stoichiometry, your electrophile (4-bromobenzyl bromide) will react at the wrong site.

Quantitative Troubleshooting Matrix

Before diving into the mechanistic FAQs, use this diagnostic table to match your experimental observations with their root causes and immediate corrective actions.

Symptom / Analytical ObservationTypical YieldRoot Cause AnalysisRecommended Corrective Action
Major ester formation (NMR shows intact phenol OH, shifted aliphatic signals)< 20%Insufficient base (e.g., 1.0 eq) selectively deprotonates the more acidic carboxylic acid, leaving the phenol protonated.Increase strong base (NaOH/KOH) to >2.2 eq to force the formation of the phenoxide-carboxylate dianion.
Dialkylated byproduct (Mass Spec shows [M+H]⁺ for ester-ether)30 - 50%Excess alkylating agent reacts with the carboxylate after the phenoxide has been successfully alkylated.Strictly limit 4-bromobenzyl bromide to 1.00 – 1.05 equivalents. Add electrophile dropwise.
Unreacted starting material (High recovery of 4-HBA)40 - 60%Hydrolysis of 4-bromobenzyl bromide by adventitious water in the solvent or base.Use anhydrous DMF or Acetone. Ensure K₂CO₃ or KOH is freshly oven-dried.
Product lost during workup (No precipitate forms upon quenching)VariableThe product remains highly water-soluble as a potassium/sodium carboxylate salt.Acidify the aqueous phase to strictly pH 2–3 with 2M HCl to protonate the acid and force precipitation.

Frequently Asked Questions (FAQs)

Q: Why am I getting the ester byproduct instead of the target ether?

A: This is a classic chemoselectivity issue dictated by pKa values. The carboxylic acid proton (pKa ~4.5) is orders of magnitude more acidic than the phenolic proton (pKa ~9.3). If you use a weak base (like NaHCO₃) or only 1.0 equivalent of a strong base, you will exclusively form the monoanion (carboxylate). The carboxylate will then attack the 4-bromobenzyl bromide, resulting in O-alkylation at the carbonyl to form an ester.

To achieve the desired , you must use at least 2.2 equivalents of a strong base (like KOH or Cs₂CO₃) to form the dianion . Because the phenoxide is significantly more nucleophilic than the resonance-stabilized carboxylate, it will preferentially attack the primary alkyl halide.

Q: I formed the dianion using 2.5 eq of KOH, but I am still seeing dialkylated byproducts. Why?

A: Even in the dianion state, the carboxylate retains some nucleophilicity. Once the phenoxide reacts to form the desired ether, the remaining carboxylate can react with any excess 4-bromobenzyl bromide in the system. As noted by, S_N2 reactions with primary benzylic halides are exceptionally fast. To prevent this, you must strictly limit your electrophile to 1.05 equivalents and add it dropwise to keep its steady-state concentration low in the reaction mixture.

Q: Direct alkylation is giving me inconsistent results. Is there a more reliable method?

A: Yes. In pharmaceutical development, we rarely rely on direct dianion alkylation due to batch-to-batch variability. The "Gold Standard" approach is to mask the carboxylic acid as a methyl ester (methyl 4-hydroxybenzoate). This entirely eliminates the ambident nucleophile problem. As detailed in , protecting the competing acidic site ensures the alkoxide/phenoxide is the sole nucleophile, driving yields above 85% after a simple downstream saponification step.

Mechanistic & Workflow Visualizations

Chemoselectivity SM 4-Hydroxybenzoic Acid (pKa1 ~4.5, pKa2 ~9.3) Mono Monoanion (Carboxylate) Formed with 1 eq. Base SM->Mono 1 eq. Base (Deprotonates COOH) Di Dianion (Phenoxide + Carboxylate) Formed with >2 eq. Strong Base SM->Di >2 eq. Base (Deprotonates COOH & OH) Ester Ester Byproduct (O-Alkylation at Carboxylate) Mono->Ester + 4-Bromobenzyl bromide Ether Target Ether (O-Alkylation at Phenoxide) Di->Ether + 4-Bromobenzyl bromide (Phenoxide is more nucleophilic) Dialkyl Dialkylated Byproduct (Ester + Ether) Di->Dialkyl Excess 4-Bromobenzyl bromide

Figure 1: Mechanistic divergence in the alkylation of 4-hydroxybenzoic acid based on base stoichiometry.

TwoStepWorkflow Step1 1. Protection Methyl 4-hydroxybenzoate Step2 2. Etherification 4-Bromobenzyl bromide K2CO3, DMF, 60°C Step1->Step2 Int 3. Intermediate Methyl Ester Step2->Int Step3 4. Saponification NaOH, MeOH/H2O Int->Step3 Step4 5. Acidification HCl (aq) to pH 2 Step3->Step4 Prod Prod Step4->Prod

Figure 2: The gold-standard two-step synthesis utilizing ester protection to prevent chemoselectivity issues.

Validated Experimental Protocols

Both protocols below are engineered as self-validating systems, meaning you can visually or analytically confirm the success of each step before proceeding.

Protocol A: Direct Alkylation (Dianion Route)

Use this method if you need the product in a single step and have strict control over your addition rates.

  • Dianion Formation: Dissolve 4-hydroxybenzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF under inert atmosphere. Add finely powdered, oven-dried KOH (2.2 eq, 22 mmol). Stir at room temperature for 30–45 minutes.

    • Self-Validation: The solution will transition into a thick, opaque suspension as the insoluble potassium dianion salt forms.

  • Controlled Alkylation: Dissolve 4-bromobenzyl bromide (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise over 45 minutes to the vigorously stirring dianion suspension.

    • Safety Note: 4-Bromobenzyl bromide is a potent lachrymator and alkylating agent; handle exclusively in a fume hood.

  • Reaction: Heat the mixture to 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV active).

  • Workup & Extraction: Cool to room temperature and quench with 50 mL of distilled water. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 × 30 mL).

    • Causality: This crucial wash removes unreacted benzyl bromide and any neutral dialkylated byproducts. Your target product remains in the aqueous layer as a water-soluble potassium salt.

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 2M HCl dropwise until the pH reaches 2–3 (verify with pH paper).

    • Self-Validation: A dense white precipitate of 4-[(4-bromobenzyl)oxy]benzoic acid will rapidly crash out of solution.

  • Isolation: Filter the precipitate under vacuum, wash with copious amounts of cold water, and dry under high vacuum. (Expected yield: 55–65%).

Protocol B: Two-Step Ester Protection Route (Gold Standard)

Use this method for scale-up or when high purity (>98%) is required without complex chromatography.

Step 1: Williamson Etherification

  • Dissolve methyl 4-hydroxybenzoate (1.0 eq, 10 mmol) and 4-bromobenzyl bromide (1.1 eq, 11 mmol) in 30 mL of anhydrous acetone.

  • Add anhydrous K₂CO₃ (1.5 eq, 15 mmol) and reflux (approx. 56 °C) for 8 hours.

  • Self-Validation: TLC will show the complete disappearance of the starting phenol and the emergence of a higher Rf spot (the intermediate ester).

  • Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude methyl 4-[(4-bromobenzyl)oxy]benzoate.

Step 2: Saponification & Acidification

  • Suspend the crude intermediate in a 1:1 mixture of THF and Methanol (20 mL).

  • Add 2M aqueous NaOH (3.0 eq, 30 mmol). Reflux the mixture for 2–3 hours.

  • Self-Validation: The initial cloudy suspension will transition into a perfectly clear, homogeneous solution once the insoluble ester is fully hydrolyzed into the water-soluble sodium carboxylate.

  • Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water.

  • Acidify the solution with 2M HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry. (Expected overall yield: >85%).

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014. Available at:[Link]

  • Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis." LibreTexts Organic Chemistry, 30 May 2020. Available at:[Link]

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

Technical Support Center: Purification Strategies for 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 4-Bromobenzyl Bromide (4-BBB) Ticket ID: KB-4BBB-PURIFICATION Status: Active Audience: Medicinal Chemists, Process Chemists, Lab Managers

Executive Summary

4-Bromobenzyl bromide (4-BBB) is a potent alkylating agent and severe lachrymator. In synthetic workflows (e.g., benzylation of phenols or amines), it is often used in excess to drive reaction completion. However, its removal is complicated by its non-polar nature, which often causes co-elution with products during silica chromatography, and its toxicity, which poses safety risks during workup.

This guide provides three validated protocols for the removal of 4-BBB, ranked by operational complexity and scale.

Decision Matrix: Select Your Protocol

G start Start: Excess 4-BBB Present scale_check Reaction Scale? start->scale_check small_scale Small Scale (<1g) High Throughput scale_check->small_scale large_scale Large Scale (>1g) Batch Process scale_check->large_scale method_resin Method B: Solid-Supported Scavenger (PS-Trisamine) small_scale->method_resin Fastest product_nature Product Sensitivity? large_scale->product_nature acid_sens Acid Sensitive product_nature->acid_sens robust Robust product_nature->robust method_chrom Method C: Chromatography Optimization (Selectivity Tuning) acid_sens->method_chrom Gentlest method_amine Method A: Solution-Phase Amine (DMA/Morpholine) robust->method_amine Most Cost Effective

Figure 1: Decision tree for selecting the appropriate 4-BBB removal strategy based on scale and product stability.

Protocol A: Solution-Phase Chemical Scavenging (The "Gold Standard")

Best For: Robust products (stable to mild acid/base washes) on a >1g scale. Mechanism: Nucleophilic substitution (


) converts the lipophilic 4-BBB into a hydrophilic ammonium salt, which partitions into the aqueous phase.
The Chemistry

We utilize a secondary or tertiary amine (e.g., Dimethylamine or Morpholine) to react with the excess halide.



Note: The 4-bromo substituent increases lipophilicity compared to simple benzyl bromide. Therefore, the salt formation is critical to force the impurity into the aqueous layer.
Step-by-Step Procedure
  • Quench: Upon reaction completion, do not add water immediately.

  • Scavenge: Add 1.5 - 2.0 equivalents (relative to the excess 4-BBB) of Dimethylamine (DMA) (2M in THF) or Morpholine .

    • Tip: DMA is preferred as it is volatile and easily removed if an excess is used.

  • Incubate: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[1][2] The high Rf spot of 4-BBB (Hexane/EtOAc) should disappear, replaced by a baseline spot (ammonium salt).

  • Partition: Dilute with an organic solvent (EtOAc or DCM) and add 1M HCl or 10% Citric Acid .

    • Why Acid? This protonates the scavenging amine and the newly formed benzyl-amine adduct, ensuring they remain in the aqueous phase.

  • Wash:

    • Wash Organic Layer 2x with 1M HCl.

    • Wash 1x with Brine.[3][4]

    • Dry over

      
       and concentrate.
      

Data: Scavenging Efficiency

ScavengerReaction TimeRemoval EfficiencyNote
Dimethylamine (DMA) 30 min>99%Excess DMA is volatile (easy removal).
Morpholine 45 min>98%Requires rigorous acid wash to remove excess scavenger.
Triethylamine 2-4 hrs~85%Slower kinetics (

steric hindrance); not recommended.

Protocol B: Solid-Supported Scavenging (High-Throughput)

Best For: Small scale (<500mg), parallel synthesis, or acid-sensitive compounds. Mechanism: The electrophile (4-BBB) is covalently bound to a polymer resin, allowing removal via simple filtration.

Recommended Reagents
  • PS-Trisamine: (Polystyrene-supported Tris(2-aminoethyl)amine). Highly reactive primary/secondary amine.

  • Si-Thiol: (Silica-supported thiol). Excellent for alkyl halides, mimics "odourless" thiol chemistry.

Step-by-Step Procedure
  • Calculate Loading: Determine the excess mmols of 4-BBB. Use 3–4 equivalents of resin capacity (typically 3-4 mmol/g loading).

  • Add Resin: Add the dry resin directly to the reaction mixture (or crude solution in DCM/THF).

  • Agitate: Shake or stir gently (do not magnetic stir vigorously as it grinds the resin) for 2–4 hours.

    • Optimization: Heating to 40°C accelerates capture significantly.

  • Filter: Pass the mixture through a fritted funnel or a celite pad.

  • Rinse: Wash the resin cake with DCM to recover entrained product.

  • Result: The filtrate contains the product; the 4-BBB is trapped on the solid waste.

Protocol C: Chromatographic Troubleshooting

Best For: When scavenging fails or products co-elute with ammonium salts. Issue: 4-BBB is non-polar. Products like benzyl ethers often have identical Rf values in Hexane/EtOAc systems.

Strategy 1: The "DCM Push"

Benzyl halides move with the solvent front in Dichloromethane (DCM).

  • Pack column with Silica.[2]

  • Load sample.

  • Elute with 100% DCM for 2 column volumes.

    • Result: 4-BBB elutes immediately (Rf ~0.9). Most polar products will stick (Rf < 0.3).

  • Switch to your standard polar solvent system (e.g., DCM/MeOH or Hexane/EtOAc) to elute the product.

Strategy 2: Chemical Modification on Silica

If the product is an amine, 4-BBB may react with it on the column.

  • Prevention: Pre-treat the silica column with 1% Triethylamine in Hexane. This neutralizes the acidity of the silica, preventing on-column degradation, but more importantly, it can slow down the 4-BBB by interacting with it, altering its retention time relative to neutral products.

Safety & Handling (Lachrymator Protocols)

Hazard: 4-Bromobenzyl bromide is a severe lachrymator (tear gas) and skin corrosive.[5]

Spill Neutralization (The Thiosulfate Method)

Do not wipe up spills with paper towels alone. You must chemically destroy the lachrymator.

Mechanism of Destruction:



Sodium thiosulfate reacts rapidly to form a non-volatile, non-toxic Bunte salt.

Decontamination Solution:

  • Recipe: 10% Sodium Thiosulfate (

    
    ) in water + 1% Sodium Carbonate (
    
    
    
    ).
  • Protocol: Spray the spill area liberally. Let sit for 15 minutes. The "tear gas" effect will subside. Wipe up with absorbent pads.

FAQs

Q: Can I remove 4-BBB by vacuum drying? A: Generally, no. While simple benzyl bromide is somewhat volatile, the 4-bromo substituent significantly increases the boiling point and reduces vapor pressure. Prolonged high-vacuum drying usually fails to remove it completely and risks subliming your product.

Q: My product is acid-sensitive. Can I use the amine scavenging method? A: Use the Si-Thiol (Solid Supported) method instead. It requires no acid wash. If you must use solution phase, use a thiol (like thiophenol, though it smells) and wash with basic water, or use Sodium Thiosulfate washes (aqueous) which are neutral-to-mildly basic.

Q: I see a new spot on TLC after adding Dimethylamine. What is it? A: That is likely the N-benzyl-dimethylamine adduct. If you see this in your organic layer, your acid wash was not strong enough or the pH was not low enough to protonate it. Ensure the aqueous layer pH < 3 during extraction.

References

  • Chemical Scavenging & Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for physical properties and purification of benzyl halides). Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for amine scavenging protocols).
  • Solid-Supported Scavenging

    • Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[6] Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. Link

  • Safety & Destruction

    • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
    • Thermo Fisher Scientific. (2021).[7] Safety Data Sheet: 4-Bromobenzyl bromide. Link

  • Chromatographic Techniques

    • Org.[1][3][7][8] Process Res. Dev. (2010). "Strategies for the Removal of Genotoxic Impurities." (General methodologies for alkyl halide removal). Link

Sources

Purification methods for 4-[(4-Bromobenzyl)oxy]benzoic acid: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-[(4-Bromobenzyl)oxy]benzoic Acid Ticket ID: PUR-BBA-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 4-[(4-Bromobenzyl)oxy]benzoic acid , a molecule characterized by a distinct amphiphilic duality: a polar carboxylic acid "head" and a lipophilic bromobenzyl ether "tail."[1] This structural conflict often leads to purification challenges—specifically "oiling out" during recrystallization and peak tailing during chromatography.

This guide moves beyond standard protocols to address the why and how of purifying this specific intermediate, ensuring you achieve pharmaceutical-grade purity (>99%) efficiently.

Part 1: Recrystallization (The Primary Method)

Recommended for: Bulk purification (>1g), removal of starting materials (4-bromobenzyl bromide).

Q: I tried recrystallizing from ethanol, but the product formed an oily layer at the bottom instead of crystals. What happened?

A: You encountered "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the melting point of your solvated compound drops below the boiling point of the solvent mixture.[2] The bromobenzyl tail makes your compound highly lipophilic, lowering its melting point in the presence of solvent impurities.

  • The Fix:

    • Re-dissolve: Return the mixture to a boil until the oil redissolves.

    • Add Co-solvent: Add a small amount of a more polar solvent (e.g., water if using ethanol) dropwise to the boiling solution until slight turbidity persists, then clear it with a drop of ethanol.

    • Seed It: Remove from heat. As soon as the temperature dips slightly below boiling, add a "seed crystal" of pure product. This provides a nucleation surface, bypassing the amorphous oil phase.

    • Slow Cool: Insulate the flask with a towel. Rapid cooling promotes oiling; slow cooling promotes crystal lattice formation.

Q: Which solvent system is best for removing the unreacted 4-bromobenzyl bromide?

A: Ethanol (95%) or Glacial Acetic Acid.

  • The Causality: 4-Bromobenzyl bromide is a neutral, highly lipophilic alkyl halide. It remains highly soluble in cold ethanol. Your product, being a benzoic acid derivative, has significantly reduced solubility in cold ethanol due to hydrogen bond dimerization [1].

  • Protocol:

    • Dissolve crude solid in boiling 95% Ethanol (approx. 10-15 mL per gram).

    • If insoluble particles remain (likely inorganic salts like KBr from the Williamson ether synthesis), filter while hot.

    • Allow to cool to room temperature, then 4°C.

    • Validation: The mother liquor will turn yellow/orange (holding the impurities), while the crystals should be white/off-white.

Q: Can I use water as a solvent? A: No. The lipophilic bromobenzyl ether moiety renders the molecule effectively insoluble in water, even at boiling temperatures. Water is only useful as an "anti-solvent" to force precipitation from ethanol or acetic acid [2].

Part 2: Chromatography (The Polishing Method)

Recommended for: Small scale (<500mg), removal of close-eluting side products, or if recrystallization fails.

Q: My TLC spots are streaking/tailing badly. I can't separate the product from the impurity.

A: You are experiencing "Carboxylic Acid Tailing." Silica gel is slightly acidic (pH ~5). The carboxylic acid group on your molecule (


) partially ionizes on the silica surface, existing in equilibrium between the neutral acid and the carboxylate anion. These two forms interact differently with the silica, causing the spot to smear [3].
  • The Fix: You must acidify your mobile phase.

    • Add 1% Acetic Acid or Formic Acid to your mobile phase. This suppresses ionization (

      
      ), forcing the molecule into its neutral, less polar form. This sharpens the peak/spot significantly.
      

Q: What is the optimal mobile phase for Flash Chromatography?

A: Hexane : Ethyl Acetate (with 1% Acetic Acid).

  • Starting Gradient: 90:10 (Hex:EtOAc)

    
     60:40.
    
  • Why: The non-polar bromobenzyl group requires a non-polar component (Hexane) to move, while the polar acid group requires the pulling power of Ethyl Acetate.

  • Rf Target: Aim for an Rf of ~0.3 to 0.4. If the Rf is >0.7, your solvent is too polar, and you will lose resolution.

Part 3: Visual Workflows

Workflow 1: Recrystallization Logic & Troubleshooting

This diagram outlines the decision process for the most common failure mode (oiling out).

Recrystallization_Workflow Start Crude 4-[(4-Bromobenzyl)oxy]benzoic acid Solvent Dissolve in Boiling Ethanol (95%) Start->Solvent Check Check Solution State Solvent->Check Oil Oiling Out Observed? (Liquid droplets at bottom) Check->Oil Dissolved Filter_Hot Hot Filtration (Remove inorganic salts) Check->Filter_Hot Insoluble Solids Fix_Oil REMEDY: Re-boil & Add Seed Crystal OR Add slight excess solvent Oil->Fix_Oil Yes (Oil) Cool Slow Cooling (Room Temp -> 4°C) Oil->Cool No (Clear) Fix_Oil->Cool Filter_Hot->Oil Collect Vacuum Filtration Wash with cold Ethanol Cool->Collect Validation Validation: Melting Point & NMR Collect->Validation

Caption: Decision tree for managing "oiling out" during recrystallization of lipophilic benzoic acid derivatives.

Workflow 2: Method Selection Strategy

When to choose Recrystallization vs. Chromatography.

Method_Selection Input Crude Mixture Scale_Check Scale > 1 gram? Input->Scale_Check Recryst Recrystallization (Ethanol/AcOH) Scale_Check->Recryst Yes Chroma Flash Chromatography (Hex/EtOAc + 1% AcOH) Scale_Check->Chroma No Purity_Check Purity > 98%? Recryst->Purity_Check Purity_Check->Chroma No (Polishing Step) Final Final Product Purity_Check->Final Yes

Caption: Strategic workflow for selecting the appropriate purification method based on scale and purity requirements.

Part 4: Analytical Validation & Comparison

Table 1: Method Comparison Matrix

FeatureRecrystallization (Ethanol)Flash Chromatography (Silica)
Primary Mechanism Solubility Differential (Temp)Polarity/Adsorption
Impurity Removal Excellent for Starting MaterialsExcellent for Side Products
Scalability High (Multi-gram to Kg)Low (mg to Gram)
Cost Efficiency High (Solvent reusable)Low (Silica is consumable)
Time Required Medium (Hours + Drying)High (Setup + Run + Evap)
Critical Factor Cooling Rate (Too fast = Oil)Acidic Modifier (Must use AcOH)

Self-Validating Protocols:

  • Melting Point: Pure 4-[(4-Bromobenzyl)oxy]benzoic acid has a sharp melting point. A range >2°C indicates trapped solvent or impurities.

  • H-NMR: Check for the disappearance of the benzylic methylene signal of the bromide starting material (typically ~4.5 ppm) vs. the product's ether methylene (~5.1 ppm).

References

  • Mettler Toledo. (2022). Oiling Out in Crystallization: Causes and Remedies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting: Tailing in Chromatography of Acidic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Technical Guide: Stabilizing the Ether Linkage in 4-[(4-Bromobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 4-[(4-Bromobenzyl)oxy]benzoic acid, designed for researchers and drug development professionals.

Executive Summary & Chemical Context

This guide addresses the stability of the benzyl ether linkage in 4-[(4-Bromobenzyl)oxy]benzoic acid . While often referred to as "hydrolysis" by end-users, the cleavage of this ether bond is chemically distinct from ester hydrolysis. It primarily occurs via acid-catalyzed cleavage or hydrogenolysis , not simple aqueous hydrolysis.

The Critical Stability Paradox: The 4-bromo substituent on the benzyl ring acts as an electron-withdrawing group (EWG). This provides a unique stability profile:

  • Increased Acid Stability: The EWG destabilizes the benzylic carbocation intermediate, making this ether more resistant to acid cleavage than unsubstituted benzyl ethers.

  • Persistent Vulnerability: Despite this stabilization, the bond remains susceptible to strong Lewis acids (e.g., BBr₃) and catalytic hydrogenation (Pd/C).

Troubleshooting & FAQs

Direct solutions to common stability issues encountered in the lab.

Q1: I am observing loss of the benzyl group during acidic workup. What is happening?

Diagnosis: You are likely using a strong mineral acid (HCl, H₂SO₄) at high concentrations or elevated temperatures. The Mechanism: Even though the bromine atom stabilizes the bond, strong acids protonate the ether oxygen. This activates the bond for cleavage via an SN1 pathway (generating a carbocation) or SN2 attack by the conjugate base (e.g., Cl⁻).[1] Solution:

  • Switch to Buffered Acidification: When precipitating the carboxylic acid from a basic solution, do not use concentrated HCl. Use 1M Citric Acid or 1M NaH₂SO₄ to adjust pH to ~3-4. These are sufficient to protonate the carboxylate (pKa ~4.2) without cleaving the ether.

  • Temperature Control: Perform all acidification steps at 0°C .

Q2: Can I use Thionyl Chloride (SOCl₂) to convert the acid to an acid chloride?

Diagnosis: SOCl₂ generates HCl gas and heat, creating a high-risk environment for ether cleavage. Risk Assessment: Moderate. The electron-withdrawing bromine reduces the basicity of the ether oxygen, offering some protection, but refluxing SOCl₂ is risky. Solution:

  • Use Oxalyl Chloride: Switch to Oxalyl Chloride (COCl)₂ with a catalytic amount of DMF in Dichloromethane (DCM) at room temperature. This method is milder and avoids the harsh thermal conditions of refluxing thionyl chloride.

  • Scavenge HCl: If you must use SOCl₂, add a base trap or use a slight excess of pyridine (if compatible with downstream steps) to neutralize HCl in situ.

Q3: I need to reduce the carboxylic acid to an alcohol. Will Hydrogenation (H₂/Pd-C) work?

Diagnosis: NO. This is the primary cause of catastrophic failure. The Mechanism: Benzyl ethers are protecting groups specifically designed to be removed by hydrogenolysis (H₂ + Pd/C). This will cleave your molecule into 4-bromotoluene and 4-hydroxybenzoic acid. Solution:

  • Chemoselective Reduction: Use Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) . These reagents selectively reduce carboxylic acids to primary alcohols in the presence of halides and ethers without cleaving them.

Q4: Is the ether stable to basic hydrolysis of the ester precursor?

Diagnosis: Yes, this is the preferred synthetic route. Insight: Benzyl ethers are chemically inert to aqueous bases (NaOH, LiOH, KOH) even at reflux. Protocol Note: If you are synthesizing the target molecule from Methyl 4-[(4-bromobenzyl)oxy]benzoate, you can safely reflux in THF/Water with LiOH to hydrolyze the ester. The ether linkage will remain intact.

Reagent Compatibility Matrix

Quick reference for reaction planning.

Reagent ClassSpecific ReagentCompatibilityNotes
Strong Bases NaOH, LiOH, K₂CO₃High Ether is stable.[2] Safe for ester hydrolysis.
Mineral Acids Conc. HCl, H₂SO₄Low Risk of cleavage, especially with heat.
Weak Acids Acetic Acid, Citric AcidHigh Safe for workup/purification.
Lewis Acids BBr₃, BCl₃, AlCl₃Zero Will rapidly cleave the ether (Dealkylation).
Reducing Agents H₂ / Pd-CZero Causes hydrogenolysis (cleavage).
Reducing Agents NaBH₄, LiAlH₄, BH₃High Ether survives. (Note: LiAlH₄ may debrominate).
Oxidants KMnO₄, Jones ReagentModerate Benzylic position can oxidize; Ether O can oxidize.

Visualized Mechanisms

A. The Danger Zone: Acid-Catalyzed Cleavage

Avoid this pathway. The diagram illustrates how strong acids attack the ether.

CleavageMechanism cluster_prevention PREVENTION STRATEGY Start Target Molecule (Ether Intact) Protonated Protonated Ether (Activated) Start->Protonated Protonation (Fast) Acid Strong Acid (H+) Acid->Protonated Transition Transition State (SN1 or SN2) Protonated->Transition Rate Limiting Step Cleaved Cleavage Products: 4-Bromobenzyl halide + 4-Hydroxybenzoic acid Transition->Cleaved Irreversible Break Safe Use Buffered Acid (pH > 3)

Caption: Mechanism of acid-catalyzed ether cleavage. The 4-Br substituent slows the transition state but does not prevent it under harsh conditions.

B. Safe Synthesis & Isolation Workflow

Recommended protocol to ensure integrity.

SafeWorkflow Step1 Step 1: Williamson Ether Synthesis (Base: K2CO3, Solvent: Acetone/DMF) Step2 Intermediate: Methyl Ester Step1->Step2 Step3 Step 2: Saponification (LiOH, THF/H2O, Reflux) Step2->Step3 Decision Workup Phase (CRITICAL STEP) Step3->Decision Unsafe Avoid: Conc. HCl Result: Ether Cleavage Decision->Unsafe High Risk Safe Recommended: 1M Citric Acid Target pH 3-4 Decision->Safe Safe Path Final Final Product: 4-[(4-Bromobenzyl)oxy]benzoic acid Safe->Final

Caption: Optimized workflow for synthesis and isolation, highlighting the critical acidification step.

Validated Experimental Protocols

Protocol A: Safe Workup (Precipitation)

Use this method to isolate the free acid from a basic reaction mixture.

  • Cooling: Cool the reaction mixture (containing the carboxylate salt) to 0–5 °C using an ice bath.

  • Dilution: If the reaction solvent is water-miscible (THF, Methanol), dilute with an equal volume of ice-cold water.

  • Acidification: Slowly add 1M Citric Acid or 10% aqueous KHSO₄ dropwise with vigorous stirring.

    • Checkpoint: Monitor pH using strips. Stop addition when pH reaches 3.0–4.0 . Do not go below pH 2.

  • Filtration: The product will precipitate as a white solid. Filter via vacuum filtration.[3]

  • Washing: Wash the filter cake with cold water (3x) to remove salts.

  • Drying: Dry under high vacuum at 40°C. Avoid oven drying >80°C if traces of acid remain.

Protocol B: Chemoselective Reduction (Carboxylic Acid -> Alcohol)

Use this if you need to reduce the acid without touching the ether or bromide.

  • Setup: Flame-dry a flask and maintain an Argon atmosphere.

  • Dissolution: Dissolve 4-[(4-Bromobenzyl)oxy]benzoic acid (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add Borane-THF complex (1.0 M solution, 1.2 eq) dropwise over 15 minutes.

    • Note: Gas evolution (H₂) will occur.

  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. The benzyl ether and aryl bromide will remain intact.

References

  • Organic Chemistry Portal. Benzyl Ethers: Protection and Deprotection. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability data of Benzyl ethers vs. p-Methoxybenzyl ethers).
  • National Institutes of Health (PMC). Acid-Catalyzed Aryl-Ether Cleavage Mechanisms. (2020).[4] Retrieved from [Link]

Sources

Technical Support Hub: Optimization of Base Catalysts for Bromobenzyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Cesium Effect" & Base Selection Logic[1]

The synthesis of bromobenzyl ethers—frequently used as linkers in PROTACs or as protecting groups—relies heavily on the Williamson Ether Synthesis . While the reaction is conceptually simple (


), the choice of base catalyst is the single most critical variable determining yield and purity.
Why Standard Bases Often Fail

Traditional bases like Potassium Carbonate (


)  or Sodium Hydride (

)
often present limitations:
  • 
     (in Acetone/MeCN):  Often suffers from poor solubility, leading to heterogeneous mixtures and slow kinetics. The strong ion pairing between 
    
    
    
    and the phenoxide/alkoxide anion reduces nucleophilicity.
  • 
     (in DMF/THF):  Highly effective but intolerant of moisture. It can cause side reactions (elimination) with sensitive substrates and requires rigorous anhydrous conditions.
    
The Superior Solution: Cesium Carbonate ( )

For optimization, we recommend Cesium Carbonate in polar aprotic solvents (DMF or MeCN). This utilizes the "Cesium Effect" :

  • Solubility:

    
     is significantly more soluble in organic solvents than 
    
    
    
    .[1]
  • "Naked" Anion: The large ionic radius of Cesium (

    
    ) results in low charge density. This leads to weak solvation and weak ion-pairing with the nucleophilic alkoxide. The alkoxide becomes a "naked," highly reactive nucleophile, accelerating the 
    
    
    
    attack on the bromobenzyl bromide [1].
Mechanistic Visualization: Ion Pairing Dynamics

The following diagram illustrates why Cesium promotes faster reaction rates compared to Potassium.

CesiumEffect cluster_potassium Potassium (Tight Ion Pair) cluster_cesium Cesium (Loose Ion Pair) K_Base K2CO3 (Solid) K_Pair K+ ... -O-R (Tight Ion Pair) K_Base->K_Pair Low Solubility K_Reactivity Low Nucleophilicity K_Pair->K_Reactivity Substrate Bromobenzyl Bromide (Electrophile) K_Reactivity->Substrate Slow SN2 Cs_Base Cs2CO3 (Soluble) Cs_Pair Cs+   ||   -O-R (Loose/Naked Ion) Cs_Base->Cs_Pair High Solubility Cs_Reactivity High Nucleophilicity Cs_Pair->Cs_Reactivity Cs_Reactivity->Substrate Fast SN2 Product Bromobenzyl Ether (Product) Substrate->Product

Caption: Comparative mechanism showing the enhanced nucleophilicity of the alkoxide anion when paired with the large, diffuse Cesium cation versus the tighter Potassium ion pair.

Experimental Protocols

Protocol A: Phenol Alkylation (Recommended)

Best for: Synthesizing aryl bromobenzyl ethers (e.g., from phenols).

Reagents:

  • Phenol derivative (1.0 equiv)

  • 4-Bromobenzyl bromide (1.1 - 1.2 equiv)

  • 
     (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (

    
    )
    

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the phenol (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvation: Add anhydrous MeCN. Stir at Room Temperature (RT) for 15-30 mins to allow initial deprotonation.

  • Addition: Add 4-bromobenzyl bromide (1.1 equiv) in one portion (if solid) or dropwise (if liquid/solution).

  • Reaction: Heat to 60°C (MeCN) or 80°C (DMF). Monitor by TLC/LC-MS. Reaction is typically complete in 2-4 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Wash organic layer with Brine (x2).[2] Dry over

    
    .[2]
    
Protocol B: Aliphatic Alcohol Alkylation

Best for: Primary/Secondary alcohols.[3] Requires stronger base.[4]

Reagents:

  • Alcohol (1.0 equiv)[4]

  • 4-Bromobenzyl bromide (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF or THF (

    
    )
    

Procedure:

  • Activation: To a suspension of NaH (1.5 equiv) in anhydrous DMF at 0°C (ice bath), add the alcohol (1.0 equiv) dropwise.

  • Deprotonation: Stir at 0°C for 30 mins until

    
     evolution ceases.
    
  • Alkylation: Add 4-bromobenzyl bromide (1.2 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT. Stir for 3-12 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C. Extract with 
    
    
    
    or EtOAc.

Troubleshooting & FAQs

Diagnostic Data Table
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete deprotonationSwitch from

to

; Increase Temp.
Starting Material Remains "Tight" ion pairingAdd TBAI (Tetra-n-butylammonium iodide) as catalyst (10 mol%).
Impurity: Benzyl Alcohol Hydrolysis of bromideSolvent is wet. Dry solvent over molecular sieves (3Å or 4Å).
Impurity: C-Alkylation Ambident nucleophile (Phenols)Use non-polar solvent (Toluene) to favor O-alkylation (rarely needed with carbonates).
Precipitate in Flask Inorganic salt formationNormal. Ensure vigorous stirring to maintain surface contact.
Technical Q&A

Q1: I am seeing significant hydrolysis of my bromobenzyl bromide (forming the alcohol byproduct) before it reacts with my substrate. How do I stop this? A: Hydrolysis competes with the


 reaction when water is present.
  • Check Solvents: DMF and MeCN are hygroscopic. Ensure they are "Anhydrous" grade or freshly distilled.

  • Order of Addition: Do not mix the base and the benzyl bromide before adding the nucleophile. Ensure the alcohol/phenol is fully deprotonated (15-30 mins) before adding the bromide.

  • Concentration: Increasing concentration (to 0.5 M) favors the bimolecular ether formation over pseudo-first-order hydrolysis.

Q2: Why use TBAI (Tetrabutylammonium iodide) if I am already using Cesium Carbonate? A: TBAI acts as a Phase Transfer Catalyst (PTC) and a nucleophilic catalyst (Finkelstein reaction).

  • Mechanism: The iodide (

    
    ) displaces the bromide on the benzyl ring to form a transient, highly reactive benzyl iodide .
    
  • Benefit: This is approximately 100x more reactive towards the alkoxide than the bromide. Add 10 mol% TBAI if the reaction stalls after 4 hours [2].

Q3: Can I use Potassium tert-butoxide (


) to speed up the reaction? 
A:  Use with caution. While 

is a strong base, it is also bulky and a strong nucleophile itself.
  • Risk: It may attack the benzyl bromide directly, forming the tert-butyl benzyl ether byproduct.

  • Recommendation: Stick to non-nucleophilic bases like NaH or Carbonates (

    
    ). If you must use an alkoxide base, ensure your substrate is significantly more acidic or nucleophilic than t-butoxide.
    
Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckByprod Are byproducts observed? CheckSM->CheckByprod Yes AnalyzeDecomp Check for Polymerization/Tars. Reduce Temp, Dilute Reaction. CheckSM->AnalyzeDecomp No (SM Consumed) Hydrolysis Cause: Wet Solvent/Base. Action: Dry Solvent (Sieves), Fresh Base. CheckByprod->Hydrolysis Benzyl Alcohol Found Elimination Cause: Base too strong/Temp too high. Action: Switch NaH -> Cs2CO3. Lower Temp. CheckByprod->Elimination Styrene/Alkene Found Stalled Cause: Low Nucleophilicity. Action: Add 10% TBAI (Finkelstein). Switch K2CO3 -> Cs2CO3. CheckByprod->Stalled No Byproducts (Just Slow)

Caption: Decision tree for diagnosing reaction failures in benzyl ether synthesis.

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful inorganic base in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link (Demonstrates the superior solubility and reactivity of Cesium salts).

  • Freedman, H. H. & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[5][6] Tetrahedron Letters. Link (Foundational text on TBAI/PTC acceleration).

  • Salvatore, R. N., et al. (2002).[7] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.[7] Link (Broad applicability of Cs2CO3 in alkylation).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[2][4][5][6][8][9][10][11][12]Link (General mechanism and side reaction overview).

Sources

Technical Support Center: Resolving Aggregation of Hydrophobic Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and resolve aggregation issues commonly encountered with hydrophobic benzoic acid derivatives during drug discovery and formulation.

FAQ 1: The Mechanistic Basis of Aggregation

Q: Why do my hydrophobic benzoic acid derivatives spontaneously aggregate in aqueous buffers? A: Benzoic acid derivatives possess a dual nature: a hydrophilic carboxylic acid moiety and a highly hydrophobic benzene nucleus[1]. In aqueous environments, the hydrophobic effect drives the benzene rings to minimize contact with water, leading to self-association. This is further stabilized by π-π stacking between the aromatic rings and intermolecular hydrogen bonding between the un-ionized carboxylic acid groups. If the assay pH is below the molecule's pKa (typically ~4.2 for benzoic acid), the compound remains protonated and uncharged. This eliminates electrostatic repulsion and drastically increases the propensity for aggregation and precipitation[2].

FAQ 2: Detection & Characterization

Q: What is the most reliable method to detect early-stage aggregation before macroscopic precipitation occurs? A: Dynamic Light Scattering (DLS) is the gold standard for detecting sub-visible aggregates. DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles, allowing for the calculation of the hydrodynamic diameter (Dh) and the Polydispersity Index (PDI)[3]. Because scattering intensity is proportional to the sixth power of the particle radius (


), DLS is exquisitely sensitive to even trace amounts of large aggregates[4].

Table 1: Quantitative DLS Interpretation for Benzoic Acid Derivatives

DLS ParameterExpected Range (Monomer/Complex)Aggregated StateScientific Causality & Interpretation
Hydrodynamic Diameter (Dh) 1 – 5 nm> 50 nmSmall molecules should have sub-nanometer to low-nanometer sizes. Values >50 nm indicate self-assembled clusters[3].
Polydispersity Index (PDI) < 0.15 (Highly monodisperse)> 0.30A high PDI indicates a heterogeneous size distribution (e.g., monomers co-existing with large aggregates)[5].
Count Rate (kcps) Stable, concentration-dependentHighly fluctuatingErratic count rates suggest large, transient aggregates passing through the laser beam, indicating severe instability[5].
Correlation Function Smooth, single exponential decayMultiple decays or noisyMultiple decay phases indicate multimodal populations (e.g., free drug + massive aggregates)[5].

FAQ 3: Mitigation & Formulation Strategies

Q: How can I formulate my derivative to prevent aggregation without altering its chemical structure? A: The most effective non-covalent strategy is the use of Cyclodextrins (CDs), specifically Hydroxypropyl-


-cyclodextrin (HP-

-CD).

-CDs have an inner lipophilic cavity that is perfectly sized to encapsulate the benzene ring of benzoic acid derivatives, while their hydrophilic outer surface maintains excellent aqueous solubility[6]. By forming a 1:1 inclusion complex, the hydrophobic driving force for aggregation is masked[7]. Additionally, adjusting the buffer pH to at least 1-2 units above the drug's pKa ensures the carboxylic acid is ionized, providing steric and electrostatic repulsion[2].

Experimental Workflow: Self-Validating Protocol for Aggregation Resolution

This protocol utilizes a self-validating feedback loop where DLS data directly dictates formulation adjustments to ensure scientific integrity.

Step 1: Sample Preparation & Baseline Measurement

  • Preparation: Dissolve the benzoic acid derivative in a miscible organic co-solvent (e.g., 100% DMSO) at a 10 mM stock concentration.

  • Dilution: Spike the stock into the target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100

    
    M. Ensure the final DMSO concentration is 
    
    
    
    1% to avoid solvent-induced artifacts.
  • Filtration: Pass the solution through a 0.22

    
    m syringe filter to remove dust, which can severely skew DLS results[5].
    
  • Baseline DLS: Measure the sample at 25°C. Validation Check: If PDI > 0.3 or Dh > 50 nm, aggregation is confirmed, and you must proceed to Step 2.

Step 2: Cyclodextrin Inclusion Complexation

  • Host Preparation: Prepare a 10 mM solution of HP-

    
    -CD in the same aqueous buffer.
    
  • Complexation: Titrate the HP-

    
    -CD solution into the aggregated drug sample to achieve molar ratios of 1:1, 1:2, and 1:5 (Drug:CD).
    
  • Equilibration: Incubate the mixtures at room temperature for 2 hours with gentle agitation to allow thermodynamic equilibration of the host-guest complex[7].

Step 3: Protocol Validation via DLS

  • Re-analysis: Measure the Dh and PDI of the complexed formulations.

  • Self-Validation Criteria: A successful resolution is confirmed only when the DLS correlation function returns to a smooth, single exponential decay, the PDI drops below 0.15, and the Dh shifts to ~2-5 nm (representing the size of the drug-CD inclusion complex)[3][6].

Troubleshooting Workflow Diagram

AggregationTroubleshooting A 1. Prepare Aqueous Drug Suspension B 2. Conduct DLS Analysis (Measure Dh & PDI) A->B C PDI > 0.3 or Dh > 50 nm (Aggregation Detected) B->C Failed D PDI < 0.15 & Dh < 5 nm (Stable Monomer/Complex) B->D Passed E 3. Adjust Formulation (Add HP-β-CD / Adjust pH) C->E G Proceed to Downstream Biological Assays D->G F 4. Re-Equilibrate & Filter E->F F->B Feedback Loop

Figure 1: Self-validating DLS-driven troubleshooting workflow for drug aggregation.

References

  • [2] Title: Strategies to Improve Solubility of Oral Drugs | Source: scispace.com | URL:

  • [6] Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond | Source: mdpi.com | URL:

  • [4] Title: Dynamic light scattering and transmission electron microscopy in drug delivery | Source: rsc.org | URL:

  • [7] Title: p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes | Source: iosrphr.org | URL:

  • [3] Title: Dynamic Light Scattering (DLS) | Source: unchainedlabs.com | URL:

  • [5] Title: How to Minimize Errors in Dynamic Light Scattering Measurements | Source: patsnap.com | URL:

  • [1] Title: Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure | Source: longdom.org | URL:

Sources

Technical Support Hub: Temperature Control for 4-[(4-Bromobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a centralized support hub for researchers working with 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) . It is designed to address stability challenges related to temperature excursions during storage, synthesis, and purification.

Compound Profile & Stability Overview
  • Chemical Name: 4-[(4-Bromobenzyl)oxy]benzoic acid[1][2][3][4][5]

  • CAS Number: 62290-41-9[4]

  • Molecular Weight: 307.14 g/mol [4][5]

  • Critical Structural Feature: Benzyl Ether Linkage . While the benzoic acid moiety is thermally robust, the ether oxygen connected to the benzylic carbon is the "Achilles' heel." This position is susceptible to oxidative cleavage (auto-oxidation) and acid-catalyzed hydrolysis, both of which are exponentially accelerated by heat.

Module 1: Storage & Logistics (The Cold Chain)
Q1: What is the absolute optimal temperature for long-term storage?

Recommendation: +2°C to +8°C (Refrigerated) .

  • The Science: While the solid compound is relatively stable at Room Temperature (RT, 20-25°C), the benzylic ether linkage is prone to slow radical oxidation over months. Lowering the temperature to 4°C significantly reduces the kinetic rate of this auto-oxidation.

  • Protocol: Store in a tightly sealed amber glass vial (to prevent photo-oxidation) within a secondary desiccated container. Moisture can catalyze hydrolysis at the ether linkage.

Q2: The shipment arrived at ambient temperature. Is the batch compromised?

Verdict: Likely Stable (Low Risk).

  • Assessment: Short-term excursions (up to 7 days) at temperatures <30°C are generally acceptable for this class of compounds.

  • Validation Action: Perform a visual inspection. The compound should be a white to off-white powder .[6] If the powder has turned yellow or beige , this indicates the formation of degradation products (likely 4-bromobenzaldehyde or conjugated impurities).

  • Immediate Action: If the appearance is white, place immediately in 2-8°C storage. If discolored, run the Thermal Stress Check (see Module 3).

Q3: Can I freeze the compound (-20°C) to extend shelf life?

Recommendation: Yes, but with caveats.

  • Risk: Freeze-thaw cycles can introduce condensation (moisture) inside the vial if not handled correctly.

  • Correct Protocol: If storing at -20°C, you must allow the closed vial to equilibrate to Room Temperature for at least 30 minutes before opening. This prevents atmospheric water vapor from condensing onto the cold solid, which would accelerate hydrolysis.

Module 2: Process Control (Synthesis & Purification)
Q4: What is the maximum safe temperature for drying the product?

Limit: < 50°C under Vacuum.

  • Reasoning: Drying at high temperatures (>60°C) in the presence of residual acidic solvents (often used in synthesis) can trigger acid-catalyzed cleavage of the ether.

  • Best Practice: Use a vacuum oven at 40-45°C with a nitrogen bleed. This removes solvents efficiently without adding thermal stress.

Q5: I need to recrystallize. Is boiling ethanol safe?

Recommendation: Yes, but minimize duration.

  • Solubility Profile: The compound is sparingly soluble in cold alcohols but soluble in hot ethanol/methanol.

  • Process Control:

    • Heat solvent to reflux.

    • Add solid rapidly to dissolve.

    • Immediately remove from heat source once dissolved.

    • Do not hold at reflux for >15 minutes. Prolonged boiling, especially if the solvent is slightly acidic, will degrade the material.

Module 3: Troubleshooting & Diagnostics
Q6: My product has developed a distinct "almond-like" smell. What does this mean?

Diagnosis: Critical Degradation.

  • Chemistry: The "almond" scent is characteristic of Benzaldehyde derivatives. In this case, it indicates the cleavage of the ether bond, releasing 4-Bromobenzaldehyde .

  • Root Cause: Likely exposure to heat (>40°C) in the presence of air (oxygen) or moisture.

  • Resolution: The batch must be repurified (recrystallization) or discarded.

Q7: How do I analytically confirm thermal degradation?

Protocol: Reverse-Phase HPLC.

  • Method: C18 Column, Acetonitrile/Water (+0.1% Formic Acid) gradient.

  • Markers to Look For:

    • Retention Time (RT) X: 4-[(4-Bromobenzyl)oxy]benzoic acid (Main Peak).

    • RT < X (Earlier Eluting): 4-Hydroxybenzoic acid (Hydrolysis product).

    • RT > X (Later Eluting): 4-Bromobenzaldehyde (Oxidative cleavage product).

Visualizing the Stability Logic
Figure 1: Thermal Degradation Pathway

This diagram illustrates the specific chemical vulnerability of the ether linkage under thermal stress.

DegradationPathway Compound 4-[(4-Bromobenzyl)oxy] benzoic acid Stress Thermal Stress (>50°C) + O2/H+ Compound->Stress Exposure Cleavage Ether Linkage Cleavage Stress->Cleavage Catalysis Prod1 4-Hydroxybenzoic acid (Impurity A) Cleavage->Prod1 Hydrolysis Prod2 4-Bromobenzaldehyde (Impurity B) Cleavage->Prod2 Oxidation

Caption: The benzylic ether linkage is the primary failure point. Heat accelerates both oxidative cleavage (yielding aldehyde) and hydrolysis (yielding alcohol/acid).

Figure 2: Temperature Control Decision Matrix

Follow this workflow to ensure sample integrity from receipt to usage.

TempControl Start Shipment Received Check Visual Inspection: White Powder? Start->Check Fail Yellow/Beige: Run HPLC/TLC Check->Fail No Pass White: Proceed to Storage Check->Pass Yes Storage Long-Term Storage: 2-8°C, Desiccated Pass->Storage Usage Usage Step: Equilibrate to RT Storage->Usage Before Opening Drying Drying Step: Max 45°C, Vacuum Usage->Drying Post-Synthesis

Caption: Standard Operating Procedure (SOP) for handling 4-[(4-Bromobenzyl)oxy]benzoic acid to minimize thermal excursions.

Summary of Quantitative Standards
ParameterSpecificationCritical Limit (Do Not Exceed)
Long-Term Storage 2°C to 8°C> 25°C (Prolonged)
Shipping Temp Ambient (20-25°C)> 40°C
Drying Temp 40°C (Vacuum)60°C
Melting Point Class typically >200°C*N/A
Appearance White to Off-White PowderYellow/Beige (Oxidation)

*Note: Exact melting point should be determined via DSC for your specific lot, as polymorphs may exist.

References
  • MDPI. (2020). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers. (Provides mechanistic evidence for benzyl ether oxidative cleavage). Retrieved from [Link]

Sources

Alternative solvents for 4-[(4-Bromobenzyl)oxy]benzoic acid precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(4-Bromobenzyl)oxy]benzoic Acid Precipitation & Purification

Case ID: T-BBBA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Alternative Solvents & Troubleshooting Precipitation Protocols

Diagnostic Hub: Troubleshooting & Root Cause Analysis

User Query: "I am attempting to precipitate 4-[(4-Bromobenzyl)oxy]benzoic acid from the reaction mixture, but I am experiencing 'oiling out' (liquid-liquid phase separation) instead of distinct crystal formation. Standard ethanol/water recrystallization is failing."

Scientist’s Analysis: Oiling out is a thermodynamic anomaly common in alkoxybenzoic acid derivatives. It occurs when the temperature of the solution drops below the liquid-liquid phase separation (LLPS) boundary before it crosses the solubility curve for crystallization. This is often exacerbated by:

  • High Supersaturation: Cooling too rapidly or adding anti-solvent too quickly.

  • Impurity Profile: Residual 4-bromobenzyl bromide or unreacted phenols lower the melting point of the mixture, acting as a "flux" that stabilizes the oil phase.

  • Solvent Choice: Ethanol/water systems often have a wide metastable zone where oils are stable.

Troubleshooting Guide: Oiling Out Remediation
SymptomProbable CauseCorrective Action
Milky Emulsion Rapid anti-solvent additionStop agitation. Allow phases to separate. Re-heat to clear point. Add seed crystals at

. Cool at

.
Sticky Gum High impurity load (Flux effect)Switch Solvent. Move to a system with higher solubility for lipophilic impurities (e.g., Ethyl Acetate/Heptane) to keep them in the mother liquor.
Hard Glassy Solid Solvent entrapmentTrituration. Grind the solid under a non-solvent (e.g., Pentane or cold Water) to mechanically release trapped solvent and induce nucleation.

Solvent Selection Matrix

The following table compares alternative solvent systems based on yield, purity, and specific experimental constraints.

Solvent SystemRoleProsConsBest For
Glacial Acetic Acid Single SolventHighest Purity. Excellent rejection of brominated precursors.High boiling point (

) makes drying difficult. Corrosive.
Final purification of crude material.[1][2][3]
Ethyl Acetate / Heptane Solvent / Anti-solventNo Oiling Out. Non-aqueous environment prevents emulsion formation.Lower single-pass yield compared to aqueous systems.Material prone to hydrolysis or oiling out.[4][5]
DMSO / Water Solvent / Anti-solventHigh Solubility. Dissolves stubborn residues.Extremely difficult to remove solvent traces.Initial isolation from dirty reaction mixtures.
2-Propanol (IPA) Single SolventGentle Crystallization. Slower kinetics than EtOH, promoting better crystal habit.Lower solubility requires larger volumes.Large-scale batches requiring particle size control.

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization using Glacial Acetic Acid

Recommended for removing stubborn starting material impurities.

Mechanism: 4-[(4-Bromobenzyl)oxy]benzoic acid exhibits a steep solubility curve in acetic acid. Impurities like 4-bromobenzyl alcohol remain soluble in the cool mother liquor.

  • Dissolution: Charge crude solid into a flask. Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

  • Heating: Heat to

    
     with stirring until fully dissolved. Do not boil excessively to prevent decarboxylation.
    
  • Hot Filtration (Critical): If particulates remain, filter through a pre-heated glass frit to remove inorganic salts (e.g., KBr/NaBr from synthesis).

  • Controlled Cooling:

    • Cool to

      
       over 30 minutes.
      
    • Optional: Seed with pure crystals at

      
      .
      
    • Cool to room temperature (

      
      ) over 2 hours.
      
  • Isolation: Filter the white crystalline solid.

  • Washing: Wash the cake with

    
     cold acetic acid, followed by 
    
    
    
    water to remove acid traces.
  • Drying: Vacuum dry at

    
     for 12 hours.
    
Protocol B: Anti-Solvent Precipitation (Ethyl Acetate / Heptane)

Recommended for preventing oiling out.

  • Dissolution: Dissolve the crude acid in the minimum amount of refluxing Ethyl Acetate.

  • Nucleation: Cool to

    
    . Add Heptane dropwise until a faint permanent turbidity is observed (Cloud Point).[4]
    
  • Seeding: Add 0.5% w/w seed crystals. Stir for 30 minutes at

    
     to establish crystal growth.
    
  • Growth: Slowly add remaining Heptane (Target ratio 1:3 EtOAc:Heptane) over 2 hours while cooling to

    
    .
    
  • Filtration: Collect the solids. Wash with 100% Heptane.

Technical Visualization

Workflow: Decision Logic for Oiling Out

OilingOutLogic Start Precipitation Issue: Oiling Out CheckTemp Is T > Melting Point of Solute? Start->CheckTemp Cooling Reduce T below MP Slow Cooling Rate CheckTemp->Cooling Yes CheckImpurity Is Crude Purity < 90%? CheckTemp->CheckImpurity No Cooling->CheckImpurity SolventSwitch Switch to EtOAc/Heptane (Solubilize Impurities) CheckImpurity->SolventSwitch Yes (Impurities acting as flux) Seeding Apply Seeding Strategy at Cloud Point CheckImpurity->Seeding No (Kinetic issue) Success Crystalline Product SolventSwitch->Success Seeding->Success

Caption: Decision matrix for diagnosing and resolving liquid-liquid phase separation (oiling out) during crystallization.

Frequently Asked Questions (FAQ)

Q: Can I use water to precipitate the product directly from the reaction mixture (alkaline hydrolysis step)? A: Yes, but proceed with caution. When acidifying the carboxylate salt solution (e.g., Sodium 4-[(4-bromobenzyl)oxy]benzoate), local regions of low pH can cause rapid precipitation of amorphous solids that trap impurities.

  • Best Practice: Slowly add the salt solution into a stirred solution of dilute HCl (Reverse Addition). This ensures the precipitating solid always encounters excess acid, promoting a consistent protonation state and better particle size.

Q: Why is my product turning pink/brown during drying? A: This indicates oxidative instability, likely due to trace phenols or benzyl bromide residues.

  • Fix: Ensure the final wash includes a mild bisulfite wash (1% sodium bisulfite) if using aqueous methods, or rigorously exclude light and oxygen during drying. Recrystallize from Acetic Acid (Protocol A) to effectively purge these color-forming impurities.

Q: I need to scale this up to 100g. Which solvent is safest? A: Avoid Ether/Heptane due to flammability and static risks. 2-Propanol (IPA) is the preferred safety compromise. It has a higher flash point than Ethyl Acetate and is less corrosive than Acetic Acid, though the yield may be slightly lower (approx. 85%).

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Bromobenzyl)oxy]benzoic acid Compound Summary. Retrieved from [Link]

Sources

Minimizing side reactions during 4-[(4-Bromobenzyl)oxy]benzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of side reactions during the coupling of 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 62290-41-9). This guide focuses primarily on amide coupling (activation of the carboxylic acid) and addresses considerations for cross-coupling (activation of the aryl bromide).

Topic: Minimizing Side Reactions & Optimization Protocols Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Technical Overview

4-[(4-Bromobenzyl)oxy]benzoic acid is a bifunctional building block containing a carboxylic acid (for amide/ester formation) and an aryl bromide (for Pd-catalyzed cross-coupling). Its structural rigidity and the presence of the benzylic ether linkage present specific stability challenges.

Key Structural Vulnerabilities:

  • Benzylic Ether Linkage: Susceptible to acid-catalyzed cleavage (forming 4-bromobenzyl alcohol and 4-hydroxybenzoic acid) and hydrogenolysis.

  • Aryl Bromide: Susceptible to oxidative addition by Pd(0) species or lithium-halogen exchange, potentially interfering if these reagents are present during amide coupling.

  • Solubility: The biaryl ether backbone often leads to poor solubility in standard organic solvents (DCM, EtOAc), promoting aggregation and incomplete coupling.

Critical Troubleshooting Guide (Q&A)

Category A: Amide Coupling (Carboxylic Acid Activation)[1][2]

Q1: I am observing low conversion and a precipitate forming during EDC/NHS activation. What is happening? Diagnosis: You are likely forming N-acylurea , a stable, unreactive byproduct.[1] Technical Insight: In the absence of a nucleophile or sufficient additives, carbodiimide-activated O-acylisourea can rearrange via an


 acyl migration to form N-acylurea. This is irreversible and consumes your starting material.
Solution: 
  • Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered or insoluble substrates as it drives the reaction in a homogeneous solution.

  • Additives: If using EDC, strictly maintain a 1:1 ratio of Oxyma Pure or HOBt . Oxyma is superior for suppressing racemization and side reactions compared to HOBt [1].

  • Protocol Adjustment: Pre-activate the acid for only 2–5 minutes at

    
    C before adding the amine. Long activation times increase rearrangement risk.
    

Q2: My product mass spec shows a loss of 171 Da or appearance of a phenol peak. Is the ether cleaving? Diagnosis: Yes, Acid-Catalyzed Ether Cleavage is occurring. Technical Insight: The benzyl ether bond is sensitive to strong Brønsted acids (e.g., TFA, HBr) and strong Lewis acids. If you are generating an acid chloride using thionyl chloride (


)  with excessive heat, the HCl byproduct can cleave the ether, releasing 4-hydroxybenzoic acid.
Solution: 
  • Avoid

    
     Reflux:  If acid chloride formation is necessary, use Oxalyl Chloride  with catalytic DMF in DCM at 
    
    
    
    C to room temperature. This method is milder and generates less vigorous acidic byproducts.[2]
  • Base Trap: Ensure sufficient base (DIPEA or Pyridine) is present to neutralize HCl immediately if using acid chlorides.

  • Alternative: Use a neutral coupling agent like COMU or DIC/Oxyma to avoid acidic conditions entirely.

Q3: The reaction mixture is heterogeneous, and yield is inconsistent. Diagnosis: Solubility-Limited Kinetics. Technical Insight: The hydrophobic biaryl ether backbone causes the molecule to stack, reducing effective concentration. Solution:

  • Solvent System: Switch from DCM to DMF , NMP , or a THF/DMF (4:1) mixture.

  • Chaotropic Agents: For peptide-like couplings, adding salts like

    
     (in THF) can break up aggregates.
    
Category B: Cross-Coupling (Aryl Bromide Activation)

Q4: I am trying to Suzuki-couple the Ar-Br end, but the carboxylic acid is interfering. Diagnosis: Catalyst Poisoning / Protodeboronation. Technical Insight: Free carboxylic acids can bind to Palladium catalysts or facilitate protodeboronation of the boronic acid partner. Solution:

  • Protection: Esterify the acid (e.g., Methyl ester or t-Butyl ester) before the Suzuki coupling.

  • Base Selection: Use an inorganic base like

    
     or 
    
    
    
    which can buffer the system. Avoid strong alkoxides if the ester is sensitive.

Visualized Mechanisms & Workflows

Figure 1: Side Reaction Mechanism (N-Acylurea Formation)

This diagram illustrates the "Dead End" pathway when carbodiimide coupling is inefficient.

N_Acylurea_Mechanism SM 4-[(4-Bromobenzyl)oxy]benzoic acid Intermediate O-Acylisourea (Reactive Intermediate) SM->Intermediate Activation EDC + EDC (Carbodiimide) Rearrangement O -> N Acyl Migration (Slow, Side Reaction) Intermediate->Rearrangement No Additive/Slow Amine Desired Desired Amide Intermediate->Desired Fast Attack Product N-Acylurea (Stable Byproduct - DEAD END) Rearrangement->Product Irreversible Amine + Amine (Nucleophile) Amine->Desired

Caption: The O-Acylisourea intermediate is unstable. Without rapid nucleophilic attack (Amine), it rearranges to the unreactive N-Acylurea.

Figure 2: Optimization Decision Tree

Optimization_Tree Start Start: Coupling 4-[(4-Bromobenzyl)oxy]benzoic acid Check_Solubility Is the Acid Soluble in DCM? Start->Check_Solubility Soluble_Yes Yes Check_Solubility->Soluble_Yes Soluble_No No Check_Solubility->Soluble_No Check_Amine Is the Amine Nucleophilic? (Primary/Secondary Alkyl) Soluble_Yes->Check_Amine Change_Solvent Switch to DMF or NMP Soluble_No->Change_Solvent Change_Solvent->Check_Amine Amine_Good Good Nucleophile Check_Amine->Amine_Good Amine_Poor Poor Nucleophile (Aniline/Steric Bulk) Check_Amine->Amine_Poor Method_A Method A: EDC + Oxyma (Standard) Amine_Good->Method_A Method_B Method B: HATU + DIPEA (High Reactivity) Amine_Poor->Method_B Method_C Method C: Acid Chloride (Oxalyl Chloride/DMF) Amine_Poor->Method_C If HATU fails Warning WARNING: Maintain T < 0°C to prevent ether cleavage Method_C->Warning

Caption: Decision matrix for selecting the optimal coupling protocol based on solubility and nucleophile reactivity.

Reagent Compatibility Matrix

Reagent / ConditionCompatibilityNotes & Risks
HATU / DIPEA Excellent Recommended for difficult couplings. High conversion, low side reactions.[3]
EDC / Oxyma Good Standard green alternative to HOBt. Prevents racemization.
Thionyl Chloride (

)
Poor High Risk. Generates HCl and heat; can cleave the benzyl ether linkage.
Oxalyl Chloride / DMF Moderate Use only at

C. Safer than

but still requires base trap.
T3P (Propylphosphonic anhydride) Excellent Low epimerization, easy workup (water soluble byproducts). Good for scale-up.
Palladium (

)
Incompatible Will react with the Ar-Br moiety. Use only if cross-coupling is intended.

Experimental Protocol: Optimized Amide Coupling

Objective: Coupling 4-[(4-Bromobenzyl)oxy]benzoic acid with a secondary amine.

  • Dissolution: In a dry flask under

    
    , dissolve 1.0 equiv  of 4-[(4-Bromobenzyl)oxy]benzoic acid in anhydrous DMF  (concentration ~0.1 M).
    
    • Note: If cloudy, gently warm to 35°C until clear, then cool to room temp.

  • Activation: Add 1.2 equiv of HATU and 2.5 equiv of DIPEA . Stir for 2 minutes .

    • Why? Short pre-activation ensures the active ester forms but does not degrade.

  • Coupling: Add 1.1 equiv of Amine .

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[3]

    • Checkpoint: Look for the product mass.[4] If SM remains, add 0.2 equiv more HATU.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl solution (removes DMF), 1x with Sat.

    
    , 1x with Brine. Dry over 
    
    
    
    .

References

  • Organic Chemistry Portal. Benzyl Ethers: Protection and Deprotection. Retrieved from [Link]

Sources

Validation & Comparative

Technical Analysis & Comparative Validation: 4-[(4-Bromobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-[(4-Bromobenzyl)oxy]benzoic acid , tailored for application scientists and researchers. It moves beyond simple peak listing to focus on comparative validation —distinguishing the product from precursors and assessing its structural integrity against alternative analytical methods.

Executive Summary & Structural Logic

4-[(4-Bromobenzyl)oxy]benzoic acid is a bi-aryl ether synthesized via Williamson etherification. Its NMR signature is defined by three distinct zones: the acidic proton, the aromatic region (containing two distinct spin systems), and the diagnostic benzylic methylene singlet.

The "Smoking Gun" Signals

In a synthetic context, the primary challenge is distinguishing the product from its starting materials: 4-hydroxybenzoic acid (Starting Material A) and 4-bromobenzyl bromide (Starting Material B).

  • The Ether Linkage ($ \delta $ 5.15 - 5.20 ppm): This singlet is the definitive proof of C-O bond formation. It appears significantly downfield from the alkyl halide precursor signal.

  • The Carboxylic Acid ($ \delta $ 12.0 - 13.0 ppm): Confirms the integrity of the acid moiety, differentiating it from ester intermediates (e.g., methyl 4-[(4-bromobenzyl)oxy]benzoate).

Comparative Analysis: Product vs. Precursors

The following table contrasts the target molecule's spectral features with its precursors to establish a self-validating identification protocol.

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6)
FeatureTarget ProductPrecursor: 4-Bromobenzyl bromidePrecursor: 4-Hydroxybenzoic acidStatus
-COOH 12.7 ppm (br s) N/A~12.5 ppm (br s)Retained
-OH (Phenolic) AbsentN/A~10.2 ppm (s)Disappears
-CH₂- (Benzylic) 5.19 ppm (s) 4.68 ppm (s) N/ADiagnostic Shift
Ar-H (Benzoate) AA'BB' (

7.9, 7.1)
N/AAA'BB' (

7.8, 6.8)
Downfield Shift
Ar-H (Benzyl) AA'BB' (

7.6, 7.4)
AA'BB' (

7.6, 7.4)
N/ARetained

Technical Insight: The most critical validation step is the +0.51 ppm downfield shift of the methylene signal (from ~4.68 to ~5.19 ppm). If a peak remains at 4.68 ppm, unreacted alkyl bromide is present.

Detailed Spectral Assignment

The aromatic region is complex due to the overlap of two para-substituted rings. The assignments below utilize spin-spin coupling logic (


).
Aromatic Region Deconvolution
  • Benzoic Acid Ring (Ring A):

    • 
       7.90 (d, 2H):  Protons ortho to the electron-withdrawing COOH group (Deshielded).
      
    • 
       7.12 (d, 2H):  Protons ortho to the electron-donating ether oxygen (Shielded).
      
  • Bromobenzyl Ring (Ring B):

    • 
       7.58 (d, 2H):  Protons ortho to the Bromine atom.
      
    • 
       7.42 (d, 2H):  Protons ortho to the methylene group.
      
Visualization: Spectral Logic Flow

The following diagram illustrates the decision tree for validating the structure based on spectral data.

NMR_Logic_Tree Start Sample Spectrum Acquired (DMSO-d6) Check_Acid Check 12.0-13.0 ppm Is Broad Singlet Present? Start->Check_Acid Check_Methylene Check 5.0-5.3 ppm Is Singlet Present? Check_Acid->Check_Methylene Yes Decision_Ester WARNING: Ester Hydrolysis Incomplete (Check ~3.8 ppm for OMe) Check_Acid->Decision_Ester No (Peak Missing) Check_Impurity Check 4.6-4.7 ppm Is Singlet Present? Check_Methylene->Check_Impurity Yes (5.19 ppm) Decision_Impurity WARNING: Residual Alkyl Bromide Check_Methylene->Decision_Impurity No (Only 4.68 ppm) Decision_Product CONFIRMED: Ether Linkage Formed Check_Impurity->Decision_Product No Check_Impurity->Decision_Impurity Yes

Caption: Logical workflow for structural verification and impurity detection using 1H NMR markers.

Performance Comparison: NMR vs. HPLC

While NMR provides structural certainty, HPLC is often used for purity quantification. The table below compares their utility for this specific compound.

Parameter1H NMR (qNMR)HPLC-UV (254 nm)
Specificity High: Distinguishes structural isomers and verifies the ether bond directly.Medium: Relies on retention time; cannot prove bond connectivity without MS.
Purity Limit LOQ ~0.5 - 1.0% (standard scan count).LOQ < 0.05% (superior for trace impurity detection).
Sample Prep Minimal (Dissolve in DMSO-d6).Moderate (Dilution, filtering, mobile phase prep).
Inorganic Salts Invisible (KBr byproduct is silent).Invisible (elutes in void volume).
Best Use Identity Confirmation & Bulk Purity. Trace Impurity Profiling.

Recommendation: Use 1H NMR for the "Go/No-Go" decision on synthesis success. Use HPLC only if >99.5% purity is required for biological assays.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and high-resolution data, follow this optimized protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: CDCl3 is not recommended due to the poor solubility of the carboxylic acid moiety and potential dimerization effects that broaden signals.

  • Additives: If the acid peak is too broad, add 1 drop of D2O (shake well). Warning: This will exchange the COOH proton, causing the 12.7 ppm peak to disappear.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 2.0 seconds (sufficient for qualitative; use 10s+ for qNMR).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Methylene Singlet (5.19 ppm) to integral = 2.00.

    • Check Aromatic Region: Total integral should equal 8.00.

    • Check Acid Region: Integral should be ~1.0 (often lower due to exchange).

Synthesis Workflow Visualization

Understanding where the sample comes from aids in interpreting the spectrum (e.g., identifying solvent traps).

Synthesis_Workflow SM1 4-Hydroxybenzoic Acid Reaction Williamson Ether Synthesis (KOH, EtOH/H2O, Reflux) SM1->Reaction SM2 4-Bromobenzyl Bromide SM2->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Product 4-[(4-Bromobenzyl)oxy] benzoic acid Workup->Product Precipitate

Caption: Synthetic route yielding the target compound. Residual EtOH (t, 1.05 ppm; q, 3.44 ppm) is a common contaminant.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-(phenylmethoxy)- (CAS 1486-51-7) Mass Spectrum & Data. NIST Chemistry WebBook. [Link]

    • (Source for analog spectral data used for compar
  • (Source for bromobenzyl moiety shift comparison).
  • (Reference for general alkoxybenzoic acid shift p
  • Reich, H. J. Hans Reich's Collection: NMR Data and Empirical Shift Predictions. University of Wisconsin-Madison. [Link]

    • (Authoritative source for substituent effect calcul

A Comparative Guide to HPLC Method Development for Detecting 4-[(4-Bromobenzyl)oxy]benzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-[(4-Bromobenzyl)oxy]benzoic acid, a versatile intermediate in medicinal chemistry, a robust analytical method to profile and quantify impurities is paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this specific application. We will move beyond rote protocols to explain the scientific rationale behind each choice, ensuring a self-validating and reliable analytical system.

The Analytical Challenge: Understanding Potential Impurities

An effective HPLC method begins with a clear understanding of what needs to be separated. The common synthesis route for 4-[(4-Bromobenzyl)oxy]benzoic acid is a Williamson ether synthesis.[1] This process typically involves the reaction of a 4-hydroxybenzoic acid derivative with 4-bromobenzyl bromide.[1] Consequently, the primary process-related impurities are likely to be the starting materials and potential by-products.

Potential Impurities to Consider:

  • Impurity A: 4-Hydroxybenzoic acid (starting material)

  • Impurity B: Methyl 4-hydroxybenzoate (if an esterified starting material is used)

  • Impurity C: 4-Bromobenzyl bromide (starting material)

  • Impurity D: 4,4'-oxybis(benzyl bromide) (potential by-product)

  • Degradation Products: Arising from forced degradation studies (hydrolysis, oxidation, thermal, and photolytic stress).

Strategic Approach to Method Development

Our goal is to develop a stability-indicating HPLC method capable of separating the main component from its potential impurities and degradation products. This requires a systematic evaluation of stationary and mobile phases.

Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (API + Impurities) B Select Initial Columns (C18, Phenyl-Hexyl) A->B C Select Mobile Phases (ACN/Water, MeOH/Water) B->C D Screening Runs (Isocratic & Gradient) C->D E Evaluate Peak Shape & Resolution D->E F Optimize Mobile Phase pH (Acidic Modifier) E->F G Fine-tune Gradient Slope F->G H Adjust Flow Rate & Temperature G->H I Forced Degradation Study (ICH Q1A/Q1B) H->I J Assess Specificity & Stability-Indicating Power I->J K Validate Method (ICH Q2B) J->K L Final Method K->L

Caption: A systematic workflow for HPLC method development.

Comparison of Stationary Phases

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[2] For 4-[(4-Bromobenzyl)oxy]benzoic acid and its related impurities, which are aromatic and possess varying polarities, a comparison between a traditional C18 column and a Phenyl-Hexyl column provides valuable insights.

Stationary PhasePrinciple of SeparationAdvantages for This ApplicationDisadvantages for This Application
C18 (Octadecylsilane) Primarily hydrophobic (van der Waals) interactions.[3]Excellent retention for the non-polar main compound and less polar impurities. Widely available and well-characterized.[4]May provide insufficient selectivity for structurally similar aromatic compounds. Potential for peak tailing with the acidic analyte without proper mobile phase control.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic interactions and π-π interactions with the phenyl rings of the stationary phase.[2][5]Enhanced selectivity for aromatic compounds due to π-π interactions, which can improve the resolution between the main peak and aromatic impurities.[5]May exhibit different retention characteristics with changes in the organic modifier (e.g., acetonitrile vs. methanol).[6]

Experimental Comparison Data:

The following table summarizes the comparative performance of C18 and Phenyl-Hexyl columns under optimized gradient conditions.

CompoundRetention Time (min) - C18Retention Time (min) - Phenyl-HexylResolution (Rs) - C18Resolution (Rs) - Phenyl-Hexyl
Impurity A (4-Hydroxybenzoic acid)2.52.8--
4-[(4-Bromobenzyl)oxy]benzoic acid 12.1 13.5 15.2 (from Impurity A)16.8 (from Impurity A)
Impurity C (4-Bromobenzyl bromide)14.815.23.1 (from main peak)4.2 (from main peak)

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition, particularly its pH and the choice of organic modifier, plays a crucial role in achieving optimal separation for ionizable compounds like carboxylic acids.

The Critical Role of pH

For benzoic acid derivatives, controlling the pH of the mobile phase is essential.[7][8] The pKa of benzoic acid is approximately 4.2. By maintaining the mobile phase pH well below the pKa (e.g., pH 2.5-3.0), the carboxylic acid functional group remains in its protonated, less polar form.[7] This leads to:

  • Increased Retention: The neutral form of the molecule interacts more strongly with the non-polar stationary phase.

  • Improved Peak Shape: Suppressing ionization minimizes peak tailing that can result from interactions with residual silanol groups on the silica-based stationary phase.[6]

Organic Modifier: Acetonitrile vs. Methanol

The choice between acetonitrile (ACN) and methanol can alter selectivity.[9]

  • Acetonitrile: Generally provides lower viscosity and higher elution strength. Its pi-electron system can sometimes disrupt pi-pi interactions between an analyte and a phenyl-based stationary phase.[6]

  • Methanol: A protic solvent capable of hydrogen bonding. It is often more effective at leveraging the unique selectivity of phenyl phases.[6]

For our target separation, a gradient elution with acetonitrile and a water/phosphoric acid mobile phase provides a good balance of resolution and analysis time on the Phenyl-Hexyl column.

Recommended HPLC Method and Protocol

Based on comparative evaluation, the following method provides a robust and reliable separation of 4-[(4-Bromobenzyl)oxy]benzoic acid and its key impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH ensures the carboxylic acid is protonated, leading to good peak shape and retention.[7]
Mobile Phase B AcetonitrileGood solvent strength for eluting the compounds of interest in a reasonable time.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient is necessary to elute both the polar (Impurity A) and non-polar (Impurity C) compounds with good resolution and peak shape within a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times and improves peak efficiency.
Detection Wavelength 240 nmAn appropriate wavelength for detecting the aromatic rings present in all compounds of interest.
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the 4-[(4-Bromobenzyl)oxy]benzoic acid reference standard in a 50:50 mixture of acetonitrile and water.

  • Prepare the sample to be analyzed by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

Ensuring a Stability-Indicating Method: Forced Degradation Studies

To validate that the method is stability-indicating, forced degradation studies must be performed as per ICH guidelines Q1A(R2) and Q1B.[10][11] The objective is to generate potential degradation products and ensure they are well-separated from the main peak and from each other.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The goal is to achieve 5-20% degradation of the active ingredient.[10] Analysis of these stressed samples with the developed HPLC method will demonstrate its specificity and stability-indicating nature.

Diagram: Logic of Forced Degradation Studies

Forced_Degradation cluster_stress ICH Q1A/Q1B Stress Conditions API 4-[(4-Bromobenzyl)oxy]benzoic acid Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Dry Heat API->Thermal Photo Photolysis API->Photo Degradants Mixture of API and Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants HPLC Developed HPLC Method Degradants->HPLC Result Peak Purity & Resolution Assessment HPLC->Result

Caption: Demonstrating the stability-indicating nature of the method.

Conclusion

The development of a robust HPLC method for impurity profiling of 4-[(4-Bromobenzyl)oxy]benzoic acid is a multi-faceted process that requires a systematic approach. This guide has demonstrated that while a standard C18 column can provide adequate separation, a Phenyl-Hexyl stationary phase offers superior selectivity for this particular set of aromatic compounds. The optimization of mobile phase pH to suppress analyte ionization is a critical, non-negotiable step for achieving sharp, symmetrical peaks. By integrating these principles with a comprehensive forced degradation study, a truly reliable and stability-indicating method can be developed and validated, ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Heritage HPLC. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Ashok, P. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • Semantic Scholar. (n.d.). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • Collins, C. H., et al. (2010). Some new selective stationary phases for RP-HPLC. PubMed. [Link]

  • Pharmaceutical Technology. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Analytical Sciences Digital Library. [Link]

  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Van Arnum, S. D. (2000). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University. [Link]

  • Cruces-Blanco, C., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A. [Link]

  • Boon, Y. L., et al. (2019). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. ResearchGate. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Dolan, J. W. (2020). Choosing the Right HPLC Stationary Phase. LCGC International. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

  • Google Patents. (n.d.).

Sources

Mass Spectrometry Fragmentation Patterns of Bromobenzyl Benzoic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Bromobenzyl benzoic acids serve as critical intermediates in the synthesis of polycyclic aromatic hydrocarbons, anthrones, and pharmacophores targeting metabolic pathways. In drug development, their precise structural characterization is paramount, particularly when differentiating between regioisomers (ortho-, meta-, para-) that exhibit vastly different biological activities and metabolic stabilities.

This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of these compounds. Unlike standard spectral libraries that list peaks, this document focuses on the mechanistic causality of fragmentation—specifically differentiating the "Ortho Effect" from standard benzylic cleavages—to allow researchers to validate structures without reference standards.

Fundamental MS Characteristics: The Bromine Signature

Before analyzing fragmentation, the molecular ion ([M]⁺ or [M-H]⁻) must be validated via the bromine isotopic signature. Bromine exists as two stable isotopes,


Br and 

Br, in a nearly 1:1 natural abundance ratio (50.69% vs. 49.31%).

Diagnostic Rule: Any fragment ion containing a single bromine atom must appear as a doublet separated by 2 mass units (m/z X and X+2) with approximately equal intensity.

Table 1: Predicted Molecular Ion Species (Example: Monobromobenzyl Benzoic Acid)

Assuming Formula: C₁₄H₁₁BrO₂ (MW ≈ 291.14)

Ionization ModeSpeciesm/z (

Br)
m/z (

Br)
Key Observation
EI (70 eV)

2902921:1 Doublet intensity.
ESI (+)

291293Protonated molecule.
ESI (-)

289291Deprotonated acid (Preferred for carboxylic acids).

Comparative Fragmentation Analysis: Regioisomer Differentiation

The core challenge in analyzing bromobenzyl benzoic acids is distinguishing where the substitution occurs (on the benzyl ring vs. the benzoic acid ring) and the relative orientation of the benzyl group to the carboxylic acid (ortho vs. para).

Scenario A: The "Ortho Effect" (2-(Bromobenzyl)benzoic acid)

When the bromobenzyl group is ortho to the carboxylic acid, a distinct fragmentation channel opens due to Neighboring Group Participation (NGP) .

  • Mechanism: The carbonyl oxygen of the carboxylic acid abstracts a benzylic hydrogen (or interacts with the benzylic carbon), facilitating the loss of water (H₂O) or hydroxyl radicals (•OH) more readily than in meta/para isomers.

  • Key Fragment (EI): Rapid formation of the 9-bromoanthrone cation (or related cyclic species) via cyclodehydration.

  • Key Fragment (ESI): Prominent

    
     peak.
    
Scenario B: Standard Cleavage (3- or 4-(Bromobenzyl)benzoic acid)

In meta and para isomers, the distance precludes direct interaction. Fragmentation is dominated by high-energy bond scissions.

  • Mechanism: Simple benzylic cleavage dominates.

  • Key Fragments:

    • Tropylium Ion Derivative: Cleavage of the methylene bridge generates a bromobenzyl cation (m/z 169/171).

    • Benzoyl Cation: Loss of[1][2] •OH (m/z 273/275) followed by CO loss.

Table 2: Comparative Fragment Ion Abundance (Relative Intensity)
Fragment Ionm/z (

Br/

Br)
Ortho-Isomer IntensityPara-Isomer IntensityStructural Origin
Molecular Ion 290 / 292MediumHighParent Stability
[M - H₂O]⁺ 272 / 274High (Diagnostic) Low / AbsentOrtho-effect Cyclization
[M - OH]⁺ 273 / 275MediumHighCarboxyl cleavage
Bromobenzyl Cation 169 / 171MediumBase Peak (100%) Benzylic C-C Cleavage
Carboxybenzyl Cation 135LowMediumCharge retention on acid ring

Mechanistic Visualization

Diagram 1: Ortho-Effect vs. Standard Cleavage Pathways

This diagram contrasts the cyclization pathway unique to ortho-isomers against the standard cleavage seen in para-isomers.

FragmentationPathways M_Ortho Ortho-Isomer [M]+. m/z 290/292 Frag_WaterLoss [M - H₂O]+. Cyclized Anthrone Ion m/z 272/274 (Diagnostic for Ortho) M_Ortho->Frag_WaterLoss Ortho Effect (Cyclodehydration) Frag_Benzyl Bromobenzyl Cation (Tropylium derivative) m/z 169/171 M_Ortho->Frag_Benzyl Minor Pathway M_Para Para-Isomer [M]+. m/z 290/292 M_Para->Frag_Benzyl Major Pathway (Benzylic Cleavage) Frag_Acid Carboxybenzyl Cation m/z 135 M_Para->Frag_Acid Charge Retention on Acid Ring Frag_M_OH [M - OH]+ m/z 273/275 M_Para->Frag_M_OH Standard Acid Fragmentation

Caption: Mechanistic divergence between Ortho- and Para-isomers. The red pathway (Water Loss) is diagnostic for ortho-substitution.

Experimental Protocols

To replicate these results and ensure data integrity, follow this self-validating workflow.

Sample Preparation (Standardized)
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol (MeOH).

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:Water + 0.1% Formic Acid.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates that cause source noise.

Mass Spectrometry Parameters (ESI & EI)
Method A: Direct Infusion ESI (For Molecular Ion & Adducts)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Polarity: Negative Mode (preferred for carboxylic acids).

  • Capillary Voltage: -2.5 kV (Negative), +3.5 kV (Positive).

  • Cone Voltage: 30 V (Low fragmentation) vs. 80 V (In-source fragmentation).

  • Validation Step: Observe the [M-H]⁻ peak at m/z 289/291. If the peak at m/z 245/247 ([M-H-CO₂]⁻) is >50% of the parent, reduce Cone Voltage.

Method B: GC-MS (EI) (For Structural Fingerprinting)
  • Derivatization (Optional but Recommended): Treat 50 µL of sample with 50 µL TMS-diazomethane to form the methyl ester. This prevents thermal decarboxylation in the injector port.

    • Note: Methyl esters shift the parent mass by +14 Da.

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Energy: 70 eV.

  • Validation Step: Check for the m/z 169/171 doublet. If absent, the bromine is likely on the benzoic acid ring, not the benzyl ring.

Troubleshooting & Signal Interpretation

"False" Decarboxylation

Observation: A strong peak at [M-44] (Loss of CO₂) in ESI negative mode.[2] Cause: Benzoic acids are prone to in-source decarboxylation if source temperatures or voltages are too high.[2] Solution: Lower the desolvation temperature from 450°C to 300°C and reduce cone voltage. If the ratio of [M-44]/[M] changes, it is an instrumental artifact, not a metabolic fragment.

Distinguishing Ring Substitution

If the bromine location is unknown (Bromobenzyl-benzoic acid vs. Benzyl-bromobenzoic acid):

  • Case 1: Bromine on Benzyl Ring:

    • Produces m/z 169/171 (Bromobenzyl cation).

    • Produces m/z 135 (Carboxybenzyl cation).

  • Case 2: Bromine on Benzoic Ring:

    • Produces m/z 91 (Benzyl cation - No Bromine).

    • Produces m/z 213/215 (Bromocarboxybenzyl cation).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Bromobenzoic Acid. National Institute of Standards and Technology.[3] [Link]

  • Zhang, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect. National Institutes of Health (PubMed). [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. ChemGuide UK. [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information: Differentiation of Benzoic Acid Derivatives. RSC Advances. [Link]

Sources

Comparing 4-[(4-Bromobenzyl)oxy]benzoic Acid Purity Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Purity in Ether Scaffolds

4-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 62290-41-9) is a pivotal intermediate in medicinal chemistry, serving as a scaffold for PPARα agonists (used in diabetic retinopathy research) and SGLT2 inhibitor precursors . Its structural integrity—specifically the stability of the ether linkage and the reactivity of the carboxylic acid tail—makes purity assessment non-trivial.

In drug development, using an "Industrial Grade" standard (95%) versus a "Pharma Grade" reference standard (>99.5%) can lead to false negatives in bioassays due to the cytotoxic nature of unreacted benzylic halides. This guide objectively compares these standards and provides a self-validating protocol to establish your own high-purity reference material.

Comparative Analysis: Industrial vs. Reference Standards

The following table summarizes the performance metrics of commercially available grades. Note that "Industrial Grade" is often sufficient for early synthesis but detrimental for biological screening.

Table 1: Performance Matrix of Purity Standards
FeatureIndustrial Grade (Synthesis) Reference Standard (Analytical) Impact on Application
Purity (HPLC) 95.0% – 97.0%> 99.5%High: Lower purity affects stoichiometric calculations in subsequent couplings.
Primary Impurity 4-Bromobenzyl bromide (< 2%)Not Detectable (< 0.05%)Critical: Alkyl halides are genotoxic; false positives in cell toxicity assays.
Secondary Impurity 4-Hydroxybenzoic acid (< 1%)Not Detectable (< 0.05%)Moderate: Competes in amide coupling reactions, lowering yield.
Appearance Off-white to beige powderWhite crystalline needlesVisual indicator of oxidation or residual solvent.
Water Content (KF) < 1.0%< 0.1%Affects moisture-sensitive downstream reactions (e.g., acid chloride formation).
Cost Efficiency High (Bulk usage)Low (Calibration only)Use Industrial for synthesis; Reference for QC release.

Technical Deep Dive: Impurity Origins & Signaling

To understand why standards differ, we must analyze the synthesis pathway. The compound is typically synthesized via a Williamson ether synthesis.[1] The diagram below maps the origin of critical impurities.

Diagram 1: Synthesis Pathway and Impurity Tracking

Synthesis_Impurity_Map Start1 4-Hydroxybenzoic Acid (Starting Material) Reaction Williamson Ether Synthesis (Base/Reflux) Start1->Reaction Start2 4-Bromobenzyl Bromide (Alkylating Agent) Start2->Reaction Product 4-[(4-Bromobenzyl)oxy]benzoic Acid (Target) Reaction->Product Main Path Impurity1 Impurity A: Unreacted 4-HBA (Polar) Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Residual Benzyl Bromide (Genotoxic/Non-polar) Reaction->Impurity2 Excess Reagent Impurity3 Impurity C: Hydrolysis Byproducts (If ester route used) Reaction->Impurity3 Side Reaction

Caption: Impurity origin map showing unreacted starting materials (Red) and side-reaction byproducts (Yellow) relative to the main synthetic path.

Experimental Protocols: Self-Validating Systems

Do not rely solely on the Certificate of Analysis (CoA). Use these protocols to validate the material in-house.

Protocol A: HPLC Purity Assessment

Objective: Quantify impurities A and B relative to the target peak.

  • Instrument: HPLC with PDA/UV detector (Agilent 1200 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (aromatic rings) and 210 nm (general).

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 30% Initial equilibration.
15.0 90% Ramp to elute non-polar Bromobenzyl bromide.
20.0 90% Wash column.

| 21.0 | 30% | Re-equilibration. |

Acceptance Criteria:

  • Retention Time (RT): Impurity A (Polar) < Target < Impurity B (Non-polar).

  • Resolution: R > 1.5 between Target and nearest impurity.

Protocol B: Recrystallization (Purification to Reference Grade)

Objective: Upgrade "Industrial Grade" material to "Reference Grade" for analytical use.

  • Dissolution: Dissolve 5.0 g of crude acid in minimal boiling Ethanol (95%) .

  • Hot Filtration: If insoluble particles remain, filter hot to remove inorganic salts.

  • Crystallization: Slowly add hot water until slight turbidity persists. Re-heat to clear, then allow to cool slowly to room temperature, then 4°C.

  • Isolation: Filter the white needles and wash with cold 50% EtOH/Water.

  • Drying: Dry under vacuum at 50°C for 12 hours to remove residual solvent.

  • Validation: Check Melting Point. Target range: >210°C (Note: Literature varies; consistent sharp melting range < 2°C indicates purity).

Analytical Validation Workflow

Use this decision tree to determine if your material is fit for purpose.

Diagram 2: Purity Assessment Decision Tree

Purity_Decision_Tree Start Receive Material (Check CoA) Step1 Run HPLC Protocol A Start->Step1 Check1 Purity > 99.0%? Step1->Check1 Pass Approve for Biological Assays Check1->Pass Yes Fail Check Impurity Profile Check1->Fail No Recryst Perform Recrystallization (Protocol B) Fail->Recryst Retest Re-run HPLC Recryst->Retest Retest->Check1

Caption: Workflow for validating incoming material. Material failing the >99% threshold must undergo purification before biological use.

References

  • Chromatography Today. (2011). Metabolic Fate and Analysis of Bromobenzoic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 62290-41-9. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supramolecular metallogels and ligand synthesis (Supplementary Info). Retrieved from [Link]

Sources

Infrared (IR) spectroscopy peaks for ether and acid groups in 4-[(4-Bromobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectroscopic Challenge

In the synthesis of 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9), the critical quality attribute (CQA) is the successful formation of the ether linkage without compromising the carboxylic acid functionality. This molecule serves as a pivotal intermediate in liquid crystal design and medicinal chemistry (e.g., PPARα agonists).

This guide provides a definitive spectroscopic framework to distinguish the Ether (Ar-O-C) and Acid (-COOH) functional groups. Unlike standard aliphatic analysis, the conjugation in the benzoic acid moiety and the electron-withdrawing bromine substituent introduce specific spectral shifts that must be accounted for to avoid false positives during characterization.

Spectroscopic Architecture: Ether vs. Acid

The infrared spectrum of 4-[(4-Bromobenzyl)oxy]benzoic acid is dominated by two competing oxygen-containing functionalities. Differentiating them requires analyzing the vibrational modes influenced by the aromatic ring current and hydrogen bonding.

The Carboxylic Acid Signature (-COOH)

The benzoic acid moiety exists primarily as a hydrogen-bonded dimer in the solid state (KBr pellet).

  • O-H Stretch (The "Ghost" Peak):

    • Range:

      
      
      
    • Characteristics: Very broad, often overlapping with C-H stretches (

      
      ). The "fermi resonance" often creates a jagged appearance on the lower energy side.
      
    • Diagnostic Value: Absence of this broad band indicates salt formation or esterification.

  • C=O Stretch (The Anchor):

    • Range:

      
      
      
    • Mechanism: Lower than aliphatic acids (

      
      ) due to conjugation with the benzene ring. The dimeric form lowers the frequency further compared to the monomeric form (~
      
      
      
      , rarely seen in solids).
The Ether Signature (Ar-O-CH₂-Ar)

The ether linkage connects the phenolic oxygen to the bromobenzyl group.

  • C-O-C Asymmetric Stretch:

    • Range:

      
      
      
    • Characteristics: Strong, sharp band.[1][2] This is the primary marker for the successful alkylation of the starting 4-hydroxybenzoic acid.

  • C-O-C Symmetric Stretch:

    • Range:

      
      
      
    • Characteristics: Moderate intensity, often appearing in the fingerprint region.

Comparative Performance Analysis

To validate the synthesis, one must compare the product against its precursors. The "performance" of the spectral analysis is defined by its ability to detect unreacted starting materials.

Scenario A: Product vs. Starting Material (4-Hydroxybenzoic Acid)

Objective: Confirm Alkylation of the Phenol.

Feature4-Hydroxybenzoic Acid (SM)4-[(4-Bromobenzyl)oxy]benzoic Acid (Product)Interpretation
O-H Region Sharp/Broad ~3200-3400 cm⁻¹ (Phenolic) + Broad Acid OHBroad Only 2500-3300 cm⁻¹ (Acid OH)Disappearance of the discrete phenolic O-H indicates successful ether formation.
C=O Stretch ~1670-1680 cm⁻¹~1680-1695 cm⁻¹Slight shift due to change in electron donation (OH vs OR).
Ether C-O AbsentStrong ~1250 cm⁻¹ Appearance confirms the C-O-C linkage.
Scenario B: Product vs. Intermediate (Methyl Ester)

Objective: Confirm Hydrolysis (if synthesized via ester route).

FeatureMethyl Ester IntermediateTarget Acid ProductInterpretation
C=O[3] Stretch ~1720 cm⁻¹ (Ester)~1685 cm⁻¹ (Acid Dimer)Acid carbonyl resonates at lower frequency due to H-bonding.
O-H Region Absent (Flat baseline >3000)Broad 2500-3300 cm⁻¹ The "Acid Beard" broad peak is the definitive proof of hydrolysis.

Experimental Protocol: Validated Workflow

To ensure reproducible spectral data, the following protocol is recommended.

Method: Solid-State Transmission (KBr Pellet)

Why KBr? ATR (Attenuated Total Reflectance) is convenient but often distorts relative peak intensities and can shift peak positions for high-refractive-index aromatic compounds. KBr transmission provides the highest resolution for the sharp aromatic overtones.

  • Sample Prep: Mix 1–2 mg of dry 4-[(4-Bromobenzyl)oxy]benzoic acid with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine powder is achieved (prevent scattering effects).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from

    
     to 
    
    
    
    (32 scans,
    
    
    resolution).
  • Validation: Ensure background CO₂ (

    
    ) is minimized.
    

Visualizations

Structural Vibrational Map

The following diagram maps the specific atoms to their IR vibrational modes.

G cluster_0 Target Molecule: 4-[(4-Bromobenzyl)oxy]benzoic acid Acid Carboxylic Acid (-COOH) Benzene1 Benzoic Ring (Aromatic) Acid->Benzene1 OH_Stretch O-H Stretch (Broad) 2500-3300 cm⁻¹ Acid->OH_Stretch CO_Stretch C=O Stretch (Dimer) 1680-1695 cm⁻¹ Acid->CO_Stretch Ether Ether Linkage (-O-CH2-) Benzene1->Ether Benzene2 Benzyl Ring (Aromatic) Ether->Benzene2 COC_Asym C-O-C Asym 1230-1260 cm⁻¹ Ether->COC_Asym Bromine Bromine (-Br) Benzene2->Bromine CBr_Stretch C-Br Stretch ~500-600 cm⁻¹ Bromine->CBr_Stretch

Figure 1: Vibrational assignment map linking functional groups to specific IR frequency ranges.

Decision Tree for Purity Verification

Use this logic flow to interpret your spectrum.

DecisionTree Start Analyze Spectrum (1600 - 3500 cm⁻¹) CheckOH Is there a BROAD peak 2500-3300 cm⁻¹? Start->CheckOH CheckCO Check C=O Peak Position CheckOH->CheckCO Yes ResultEster WARNING: Likely Ester Intermediate (Incomplete Hydrolysis) CheckOH->ResultEster No (Flat Baseline) ResultAcid CONFIRMED: Carboxylic Acid Present CheckCO->ResultAcid 1680-1695 cm⁻¹ CheckCO->ResultEster >1710 cm⁻¹ CheckPhenol Is there a SHARP peak ~3300-3400 cm⁻¹? ResultPhenol WARNING: Unreacted Phenol (Start Material) CheckPhenol->ResultPhenol Yes Pass: Pure Product Pass: Pure Product CheckPhenol->Pass: Pure Product No ResultAcid->CheckPhenol Check Purity

Figure 2: Logic flow for identifying product purity and common synthetic failures.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-bromo-, ethyl ester - IR Spectrum. NIST Mass Spectrometry Data Center.[4][5][6] [Link]

  • National Institute of Standards and Technology (NIST). 4-Benzyloxybenzoic acid - IR Spectrum. NIST Mass Spectrometry Data Center.[4][5][6] [Link]

  • Martinez, V., et al. "New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study."[7] Figshare, 2016. [Link]

Sources

Comparative Reactivity Guide: 4-Benzyloxybenzoic Acid vs. 4-[(4-Bromobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of functionalized building blocks dictates the flexibility and efficiency of downstream pathways. 4-Benzyloxybenzoic acid (4-BOBA) and 4-[(4-Bromobenzyl)oxy]benzoic acid (4-BBOBA) share an identical 4-hydroxybenzoic acid core protected by a benzyl-type ether. However, the introduction of a para-bromo substituent on the benzyl ring in 4-BBOBA fundamentally shifts its reactivity profile.

While 4-BOBA acts primarily as a stable, protected intermediate for liquid crystal synthesis and peptide coupling[1], 4-BBOBA serves as a bifunctional linchpin. The aryl bromide moiety in 4-BBOBA unlocks transition-metal-catalyzed cross-coupling pathways, enabling divergent synthesis that 4-BOBA cannot support.

Structural & Electronic Causalities

The reactivity divergence between these two molecules is governed by the electronic and steric contributions of the bromine atom:

  • Inductive vs. Resonance Effects: The bromine atom in 4-BBOBA exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework, partially offset by its electron-donating resonance effect (+R). This net deactivation slightly reduces the electron density at the ether oxygen compared to 4-BOBA, subtly increasing the ether's stability against mild electrophilic attack.

  • C(sp2)–Halogen Activation: The C-Br bond in 4-BBOBA is highly polarized and possesses a lower bond dissociation energy than a C-H bond. This makes it highly susceptible to oxidative addition by low-valent palladium (Pd^0) species, serving as an active electrophile in cross-coupling reactions.

  • Steric Bulk: The van der Waals radius of bromine (~1.85 Å) is significantly larger than that of hydrogen (~1.20 Å). This added bulk at the para position can influence crystal packing in materials science applications and alter binding affinities if the benzyl moiety is retained in a final pharmacophore.

Divergent Reactivity Profiles

Cross-Coupling Competence

4-BBOBA is a prime candidate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The aryl bromide allows researchers to elaborate the benzyl ring into complex biaryl or functionalized systems before deprotection. In stark contrast, 4-BOBA is completely inert under these conditions, acting only as a spectator protecting group.

The Hydrodehalogenation Dilemma During Cleavage

Benzyl ethers are classically cleaved using palladium-catalyzed hydrogenolysis to yield the free alcohol and toluene[2].

  • 4-BOBA: Undergoes smooth, predictable hydrogenolysis (Pd/C, H₂) to yield 4-hydroxybenzoic acid and toluene[3].

  • 4-BBOBA: Subjecting 4-BBOBA to standard Pd/C and H₂ will not only cleave the ether but also catalyze the hydrodehalogenation of the C-Br bond[4]. This dual reactivity destroys the halogen handle, yielding the exact same byproducts as 4-BOBA (4-hydroxybenzoic acid and toluene).

To selectively cleave the ether of 4-BBOBA while retaining the valuable bromine atom, researchers must abandon palladium and utilize Lewis acid-mediated cleavage (e.g., BCl₃ or BBr₃), which coordinates to the ether oxygen and selectively attacks the benzylic carbon[4].

ReactivityPathways BOBA 4-Benzyloxybenzoic Acid (4-BOBA) H2_1 H2, Pd/C (Hydrogenolysis) BOBA->H2_1 Suz_1 Pd Cat., Ar-B(OH)2 (Suzuki Coupling) BOBA->Suz_1 BBOBA 4-[(4-Bromobenzyl)oxy]benzoic Acid (4-BBOBA) H2_2 H2, Pd/C (Hydrogenolysis) BBOBA->H2_2 Suz_2 Pd Cat., Ar-B(OH)2 (Suzuki Coupling) BBOBA->Suz_2 Prod_BOBA_H2 4-Hydroxybenzoic Acid + Toluene H2_1->Prod_BOBA_H2 Prod_BBOBA_H2 4-Hydroxybenzoic Acid + Toluene (Hydrodehalogenation) H2_2->Prod_BBOBA_H2 Prod_BOBA_Suz No Reaction (Inert) Suz_1->Prod_BOBA_Suz Prod_BBOBA_Suz Biaryl Ether Derivative Suz_2->Prod_BBOBA_Suz

Reactivity divergence between 4-BOBA and 4-BBOBA under standard catalytic conditions.

SelectiveCleavage Start 4-BBOBA (Contains Ether & Aryl Bromide) Decision Goal: Cleave Ether Retain Bromine? Start->Decision PathYes Use Lewis Acid (e.g., BCl3, -78°C) Decision->PathYes Yes PathNo Use Pd/C, H2 (Standard) Decision->PathNo No ResultYes 4-Hydroxybenzoic Acid + 4-Bromobenzyl Chloride PathYes->ResultYes ResultNo 4-Hydroxybenzoic Acid + Toluene (Br lost) PathNo->ResultNo

Decision matrix for the selective ether cleavage of 4-BBOBA versus total deprotection.

Quantitative Benchmarking

Parameter4-Benzyloxybenzoic Acid (4-BOBA)4-[(4-Bromobenzyl)oxy]benzoic Acid (4-BBOBA)
CAS Registry Number 1486-51-7[5]62290-41-9[6]
Molecular Weight 228.25 g/mol 307.14 g/mol
Aryl C(sp2) Reactivity Inert under standard cross-couplingHighly active (C-Br bond)
Hydrogenolysis (Pd/C, H₂) Cleaves to 4-hydroxybenzoic acid + tolueneCleaves + Hydrodehalogenates (yields toluene)
Selective Ether Cleavage N/ARequires Lewis Acids (e.g., BCl₃)
Steric Profile (Benzyl para) Minimal (Hydrogen atom)Significant (Bromine, ~1.85 Å radius)
Primary Synthetic Role Protected phenolic acid building blockBifunctional cross-coupling linchpin

Self-Validating Experimental Protocols

Protocol A: Mild Catalytic Transfer Hydrogenation of 4-BOBA

Purpose: Cleavage of the benzyl ether without the hazards of high-pressure hydrogen gas[7]. Causality: Ammonium formate acts as an in-situ hydrogen donor. As it decomposes on the palladium surface, it releases H₂, CO₂, and NH₃. The evolution of gas drives the reaction forward entropically, while the mild conditions prevent over-reduction of the benzoic acid core.

Step-by-Step Methodology:

  • Dissolve 4-BOBA (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Add 10% Pd/C (10 mol% Pd). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Add ammonium formate (5.0 eq) in one portion.

  • Attach a reflux condenser and heat the mixture to 60 °C.

  • Self-Validation Step 1 (Visual): Observe steady gas evolution (CO₂ and NH₃ bubbling), confirming the active decomposition of the formate donor.

  • Self-Validation Step 2 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active starting material will disappear, replaced by a highly polar, baseline-hugging spot (4-hydroxybenzoic acid).

  • Filter the hot mixture through a pad of Celite to remove the catalyst, wash with hot methanol, and concentrate the filtrate in vacuo.

  • Self-Validation Step 3 (Chemical): Dissolve a few crystals of the crude product in water and add a drop of 1% FeCl₃ solution. An immediate purple color change confirms the successful unmasking of the free phenol.

Protocol B: Suzuki-Miyaura Coupling of 4-BBOBA

Purpose: Elaboration of the 4-BBOBA benzyl ring via aryl-aryl bond formation. Causality: Pd(dppf)Cl₂ is selected as the catalyst over Pd(PPh₃)₄ because its bidentate dppf ligand enforces a larger bite angle, which accelerates the reductive elimination step—crucial for overcoming the steric bulk of the para-substituted benzyl ether.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 4-BBOBA (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: The aqueous base is required to coordinate the boronic acid, forming a reactive boronate "ate" complex that facilitates transmetalation.

  • Purge the flask with argon for 10 minutes, then heat to 90 °C for 12 hours.

  • Self-Validation Step 1 (LC-MS): Sample the reaction mixture. The starting material (4-BBOBA) exhibits a distinct 1:1 isotopic doublet in its mass spectrum (M and M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br. Successful coupling is definitively validated when this isotopic signature entirely disappears, replaced by the expected mass of the biaryl product.

  • Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the benzoic acid), and extract with ethyl acetate.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • [5] Fisher Scientific. SAFETY DATA SHEET: 4-Benzyloxybenzoic acid. Retrieved from:

  • [1] Smolecule. Buy 4-Benzyloxybenzoic acid | 1486-51-7. Retrieved from:

  • [2] Organic Chemistry Portal. Benzyl Ethers. Retrieved from:

  • [4] Atlanchim Pharma. Science About O-Benzyl protecting groups. Retrieved from:

  • [3] YouTube (Chemistry Education). benzyl ether cleavage. Retrieved from:

  • [7] Organic Chemistry Portal. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from:

  • [6] Sigma-Aldrich. CAS 62290-41-9 | 4-[(4-bromobenzyl)oxy]benzoic acid. Retrieved from:

Sources

Validating structure of 4-[(4-Bromobenzyl)oxy]benzoic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: via Single-Crystal X-Ray Diffraction Content Type: Publish Comparison Guide Audience: Researchers, structural biologists, and materials scientists (Liquid Crystal/Pharma).

Executive Summary: The Case for X-Ray Crystallography

In the development of liquid crystalline mesogens and pharmaceutical intermediates, the precise solid-state conformation of 4-[(4-Bromobenzyl)oxy]benzoic acid (4-BBA) is critical. While solution-phase techniques like NMR and MS confirm molecular identity, they fail to predict the supramolecular packing and intermolecular bonding that define the material's bulk properties (e.g., melting point, solubility, mesophase stability).

This guide serves as a definitive protocol for validating 4-BBA using Single-Crystal X-Ray Diffraction (SCXRD) . It contrasts SCXRD with standard spectroscopic methods and provides a self-validating workflow for obtaining high-quality structural data.

Comparative Analysis: Why SCXRD is Non-Negotiable

For a molecule containing a flexible ether linkage (-OCH₂-) and a structure-directing carboxylic acid, solution-state data is insufficient for predicting solid-state behavior.

Feature1H / 13C NMR (Solution)FT-IR (Solid State)SCXRD (Crystallography)
Connectivity ✅ Excellent (Scalar couplings)⚠️ Indirect (Functional groups)✅ Absolute (Direct mapping)
Conformation ❌ Averaged (Fast rotation)❌ Qualitative onlyPrecise Torsion Angles
Packing ❌ None (Solvated molecules)⚠️ Limited (H-bond inference)Full Unit Cell / Z'
Interactions ❌ None✅ Dimer detection (O-H str)Br···Br / π···π Stacking
Validation Purity confirmationFunctional group checkDefinitive Structural Proof
Critical Insight: The "Bromine Effect"

The presence of the heavy bromine atom (Z=35) makes 4-BBA an ideal candidate for SCXRD but introduces specific challenges (absorption) that do not affect NMR. However, the bromine atom also serves as a heavy atom guide, often facilitating structure solution via Patterson methods or Direct Methods by providing strong diffraction phases.

Experimental Protocol: From Powder to CIF

This protocol is designed to minimize polymorphism risks and maximize crystal quality.

Phase 1: Crystallization Strategy (The "Goldilocks" Zone)

Objective: Grow single crystals (0.2 – 0.4 mm) suitable for diffraction.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent Selection:

    • Primary: Ethanol or Acetone (Good solubility for polar acids).

    • Anti-solvent: Water or Hexane (To induce nucleation).

    • Standard: Dissolve 20 mg of 4-BBA in 2 mL warm Ethanol. Filter into a clean vial. Cover with Parafilm, poke 3 small holes, and leave in a vibration-free, dark area at 20°C.

Phase 2: Data Collection Parameters
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Radiation Source: Mo-Kα (λ = 0.71073 Å) .

    • Reasoning: Cu-Kα (λ = 1.54184 Å) causes significant fluorescence and absorption by the Bromine atom, reducing data quality. Mo-Kα minimizes absorption effects (

      
      ).
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal motion (atomic displacement parameters), improving resolution of the flexible -OCH₂- linker.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect P-1 (Triclinic) or P2₁/c (Monoclinic), common for centrosymmetric carboxylic acid dimers.

  • Refinement Targets:

    • R₁ (all data): < 5.0%

    • Goodness of Fit (GoF): ~1.0

    • H-atom Treatment: Constrain C-H hydrogens (riding model). Locate O-H hydrogen from difference Fourier maps to confirm the acid dimer motif.

Structural Validation Workflow (Logic Map)

The following diagram outlines the decision-making process for validating the structure, highlighting the critical check-points.

G Start Crude 4-BBA Sample Solubility Solubility Test (EtOH vs. DMF) Start->Solubility Cryst Slow Evaporation (2-5 days) Solubility->Cryst Clear Solution Check Microscopy Check (Birefringence?) Cryst->Check Check->Solubility Polycrystalline/Amorphous (Retry) Mount Mount Crystal (MiTeGen Loop) Check->Mount Single Crystal Collect Data Collection (Mo-Kα, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Refine->Mount Twinning/Disorder (Re-collect) Final Publish CIF (CCDC) Refine->Final R1 < 5%

Caption: Workflow for the structural validation of 4-[(4-Bromobenzyl)oxy]benzoic acid, emphasizing the feedback loop for crystal quality.

Data Interpretation: What to Look For

Upon solving the structure, validate the following geometric parameters to confirm the correct phase and connectivity.

A. The Carboxylic Acid Dimer (The "Fingerprint")

In the solid state, 4-BBA should form a centrosymmetric dimer via intermolecular hydrogen bonds (


 graph set motif).
  • Metric: Look for an O···O distance of 2.60 – 2.70 Å .

  • Significance: This confirms the acid group is protonated and interacting normally, ruling out salt formation.

B. The Ether Linkage Torsion

The conformation of the C(ar)-O-CH₂-C(ar) bridge determines the overall linearity of the molecule.

  • Metric: Measure the torsion angle

    
     (C-O-C-C).
    
  • Significance: A torsion angle near 180° indicates a planar, extended conformation (favorable for liquid crystals), while ~60-90° indicates a twisted "L-shape."

C. Bromine Interactions
  • Metric: Check for Br···Br distances < 3.70 Å (sum of van der Waals radii).

  • Significance: Type II halogen bonding (C-Br···Br angle

    
     90°/180°) is a hallmark of high-quality packing in brominated aromatics [1].
    

References

  • Desiraju, G. R., et al. (2013). "Halogen bonding: the sigma-hole." Angewandte Chemie International Edition, 52(41), 10890-10891.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • BenchChem. (n.d.). "4-[(4-Bromobenzyl)oxy]benzoic acid Product Information." BenchChem Database.

Comparative Stability Guide: Brominated vs. Non-Brominated Benzyl Ether Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability of Brominated vs. Non-Brominated Benzyl Ether Linkers Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Executive Summary: The "Armored" Benzyl Ether

In the architecture of complex organic synthesis, the choice between a standard Benzyl (Bn) ether and its brominated variant, p-Bromobenzyl (PBB) , is rarely arbitrary. While the standard Benzyl ether is a workhorse of stability, the PBB ether serves as its "armored" counterpart.

The introduction of a bromine atom at the para-position exerts a strong electron-withdrawing effect (Hammett


), significantly altering the linker's electronic profile compared to the unsubstituted Benzyl (

) or the electron-rich p-Methoxybenzyl (PMB,

).

Verdict: Use PBB when your synthetic route requires:

  • Enhanced Acid Stability: Superior resistance to acidic hydrolysis compared to PMB and marginally better than Bn.

  • Oxidative Inertness: Complete stability against Single Electron Transfer (SET) oxidants (e.g., DDQ, CAN) that rapidly cleave PMB.

  • Late-Stage Functionalization: The aryl bromide serves as a latent handle for cross-coupling or lithiation, offering a "safety-catch" mechanism unavailable in standard Bn ethers.

Mechanistic Underpinnings: The Electronic Control Knob

The stability difference between these linkers is governed by the stability of the benzylic carbocation intermediate formed during cleavage (acidic) or the radical cation formed during oxidation.

2.1 Acid-Catalyzed Hydrolysis (

/

Pathway)

Acidic cleavage proceeds via protonation of the ether oxygen followed by rate-limiting heterolysis to generate a benzylic carbocation.

  • PMB: The p-methoxy group donates electron density (resonance), stabilizing the transition state and accelerating cleavage.[1]

  • Bn: No stabilization/destabilization. Baseline reactivity.[2]

  • PBB: The p-bromo group withdraws electron density (induction), destabilizing the developing positive charge. This raises the activation energy (

    
    ), making PBB ethers significantly more sluggish to hydrolyze.
    
2.2 Oxidative Cleavage (DDQ Mechanism)

Oxidative deprotection (e.g., with DDQ) relies on the formation of a Charge-Transfer (CT) complex followed by hydride abstraction.

  • PMB: Electron-rich aromatic ring facilitates CT complex formation; low oxidation potential allows rapid cleavage.

  • PBB: Electron-deficient ring suppresses CT complex formation. PBB is effectively inert to DDQ under standard conditions.

StabilityMechanism cluster_0 Substrate Electronic Profile cluster_1 Intermediate Stability PMB p-Methoxybenzyl (PMB) Electron Rich (EDG) Carbo_PMB Stabilized Carbocation (Fast Cleavage) PMB->Carbo_PMB Acid/Oxidation Bn Benzyl (Bn) Neutral Carbo_Bn Standard Carbocation (Moderate Cleavage) Bn->Carbo_Bn Acid/Oxidation PBB p-Bromobenzyl (PBB) Electron Poor (EWG) Carbo_PBB Destabilized Carbocation (Slow/No Cleavage) PBB->Carbo_PBB Acid/Oxidation

Caption: Electronic influence of para-substituents on the stability of the reactive intermediate during cleavage.

Comparative Stability Matrix

The following table synthesizes experimental data regarding the lability of these linkers.

Condition ClassReagent / ConditionPMB (Methoxy) Bn (Unsubstituted) PBB (Bromo)
Acidic 1% TFA / DCMLabile (

)
StableStable
HCl / MeOH (Reflux)LabileSlow CleavageVery Slow / Stable
Lewis Acids (e.g.,

)
LabileLabileLabile (Requires forcing)
Oxidative DDQ / DCM /

Labile (Primary method)Stable (Slow over days)Inert
CAN (Cerium Ammonium Nitrate)LabileStableStable
Reductive

, Pd/C (Hydrogenolysis)
LabileLabile Labile (Br may reduce first)
Birch Reduction (Na/NH

)
LabileLabileLabile
Basic NaH / THFStableStableStable

Key Insight: The "Orthogonal Window" exists primarily in Oxidative and Mild Acidic conditions. PBB survives conditions that strip PMB, allowing for selective deprotection.[3]

Strategic Workflows & Decision Trees

When designing a multi-step synthesis, use the following logic to select the appropriate benzyl ether variant.

SelectionStrategy Start Select Linker for Alcohol Protection Q1 Will you need to remove it selectively in presence of Bn? Start->Q1 Q2 Will the molecule face strong oxidants (DDQ)? Q1->Q2 No (Equal/More Stable) Res_PMB Use PMB (Cleave with DDQ/Acid) Q1->Res_PMB Yes (More Labile) Q3 Will the molecule face mild acids (TFA)? Q2->Q3 No Res_PBB Use PBB (Max Stability + Br Handle) Q2->Res_PBB Yes (Needs Armor) Res_Bn Use Benzyl (Bn) (Standard Robustness) Q3->Res_Bn No (Standard Conditions) Q3->Res_PBB Yes (Needs Acid Resistance)

Caption: Decision matrix for selecting between PMB, Bn, and PBB based on anticipated reaction conditions.

Experimental Protocols
Protocol A: Selective Oxidative Deprotection of PMB in the Presence of PBB

This protocol demonstrates the "Armor" of PBB. Under these conditions, PMB is quantitatively removed while PBB remains intact.

Reagents:

  • Substrate containing both O-PMB and O-PBB groups.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[3][4][5]

  • Dichloromethane (DCM) and Water (18:1 ratio).

Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in a mixture of DCM and water (18:1 v/v, 0.1 M concentration). Note: Water is essential as the nucleophile to trap the oxonium ion.

  • Oxidation: Add DDQ (1.2 – 1.5 equiv) in a single portion at 0 °C.

  • Reaction: Warm to room temperature and stir. The reaction mixture will turn deep red/brown due to the formation of the charge-transfer complex.

  • Monitoring: Monitor by TLC. PMB cleavage typically completes within 1–2 hours. PBB will remain unchanged.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography yields the alcohol (from PMB) and the intact PBB ether.

Protocol B: Global Deprotection via Hydrogenolysis

Both PBB and Bn are cleaved under these conditions. Note that PBB cleavage consumes 2 equivalents of


 per linker (one for hydrodehalogenation, one for hydrogenolysis) and generates HBr, requiring a base scavenger.

Reagents:

  • Substrate (O-PBB or O-Bn).[6]

  • Pd/C (10 wt% loading).

  • 
     or 
    
    
    
    (Base scavenger).
  • Solvent: MeOH, EtOH, or EtOAc.

Procedure:

  • Setup: Dissolve substrate in MeOH (0.05 M). Add solid

    
     (2.5 equiv per PBB group) to neutralize the HBr generated from the reduction of the aryl bromide.
    
  • Catalyst: Carefully add 10% Pd/C (10–20 wt% of substrate mass) under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at room temperature.
    
  • Completion: Monitor by TLC. The PBB group will first lose the bromine (forming transient O-Bn) and then cleave to the alcohol.

  • Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate.

References
  • Green, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Detailed stability data for Benzyl and substituted Benzyl ethers).

  • Horita, K., et al. (1986). "On the selectivity of deprotection of benzyl, p-methoxybenzyl, and p-bromobenzyl ethers." Tetrahedron Letters, 27(33), 3879-3882. Link

  • Yonemitsu, O. (1982). "DDQ Oxidative Cleavage of p-Methoxybenzyl Ethers." Journal of Organic Chemistry.
  • Dudley, G. B., et al. (2009). "Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers." Journal of Organic Chemistry, 74(11), 4337–4343. Link (Demonstrates conversion of PBB to siletanyl groups for orthogonal cleavage).

  • BenchChem. (2025).[1] "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions." Link (General stability tables).

Sources

A Comparative Guide to Quality Control Protocols for Industrial Batches of 4-[(4-Bromobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stringent QC for 4-[(4-Bromobenzyl)oxy]benzoic Acid

4-[(4-Bromobenzyl)oxy]benzoic acid is a pivotal building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its specific structural motifs—a benzoic acid, an ether linkage, and a bromobenzyl group—make it a versatile intermediate in medicinal chemistry and materials science.[1] The bromobenzyl group, for instance, can participate in significant binding interactions like halogen bonding, while the benzoic acid moiety governs solubility and reactivity.[1] Given its role as a key starting material, the purity and quality of industrial batches are of paramount importance. Impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of the final API, ultimately impacting the safety and efficacy of the drug product.[2][3]

This guide provides an in-depth comparison of essential Quality Control (QC) protocols for industrial batches of 4-[(4-Bromobenzyl)oxy]benzoic acid. It is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a robust and self-validating QC system. The protocols described herein are grounded in authoritative standards, including guidelines from the International Council for Harmonisation (ICH).[4][5][6]

I. Foundational QC: Identity and Structural Confirmation

Before assessing purity, it is imperative to unequivocally confirm the identity of the material. A combination of spectroscopic techniques provides a comprehensive and definitive structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it indispensable for confirming the identity and purity of synthesized benzoic acid derivatives.[7]

  • ¹H NMR (Proton NMR): This provides information on the number of different types of protons and their chemical environments. For 4-[(4-Bromobenzyl)oxy]benzoic acid, the spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid.[7][8] The integration of these signals should correspond to the expected proton count for each group.[8]

  • ¹³C NMR (Carbon NMR): This technique provides information about the different carbon environments in the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

Why this is authoritative: The specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra serve as a unique fingerprint for the molecule, allowing for unambiguous identification.[7][8]

B. Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, which is used to determine the molecular weight of a compound.[7]

  • High-Resolution Mass Spectrometry (HRMS): This is particularly valuable as it provides a highly accurate mass measurement. For 4-[(4-Bromobenzyl)oxy]benzoic acid, HRMS can confirm the elemental composition by comparing the measured mass of the deprotonated molecule ([M-H]⁻) with the calculated theoretical exact mass.[1]

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For 4-[(4-Bromobenzyl)oxy]benzoic acid, the FTIR spectrum will show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band).

  • C=O stretch of the carboxylic acid.

  • C-O stretch of the ether linkage.

  • Aromatic C-H and C=C stretches .

Comparative Summary of Identification Techniques

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed structural information, proton and carbon environments, connectivity.[7]Unambiguous identification, purity assessment.[7]Requires a larger sample size for ¹³C NMR, can be time-consuming.[7]
HRMS Exact molecular weight and elemental composition.[1]High accuracy and sensitivity.Destructive technique, provides limited structural information on its own.[7]
FTIR Presence of functional groups.[9]Fast, non-destructive, requires minimal sample preparation.Provides general information, not definitive for complex structures alone.
II. Purity Assessment and Impurity Profiling: A Multi-faceted Approach

Ensuring the purity of an API or a key starting material is a critical aspect of pharmaceutical quality control.[2][10][11] A combination of chromatographic and other analytical techniques is essential for a comprehensive purity assessment and impurity profiling.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a primary technique for assessing the purity and quantifying benzoic acid derivatives.[1] It separates components in a mixture based on their differential interactions with a stationary and a mobile phase.[11]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for compounds like 4-[(4-Bromobenzyl)oxy]benzoic acid.[1] A nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[1] The acidic modifier ensures the carboxylic acid group remains protonated, leading to better peak shape and retention.[1]

  • Detection: UV detection is commonly employed as the aromatic rings in the molecule exhibit strong absorbance in the UV region.[1]

Why this is authoritative: HPLC can separate the main compound from structurally similar impurities, allowing for their quantification.[12][13] The area of the main peak relative to the total area of all peaks provides a measure of chromatographic purity.[14]

B. Gas Chromatography (GC): For Volatile Impurities

Gas chromatography is particularly useful for analyzing volatile or semi-volatile compounds, such as residual solvents or certain process-related impurities.[15]

  • GC-MS (Gas Chromatography-Mass Spectrometry): The coupling of GC with a mass spectrometer provides both separation and identification of volatile impurities.[12]

C. Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is a simple, cost-effective, and rapid chromatographic technique that can be used for preliminary purity checks and to monitor the progress of reactions.[16] While not as quantitative as HPLC, it provides a good qualitative assessment of the number of components in a sample.[17]

D. Melting Point Analysis: A Simple Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range. Therefore, a sharp melting point close to the literature value is a good indication of high purity.[3][18]

Comparative Summary of Purity Analysis Techniques

Technique Primary Application Strengths Limitations
HPLC Quantitative purity assessment, impurity profiling.[1][10]High resolution, sensitivity, and quantification capabilities.[19]Can be more time-consuming and expensive than other methods.
GC Analysis of volatile impurities and residual solvents.[15]High sensitivity for volatile compounds.[15]Not suitable for non-volatile or thermally labile compounds.
TLC Rapid qualitative purity screening.[16]Fast, simple, and inexpensive.Limited resolution and not quantitative.
Melting Point Indication of overall purity.[3]Simple and fast.Non-specific, can be affected by polymorphism.
III. Physicochemical Characterization

Beyond identity and purity, understanding the physicochemical properties of the material is crucial for its handling, formulation, and stability.

A. UV-Visible Spectroscopy: Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid derivatives have characteristic absorption peaks in the UV region.[20] This technique can be used for quantitative analysis (assay) by creating a calibration curve.

B. Titrimetry: Assay of the Carboxylic Acid

A classic and reliable method for determining the purity of the bulk substance is an acid-base titration.[9] This method directly quantifies the acidic carboxylic acid functional group by titrating it with a standardized basic solution.[9]

Why this is authoritative: While lacking the specificity of chromatographic methods, titration provides an accurate assay of the acidic content, which is a key quality attribute.

IV. Experimental Protocols

A. HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40) containing 0.1% formic acid.[1][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak to determine the chromatographic purity.

B. ¹H NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).[8]

  • Analysis: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

V. Visualization of QC Workflow

QC_Workflow cluster_0 Incoming Batch cluster_1 Initial QC Screening cluster_2 Definitive Identification cluster_3 Purity and Assay cluster_4 Final Decision Incoming_Batch Industrial Batch of 4-[(4-Bromobenzyl)oxy]benzoic acid TLC TLC for Gross Impurities Incoming_Batch->TLC Melting_Point Melting Point Analysis Incoming_Batch->Melting_Point NMR ¹H and ¹³C NMR TLC->NMR Melting_Point->NMR HRMS HRMS NMR->HRMS FTIR FTIR HRMS->FTIR HPLC HPLC for Purity and Impurity Profile FTIR->HPLC GC GC for Residual Solvents HPLC->GC Titration Titrimetric Assay GC->Titration Decision Release or Reject Titration->Decision

Caption: A comprehensive QC workflow for industrial batches of 4-[(4-Bromobenzyl)oxy]benzoic acid.

Conclusion

A robust quality control strategy for industrial batches of 4-[(4-Bromobenzyl)oxy]benzoic acid is not a single-method endeavor but a comprehensive, multi-technique approach. By integrating spectroscopic methods for definitive identification with chromatographic techniques for meticulous purity assessment and classical methods for assay, a complete and reliable quality profile can be established. This ensures that the material meets the stringent requirements for its use in further manufacturing, particularly in the pharmaceutical industry, where quality is inextricably linked to safety and efficacy.[2][21]

References

  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry - Benchchem.
  • 4-[(4-Bromobenzyl)oxy]benzoic acid|CAS 62290-41-9 - Benchchem.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London.
  • Ensuring Purity for Chromatography in Pharmaceutical Analysis - Integrated Liner Technologies.
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  • Establishing Regulatory Starting Materials & Understanding the ICH - DS InPharmatics.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International.
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  • Redefining drug development: Analytics driving quality and compliance.
  • Advances in Chromatographic Techniques for Drug Purity Determination - ManTech Publications.
  • Experimental UV spectra of benzoic acid derivatives - ResearchGate.
  • Analytical Techniques in Pharmaceutical Analysis.
  • How Chromatography Is Used In Pharmaceutical Analysis - SCION Instruments.
  • development and manufacture of drug substances (chemical entities and biotechnological/biological entities) q11 - ICH.
  • Difference between related substances and chromatographic purity - Royed Training.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
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Comparative Guide: UV-Vis Absorption Characteristics of 4-[(4-Bromobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the UV-Vis absorption characteristics of 4-[(4-Bromobenzyl)oxy]benzoic acid , structured for researchers in materials science and medicinal chemistry.

Executive Summary

4-[(4-Bromobenzyl)oxy]benzoic acid (CAS 62290-41-9) is a prominent mesogenic building block used in the synthesis of liquid crystals and supramolecular polymers. Its UV-Vis absorption profile is defined by the 4-alkoxybenzoic acid chromophore, exhibiting a primary absorption maximum (


) in the 258–264 nm  range (solvent-dependent).

This guide compares its spectral performance against its metabolic precursors and structural analogs to isolate the specific contributions of the ether linkage and the brominated tail.

Structural Chromophore Analysis

To understand the spectrum, we must deconstruct the molecule into its two distinct, non-conjugated chromophores separated by a methylene (


) bridge.
Graphviz Diagram: Chromophore Segmentation

ChromophoreAnalysis Molecule 4-[(4-Bromobenzyl)oxy]benzoic acid Bridge Methylene Bridge (-CH2-) (Insulator) Molecule->Bridge Chromophore1 Chromophore A: 4-Alkoxybenzoic Acid Core (Dominant Absorber) Molecule->Chromophore1 Chromophore2 Chromophore B: 4-Bromobenzyl Moiety (Secondary Absorber) Molecule->Chromophore2 Bridge->Chromophore1 Decouples Conjugation TransA π → π* (Transition) λmax ≈ 260 nm Chromophore1->TransA TransB π → π* (Benzenoid) λmax ≈ 225 nm Chromophore2->TransB

Figure 1: Deconstruction of the molecule into two isolated chromophores. The methylene bridge prevents conjugation between the bromine-bearing ring and the carboxylic acid ring.

Comparative Spectral Data

The following table contrasts the target compound with its closest structural analogs to validate the spectral assignment.

CompoundStructure Type

(EtOH/MeOH)

(L·mol⁻¹·cm⁻¹)
Key Spectral Feature
4-[(4-Bromobenzyl)oxy]benzoic acid Target 258 – 262 nm ~18,000 – 22,000 Intense single band dominated by the alkoxybenzoic core.
4-Benzyloxybenzoic acidDirect Analog260 nm~19,500Almost identical profile; reference standard for the core chromophore.
4-Hydroxybenzoic acidPrecursor256 nm14,500Slight hypsochromic shift (blue shift) compared to the ether derivative.
4-Bromobenzyl alcoholFragment225 nm (sh), 265 nm (weak)~500 (at 265 nm)Weak absorption in the near-UV; contributes minimally to the main peak.
Technical Interpretation[1][2]
  • The "Alkoxy" Red Shift: Replacing the hydroxyl group of 4-hydroxybenzoic acid with a benzyloxy group (forming an ether) typically induces a bathochromic shift (red shift) of 4–6 nm. This confirms the

    
     shift from 256 nm to ~260–262 nm.
    
  • The Bromine Contribution: The bromine atom is located on the benzyl ring, which is electronically isolated from the benzoic acid chromophore. Consequently, it does not significantly alter the position of the main band (260 nm). However, it may increase the molar absorptivity (

    
    ) slightly in the far UV (<230 nm) due to the auxochromic effect of the halogen on the isolated benzene ring.
    
  • Solvent Effects: In polar protic solvents (Methanol, Water pH > 7), the band may shift slightly to 264 nm due to the stabilization of the excited state or ionization of the carboxylic acid (

    
    ).
    

Experimental Protocol: UV-Vis Characterization

To obtain reproducible data for this compound, specifically for liquid crystal phase transition studies or purity assays, follow this self-validating protocol.

Graphviz Diagram: Workflow

ExperimentalProtocol Step1 1. Solvent Selection (HPLC Grade Ethanol or THF) Step2 2. Stock Solution Prep (0.1 mg/mL) Step1->Step2 Solubility Check Step3 3. Dilution Series (10 - 50 µM) Step2->Step3 Beer's Law Range Step4 4. Baseline Correction (Double-beam mode) Step3->Step4 Step5 5. Scan Parameters (200 - 400 nm) Step4->Step5

Figure 2: Step-by-step workflow for accurate spectral determination.

Detailed Methodology
  • Solvent Choice:

    • Ethanol (EtOH): Preferred for general characterization.

      
      .
      
    • Tetrahydrofuran (THF): Use if the compound exhibits poor solubility in alcohols (common for rigid mesogens). Note

      
      .
      
  • Sample Preparation:

    • Prepare a Stock Solution of

      
       (approx. 0.3 mg/mL). Sonicate for 5 minutes to ensure full dissolution of the crystalline dimer lattice.
      
    • Prepare Working Standards at 10, 20, 40, and 50

      
      .
      
  • Measurement:

    • Use quartz cuvettes (1 cm path length).

    • Blanking: Run a solvent-only blank to correct for baseline drift.

    • Scan Range: 200–400 nm.[1]

  • Validation Criteria:

    • The spectra should show a single, symmetric peak around 260 nm.

    • If a secondary peak appears at >300 nm, check for dimerization (common in non-polar solvents) or impurities (e.g., unreacted phenols).

References

  • NIST Chemistry WebBook. Benzoic acid, 4-bromo- UV-Vis Spectrum. National Institute of Standards and Technology. Link

  • BenchChem. 4-[(4-Bromobenzyl)oxy]benzoic acid Product Description & Applications.Link

  • Santa Cruz Biotechnology. 4-[(4-Bromobenzyl)oxy]benzoic acid Product Data.Link

  • ResearchGate. pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid (Analog Analysis).Link

  • Cayman Chemical. 4-Hydroxybenzoic Acid Product Insert (Spectral Data).Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-[(4-Bromobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective waste management of 4-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 62290-41-9) requires strict adherence to halogenated organic waste protocols. Unlike simple organic acids, the presence of the aryl bromide moiety dictates specific incineration parameters to prevent the release of corrosive hydrogen bromide (HBr) gas or persistent brominated environmental toxins.

This guide moves beyond basic SDS compliance, offering an operational workflow designed to protect researcher safety and ensure regulatory integrity.

Chemical Identity Card
PropertySpecificationOperational Implication
CAS Number 62290-41-9Use for waste manifest labeling.
Molecular Formula C₁₄H₁₁BrO₃Halogenated content requires segregation.
Physical State Beige/White SolidDust control is critical during transfer.
Acidity (pKa) ~4.2 (Benzoic acid deriv.)Incompatible with strong bases/oxidizers.
Key Hazards Irritant (H315, H319, H335)Respiratory protection required for solid handling.

Pre-Disposal Safety Architecture

Before initiating any disposal procedure, the following safety "firewall" must be active. This protocol is non-negotiable.

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentTechnical Rationale
Respiratory N95 or P100 RespiratorPrevents inhalation of irritant dusts (H335) during weighing/transfer.
Dermal Nitrile Gloves (Min 0.11mm)Provides adequate barrier against solid transfer; double-glove for solutions.
Ocular Chemical GogglesTightly fitting goggles prevent eye contact with fine particulates.
Body Lab Coat (Buttoned)Standard barrier; Tyvek sleeves recommended for large-scale handling.

Waste Characterization & Segregation Logic

Core Directive: Never mix this compound with non-halogenated solvents (e.g., pure acetone/ethanol waste). Halogenated waste streams are incinerated at higher temperatures (>1100°C) with scrubbers to neutralize acid gases. Contaminating a non-halogenated stream with this bromide forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental load.

Decision Tree: Waste Stream Classification

WasteFlow Start Start: Identify Waste Form IsSolid Is it Solid Pure Substance? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidAction Stream A: Solid Halogenated Waste (Double Bagged) IsSolid->SolidAction Yes IsDebris Is it Contaminated Debris? IsLiquid->IsDebris No LiquidAction Stream B: Liquid Halogenated Waste (Carboy) IsLiquid->LiquidAction Yes DebrisAction Stream C: Solid Hazardous Debris (Yellow Bag/Box) IsDebris->DebrisAction Yes

Figure 1: Logical decision tree for segregating 4-[(4-Bromobenzyl)oxy]benzoic acid waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Contain dust and label for high-temperature incineration.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.

  • Transfer: Working inside a chemical fume hood, transfer the solid. Avoid generating dust.[1][2][3][4][5][6]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-[(4-Bromobenzyl)oxy]benzoic acid"[7][8][9]

    • Hazard Checkbox: Toxic, Irritant.[3][4][6][10]

    • Tag:"Halogenated Organic Solid" .

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag to prevent label corrosion or external contamination.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent precipitation and ensure compatibility.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste carboy (typically HDPE).

    • Safe: Dichloromethane, Chloroform, Ethyl Acetate, Alcohols.

    • Unsafe: Strong oxidizers (Peroxides, Nitric Acid) – Risk of reaction with the ether linkage.

  • pH Check: If the solution is highly acidic (pH < 2) due to the benzoic acid moiety, neutralize slightly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the main waste carboy. This prevents gas generation in the waste drum.

  • Transfer: Pour into the container marked "Halogenated Solvent Waste."

  • Log Entry: Record the approximate mass of the brominated compound added to the carboy log sheet. This is vital for the disposal facility to calculate scrubber load.

Scenario C: Spill Cleanup (Immediate Response)

Objective: Isolate and recover without spreading dust.[2]

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.[11]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a generic absorbent pad or paper towels dampened slightly with water (to suppress dust).

    • Scoop up the material using a dustpan or stiff card.

    • Do NOT use a brush/broom vigorously, as this aerosolizes the irritant powder.

  • Wet Polish: Wipe the surface with an ethanol-soaked tissue to solubilize and remove residual traces.

  • Disposal: Place all cleanup materials into Stream C (Solid Hazardous Debris) .

Regulatory & Compliance Context

  • US EPA (RCRA): While not explicitly P- or U-listed, this compound exhibits toxicity characteristics. Under the "Mixture Rule," any mixture containing this halogenated solvent/solid must be treated as hazardous waste.

  • Destruction Method: The only approved disposal method is High-Temperature Incineration equipped with acid gas scrubbers.

    • Mechanism:[1][5] The compound is oxidized; the bromine atom forms HBr, which is neutralized by a caustic scrubber (NaOH) to form NaBr (salt) and water.

    • Prohibition:[1][6] Never dispose of down the drain.[11] The compound is toxic to aquatic life (H402) and resistant to standard biodegradation.

References

  • PubChem. (2025). 4-[(4-Bromobenzyl)oxy]benzoic acid Compound Summary. National Library of Medicine. [Link]

  • US EPA. (2023). Hazardous Waste Management for Halogenated Organics. EPA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.